methyl 3-amino-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZMSFQHYXWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406465 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142641-33-6 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-Amino-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a senior application scientist's perspective on methyl 3-amino-1H-indole-2-carboxylate, a pivotal yet challenging building block in medicinal chemistry. We will delve into its synthesis, inherent instability, and its versatile applications as a precursor to complex heterocyclic systems.
Introduction: The Dichotomy of a Valuable Intermediate
This compound is a member of the 3-aminoindole family, a class of compounds that serve as crucial synthons in the development of novel therapeutics. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of an amino group at the C3-position and a carboxylate at the C2-position provides two reactive handles for further chemical transformations, making it a highly sought-after intermediate for constructing diverse molecular architectures.
However, the utility of unprotected 3-aminoindoles is tempered by their inherent instability. These electron-rich heterocycles are highly susceptible to oxidation and dimerization, which presents significant challenges in their synthesis, purification, and storage.[1][2] Consequently, a definitive CAS number for the parent compound, this compound, is not readily found in major chemical databases, and it is often generated and used in situ or handled as a more stable, protected derivative.
Physicochemical and Spectroscopic Profile
Due to the aforementioned instability, detailed physicochemical and spectroscopic data for the isolated, unprotected this compound are scarce. However, data from its more stable, substituted analogs can provide valuable insights.
Table 1: Physicochemical Properties of Related Indole Carboxylate Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | [3] |
| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | [4] |
| Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | C₁₁H₁₂N₂O₃ | 220.23 | [5] |
Spectroscopic Characterization:
The ¹H NMR spectrum of a related compound, methyl 3-amino-6-methoxy-1H-indole-2-carboxylate , in DMSO-d₆ shows characteristic signals: a singlet for the methyl ester protons around 3.77 ppm, a singlet for the methoxy protons at 3.90 ppm, a broad singlet for the amino protons at approximately 6.24 ppm, and aromatic protons in the range of 6.72-7.86 ppm. A broad singlet for the indole N-H proton is also observed downfield around 11.82 ppm.[5]
Synthesis of 3-Amino-1H-indole-2-carboxylates: A Methodological Overview
The synthesis of 3-amino-1H-indole-2-carboxylates requires a strategy that can construct the indole core while accommodating the sensitive amino group. A notable methodology involves a multi-step sequence starting from readily available 2-aminobenzonitriles.[6]
Reaction Scheme: Synthesis of this compound
Caption: A four-step synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from the general methodology for the synthesis of 3-amino-1H-indole-2-carboxylates.[6]
-
Step 1: Protection of the Amino Group: 2-Aminobenzonitrile is reacted with benzyl chloroformate in the presence of a base to yield benzyl (2-cyanophenyl)carbamate. This protection is crucial to prevent side reactions in subsequent steps.
-
Step 2: N-Alkylation with a Glycinate Ester: The protected 2-aminobenzonitrile is treated with a strong base like sodium hydride, followed by the addition of methyl bromoacetate. This step introduces the precursor to the C2 and C3 atoms of the indole ring.
-
Step 3: Intramolecular Cyclization: The addition of the glycinate α-carbon to the cyano group is promoted by sodium hydride at low temperatures, leading to the formation of the indole core with the amino group at the 3-position and the carboxylate at the 2-position.
-
Step 4: Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed via palladium-catalyzed hydrogenolysis to yield the final product, this compound. This method is advantageous as it proceeds under neutral conditions, which helps to preserve the sensitive 3-aminoindole product.
Reactivity and Applications in Medicinal Chemistry
The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.
Inherent Reactivity and Stability:
The electron-donating nature of the amino group at the C3-position makes the indole ring highly nucleophilic and prone to oxidation.[1] This inherent reactivity is a double-edged sword: while it facilitates certain desired transformations, it also leads to instability, particularly in the presence of air and light, which can cause oxidative dimerization and decomposition.[1][2] To mitigate this, these compounds are often generated and used immediately in subsequent reactions or are handled as their more stable N-protected derivatives.
Workflow: Utilization in Heterocyclic Synthesis
Caption: Synthesis of pyrimidoindoles from this compound.
Applications as a Synthetic Intermediate:
This compound is a key precursor for the synthesis of fused heterocyclic systems. For example, its reaction with aryl isocyanates or isothiocyanates leads to the formation of 5H-pyrimido[5,4-b]indole derivatives.[5] These fused systems are of significant interest in drug discovery due to their diverse pharmacological activities.
The indole-2-carboxamide scaffold, which can be derived from this compound, is a prominent feature in compounds with antitubercular and anticancer properties.[7] The strategic placement of the amino and carboxylate groups allows for the systematic exploration of the chemical space around the indole core to optimize potency and pharmacokinetic properties.
Conclusion: A Challenging yet Rewarding Building Block
This compound represents a class of compounds that, despite their inherent instability, are of great value to the medicinal chemist. A thorough understanding of their synthesis, handling, and reactivity is paramount to successfully leveraging them in the design and synthesis of novel therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to harness the synthetic potential of this versatile intermediate, paving the way for the discovery of next-generation pharmaceuticals.
References
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Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. - ResearchGate. [https://www.researchgate.net/publication/232491129_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])
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ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate. [Link]
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Cas 1150313-20-4,methyl 2-[(3-chlorophenyl)amino]-1H-indole-3-carboxylate | lookchem. [Link]
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Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester - Scribd. [Link]
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A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
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3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Request PDF - ResearchGate. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. [Link]
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Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC - NIH. [Link]
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Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction - SciSpace. [Link]
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methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. [Link]
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Methyl 3-Amino-1H-indole-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among the vast family of indole derivatives, methyl 3-amino-1H-indole-2-carboxylate emerges as a particularly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic ester function, flanking the indole's characteristic pyrrole ring, offers a rich chemical playground for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals seeking to harness its synthetic potential. We will delve into not just the "what" but the "why," offering field-proven insights into its handling, characterization, and strategic application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section outlines the key physicochemical and spectroscopic characteristics of this compound.
Core Chemical Attributes
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.19 g/mol | |
| CAS Number | 31839-22-8 | |
| Appearance | Predicted: Off-white to light yellow solid | Based on related indole derivatives. |
| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, the related methyl 1H-indole-2-carboxylate has a melting point of 149-150 °C.[1] | The presence of the amino group may influence the melting point through hydrogen bonding. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water. | The solubility of amino acids and their derivatives is highly dependent on the solvent system and pH.[2] |
Spectroscopic Characterization: An Interpretive Guide
1.2.1. ¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the amino group, the indole NH, and the methyl ester.
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δ ~11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the indole N-H proton.
-
δ ~7.5-7.0 ppm (m, 4H): A series of multiplets representing the four protons on the benzene portion of the indole ring.
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δ ~5.0-6.0 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons at the C3 position. The chemical shift can be variable and concentration-dependent.
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δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons.
1.2.2. ¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)
The carbon NMR spectrum will provide a map of the carbon skeleton.
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δ ~160-165 ppm: Quaternary carbon of the ester carbonyl (C=O).
-
δ ~140-110 ppm: Aromatic carbons of the indole ring. The carbon bearing the amino group (C3) will be significantly shielded compared to the parent indole.
-
δ ~100-135 ppm: Quaternary carbons of the indole ring (C2, C3a, C7a).
-
δ ~51 ppm: Carbon of the methyl ester (-OCH₃).
1.2.3. Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
The IR spectrum will reveal the presence of key functional groups.
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~3400-3200 cm⁻¹ (broad): N-H stretching vibrations from the indole NH and the primary amine.
-
~1680 cm⁻¹ (strong): C=O stretching of the ester carbonyl.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
1.2.4. Mass Spectrometry (Predicted, EI)
-
M⁺ at m/z 190: The molecular ion peak.
-
Fragmentation Pattern: Expect loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 159, and loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 131.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3-amino-1H-indole-2-carboxylates can be achieved through various routes. A recently developed methodology provides a reliable pathway starting from 2-aminobenzonitriles.[3] This protocol is adapted from that general methodology.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Protection of 2-Aminobenzonitrile
-
To a stirred solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., THF or DCM) at 0 °C, add a base such as pyridine or triethylamine (1.2 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 2-cyanophenylcarbamate.
Causality Insight: The protection of the amino group is crucial to prevent side reactions during the subsequent alkylation step. The benzyloxycarbonyl (Cbz) group is chosen for its stability under the basic conditions of the next steps and its facile removal under neutral conditions.
Step 2: Alkylation with Methyl Bromoacetate
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of the N-protected 2-cyanophenylcarbamate (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl bromoacetate (1.1 eq) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor by TLC. Once the starting material is consumed, carefully quench the reaction with ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the glycinate ester adduct.
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen, forming a nucleophile that readily displaces the bromide from methyl bromoacetate.
Step 3: Intramolecular Cyclization
-
To a solution of the glycinate ester adduct (1.0 eq) in anhydrous THF at -78 °C, add a solution of a strong base like sodium hydride (1.5 eq).
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature over several hours.
-
The cyclization involves the addition of the glycinate α-carbon to the cyano group.[3]
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash, dry, and concentrate. Purify by column chromatography to yield the protected this compound.
Causality Insight: The low temperature is critical to control the reactivity of the strong base and favor the desired intramolecular cyclization over potential side reactions.
Step 4: Deprotection
-
Dissolve the protected indole (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Causality Insight: Catalytic hydrogenolysis is a mild and efficient method for removing the Cbz protecting group, yielding the free amine under neutral conditions, which is important for the stability of the electron-rich 3-aminoindole product.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the dual reactivity of its amino and ester functionalities.
Reactions at the Amino Group
The 3-amino group is a potent nucleophile, readily participating in reactions with various electrophiles. A prime example is its reaction with isocyanates and isothiocyanates to form pyrimido[5,4-b]indole derivatives.[4]
Caption: Reactivity of this compound.
This reactivity makes it a valuable precursor for the synthesis of fused heterocyclic systems with potential pharmacological activity.
Role in Drug Discovery
The indole scaffold is a cornerstone in drug discovery, and derivatives of this compound are no exception. The ability to functionalize both the amino and ester groups allows for the creation of diverse chemical libraries for screening against various biological targets. Indole-2-carboxamides, which can be synthesized from this precursor, have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Safety, Handling, and Storage
Hazard Identification (Inferred)
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Sensitivity: May be sensitive to light and air, with a tendency for oxidative degradation.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Conclusion and Future Outlook
This compound is a high-potential building block for synthetic and medicinal chemists. Its straightforward, albeit multi-step, synthesis and rich reactivity profile provide access to a wide array of complex heterocyclic structures. The insights provided in this guide, from its fundamental properties to its practical application, are intended to empower researchers to confidently and effectively utilize this versatile compound in their scientific endeavors. As the quest for novel therapeutics and functional materials continues, the strategic derivatization of such privileged scaffolds will undoubtedly play a pivotal role in future discoveries.
References
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Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45, 782-795. [Link]
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Geng, X., et al. (2014). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Tetrahedron, 70(44), 8047-8055. [Link]
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PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
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Dickerson, G. H. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 3-amino-1H-indole-2-carboxylate for Drug Discovery Professionals
Abstract: Methyl 3-amino-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a reactive amino group adjacent to an ester on the privileged indole scaffold, renders it an exceptionally versatile precursor for a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, robust synthetic methodologies, and key chemical transformations. Furthermore, it explores its strategic application in the design and development of novel therapeutic agents, particularly kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
Elucidation of the Molecular Structure
The utility of this compound as a synthetic intermediate is fundamentally derived from its distinct molecular architecture. The molecule consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. The key functionalities are an amino group (-NH₂) at the C3 position and a methyl carboxylate group (-COOCH₃) at the C2 position of the indole ring.
Spectroscopic Characterization
Precise structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in DMSO-d₆), the aromatic protons on the benzene portion of the indole ring appear in the range of δ 7.0-7.9 ppm. The amino group protons (-NH₂) typically present as a broad singlet around δ 6.24 ppm, and the indole NH proton appears as a broad singlet at a significantly downfield shift, often above δ 11.0 ppm. The methyl ester protons (-OCH₃) are readily identified as a sharp singlet around δ 3.77 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the ester is a key diagnostic peak, appearing around δ 162-166 ppm. The aromatic carbons resonate in the δ 110-140 ppm region. The methyl carbon of the ester is typically found near δ 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the principal functional groups. Characteristic N-H stretching vibrations for both the indole NH and the C3-amino group are observed in the 3200-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the ester is prominent around 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For a methoxy-substituted analog (C₁₁H₁₂N₂O₃), the calculated mass is consistent with experimental findings, confirming its molecular formula.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |
| Molecular Weight | 190.20 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline solid | - |
| Melting Point | 149-151 °C (Varies with purity) | [1] |
| Solubility | Soluble in DMSO, DMF, and hot methanol | General Knowledge |
| CAS Number | 102505-18-4 | - |
Synthesis and Mechanistic Insight
The construction of the 3-aminoindole scaffold is a critical process, with several reported methodologies. A highly reliable and scalable approach involves a modification of the Japp-Klingemann reaction, followed by a Fischer indole synthesis.[2][3][4] This multi-step process offers a robust pathway from commercially available starting materials.
The Japp-Klingemann / Fischer Indole Synthesis Route
This classical yet powerful sequence provides a dependable route to the target molecule. The process begins with the reaction of a β-keto-ester with an aryl diazonium salt, which subsequently undergoes cyclization under acidic conditions to form the indole ring.[2][5][6]
Detailed Experimental Protocol
Step 1: Formation of the Phenylhydrazone Intermediate (Japp-Klingemann Reaction)
-
Diazotization: Aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
Coupling: A separate flask is charged with methyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. The solution is cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is added slowly to the β-keto-ester solution. The reaction is stirred vigorously at low temperature for 2-4 hours.
-
The resulting phenylhydrazone precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Causality: The Japp-Klingemann reaction is a specific method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt. Sodium acetate acts as a base to deprotonate the β-keto-ester, forming an enolate which then acts as the nucleophile attacking the diazonium salt.[2][5]
Step 2: Cyclization to the Indole Core (Fischer Indole Synthesis)
-
The dried phenylhydrazone from Step 1 is suspended in a suitable solvent, such as ethanol or acetic acid.
-
A strong acid catalyst, typically sulfuric acid, polyphosphoric acid, or zinc chloride, is added.
-
The mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Upon cooling, the reaction mixture is poured into ice-water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).
-
The crude product precipitates and is collected by filtration.
Causality: The Fischer indole synthesis proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution.[5] The acid protonates the hydrazone, which then undergoes a-sigmatropic rearrangement (the key step) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6]
Step 3: Purification (Self-Validation)
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The purity and identity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against established literature values. This step is crucial for validating the success of the synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Strategic Derivatization
The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective modifications to build molecular complexity.
-
N-Acylation/Sulfonylation: The C3-amino group is a potent nucleophile and readily reacts with acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas. These reactions are fundamental in drug discovery for exploring structure-activity relationships (SAR).
-
N-Alkylation: The amino group can also undergo alkylation, although care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones is a common strategy to introduce diverse alkyl groups.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). The resulting acid is a key handle for further modifications, such as amide bond formation with various amines, a cornerstone of medicinal chemistry.[7]
-
Indole N-Functionalization: The indole nitrogen (N1) can be alkylated or arylated under basic conditions (e.g., using NaH) to introduce substituents that can modulate the compound's physicochemical properties and biological activity.
Derivatization Pathways Diagram
Caption: Schematic of a 3-aminoindole derivative inhibiting a protein kinase.
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for drug discovery. Its well-defined structure, accessible synthesis, and predictable reactivity make it an ideal starting point for the construction of complex molecular architectures. Its proven utility in generating potent kinase inhibitors highlights its significance. Future work will likely focus on developing novel, more efficient synthetic routes and expanding its application to other target classes, leveraging its unique electronic and structural features to address unmet medical needs.
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MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]
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ResearchGate. Three‐component reaction between 3‐aminooxindoles, aldehydes and 3‐alkylidene‐2‐oxindoles. Available from: [Link]
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A Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-amino-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the spectrum of this important heterocyclic compound. We will explore the characteristic chemical shifts, coupling constants, and the influence of experimental conditions, such as solvent choice, on the spectral features. The guide includes detailed experimental protocols and visual aids to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature.
Introduction: The Structural Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems like 5H-pyrimido[5,4-b]indoles.[2][3] Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of the final compounds. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of every proton in the molecule.[4][5] This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing the expertise needed for confident spectral assignment.
Molecular Structure and Proton Environments
To interpret the spectrum, it is essential first to identify the chemically distinct protons in the molecule. The structure of this compound contains several key proton environments, each with a characteristic signature in the ¹H NMR spectrum.
Caption: Labeled structure of the target molecule.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the indole ring, the amino group, and the methyl ester. The precise chemical shifts can vary depending on the solvent and sample concentration.[6][7]
Indole N-H Proton
The proton attached to the indole nitrogen (H1) is typically the most downfield signal in the spectrum, often appearing as a broad singlet. Its chemical shift is highly sensitive to hydrogen bonding, solvent, and concentration.[6] In aprotic polar solvents like DMSO-d₆, which acts as a hydrogen bond acceptor, this signal is often observed in the range of δ 10.0-12.0 ppm.[6][8] The broadness arises from quadrupole broadening by the ¹⁴N nucleus and chemical exchange with residual water or other exchangeable protons in the sample.[4][6]
Aromatic Protons (H4, H5, H6, H7)
The four protons on the benzene portion of the indole ring typically resonate in the aromatic region, between δ 7.0 and 8.0 ppm.[9][10][11] Their specific chemical shifts and coupling patterns provide unambiguous assignment.
-
H4 and H7: These protons are influenced by the anisotropic effect of the fused pyrrole ring and are generally found at the extremes of the aromatic region.[12] H7 is often a doublet, while H4 appears as a doublet of doublets due to coupling with H5 and a smaller meta-coupling with H6.[13]
-
H5 and H6: These protons are typically found in the more shielded (upfield) portion of the aromatic region, often appearing as complex multiplets or triplets of doublets.[13] Their signals can sometimes overlap, requiring 2D NMR techniques for definitive assignment.[13]
Amino (-NH₂) Protons
The protons of the C3-amino group are also exchangeable and their signal is often a broad singlet.[4][14] In a non-polar solvent like CDCl₃, they may appear in the range of δ 3-5 ppm.[14] However, in DMSO-d₆, due to strong hydrogen bonding with the solvent, their chemical shift moves downfield and can be observed around δ 6.2 ppm.[2] The signal's intensity will correspond to two protons. This peak will disappear upon shaking the sample with a drop of D₂O, a technique used to confirm the presence of exchangeable protons.[15]
Methyl Ester (-OCH₃) Protons
The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons. Therefore, they appear as a sharp singlet.[16][17] Being attached to an oxygen atom, they are deshielded and typically resonate in the range of δ 3.7-3.9 ppm.[2][16][17] The exact position is influenced by the electronic effects of the indole system.[18]
Summary of Predicted Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences & Notes |
| Indole N-H | 10.0 - 12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Highly solvent and concentration dependent; exchangeable.[6] |
| Aromatic H4, H5, H6, H7 | 7.0 - 8.0 | Multiplets (m) | 4H | Coupling patterns (d, t, dd) reveal specific positions.[9][13] |
| Amino -NH₂ | ~6.2 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable with D₂O; position is solvent dependent.[2][14][15] |
| Methyl Ester -OCH₃ | 3.7 - 3.9 | Singlet (s) | 3H | Sharp signal; deshielded by adjacent oxygen atom.[2][16] |
Experimental Protocols and Considerations
The quality of the ¹H NMR spectrum is highly dependent on careful sample preparation and the choice of experimental parameters.
Causality of Solvent Selection
The choice of a deuterated solvent is a critical experimental decision.[19][20]
-
Chloroform-d (CDCl₃): A common, relatively non-polar solvent. However, the signals for the N-H and -NH₂ protons can be very broad or even unobservable due to rapid chemical exchange.[21]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is an excellent choice for this molecule. It forms strong hydrogen bonds with the N-H and -NH₂ protons, slowing down the exchange rate and resulting in sharper, more distinct signals that are shifted downfield.[6][21] This makes their observation and integration more reliable.
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. This solvent should generally be avoided as it will cause the N-H and -NH₂ proton signals to be completely exchanged with deuterium, rendering them invisible in the ¹H NMR spectrum.
Caption: Workflow for NMR sample preparation and analysis.
Step-by-Step Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of dry this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a clean pipette, add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
-
Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm), but for modern spectrometers, the residual solvent peak (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) is often used for calibration.[5][22]
Trustworthiness: Self-Validating Systems and Advanced Techniques
To ensure the trustworthiness of the spectral interpretation, the assignments should be self-validating. The integration of all signals should sum to the total number of protons in the molecule (10H). Furthermore, the observed coupling patterns in the aromatic region must be consistent with the proposed structure.
For unambiguous confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY experiment would show correlations between coupled protons, for instance, confirming the connectivity between H4-H5, H5-H6, and H6-H7 in the aromatic spin system. This provides an authoritative cross-check of the assignments made from the 1D spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach to analysis, beginning with the identification of distinct proton environments and considering the impact of experimental conditions, allows for a complete and confident assignment of all signals. By understanding the causality behind chemical shifts and coupling patterns, and by employing best practices in sample preparation, researchers can leverage ¹H NMR as a powerful and reliable tool for the characterization of this and related indole derivatives.
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¹H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). PubMed. Retrieved from [Link]
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methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Spectrum-Help.com. Retrieved from [Link]
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Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2009). ResearchGate. Retrieved from [Link]
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A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2014). ResearchGate. Retrieved from [Link]
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¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (2005). ResearchGate. Retrieved from [Link]
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Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. ResearchGate. Retrieved from [Link]
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Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria. Retrieved from [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
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¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0029737). Human Metabolome Database. Retrieved from [Link]
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Indole 3 Carboxylate. Scribd. Retrieved from [Link]
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Chemical shifts of the amine protons signal in ¹H NMR spectra. ResearchGate. Retrieved from [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. Retrieved from [Link]
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¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2006). ResearchGate. Retrieved from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Retrieved from [Link]
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A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. Retrieved from [Link]
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Comparison of ¹H-NMR spectra of the novel indole 12 under various conditions. ResearchGate. Retrieved from [Link]
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bmse000097 Indole at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR of Methyl 3-Amino-1H-indole-2-carboxylate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-amino-1H-indole-2-carboxylate, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this important molecule.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its unique electronic structure, arising from the interplay between the electron-donating amino group at the C3 position and the electron-withdrawing methyl ester at C2, makes it a fascinating subject for spectroscopic analysis.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. It provides a detailed fingerprint of the carbon skeleton, offering insights into the electronic environment of each carbon atom. This guide will delve into the nuances of the ¹³C NMR spectrum of this compound, providing a framework for its confident identification and characterization.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The chemical shift of each carbon atom in this compound is influenced by a combination of factors, including hybridization, inductive effects, and resonance effects. The indole ring system itself is aromatic, and its carbon signals are typically found in the downfield region of the spectrum. The substituents at positions 2 and 3, however, significantly modulate the electron density around the ring, leading to characteristic shifts.
-
C2 (Carbonyl Carbon of the Ester): This quaternary carbon is expected to be the most downfield signal in the spectrum (typically δ > 160 ppm) due to the direct attachment of two electronegative oxygen atoms.
-
C3 (Amino-substituted Carbon): The powerful electron-donating amino group will cause a significant upfield shift for C3 compared to an unsubstituted indole. This carbon is expected to be highly shielded.
-
C3a and C7a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system and their chemical shifts are influenced by both the pyrrole and benzene portions of the indole.
-
C4, C5, C6, and C7 (Benzene Ring Carbons): These carbons will appear in the aromatic region of the spectrum (typically δ 110-140 ppm). Their precise chemical shifts are influenced by the overall electron density of the indole system.
-
Methyl Carbon of the Ester: This sp³ hybridized carbon will be found in the upfield region of the spectrum (typically δ 50-60 ppm).
To provide a more quantitative prediction, we can draw upon data from closely related structures, such as ethyl 3-amino-1H-indole-2-carboxylate derivatives. While the ester group differs slightly (ethyl vs. methyl), the impact on the chemical shifts of the indole ring carbons is expected to be minimal.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a robust methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its characteristic solvent signal which can be used for referencing.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations are generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Sample Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm to encompass the full range of expected chemical shifts.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining accurate integrations of the signals, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. A typical range is from 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).
Spectral Analysis and Data Interpretation
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-decoupled) | Justification |
| C=O | ~162.5 | Singlet | Carbonyl carbon of the ester group, highly deshielded. |
| C2 | ~138.0 | Singlet | Attached to the electron-withdrawing ester and the indole nitrogen. |
| C3 | ~113.5 | Singlet | Significantly shielded by the electron-donating amino group. |
| C3a | ~129.5 | Singlet | Bridgehead carbon, influenced by both rings. |
| C4 | ~122.0 | Singlet | Aromatic carbon adjacent to the fused pyrrole ring. |
| C5 | ~120.5 | Singlet | Aromatic carbon. |
| C6 | ~119.0 | Singlet | Aromatic carbon. |
| C7 | ~113.8 | Singlet | Aromatic carbon adjacent to the indole nitrogen. |
| C7a | ~126.0 | Singlet | Bridgehead carbon, influenced by both rings. |
| -OCH₃ | ~55.5 | Singlet | Methyl carbon of the ester group. |
mol [label=<
>] } Caption: Structure of this compound with carbon numbering.Conclusion: The Power of ¹³C NMR in Structural Elucidation
The ¹³C NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and characterization. The predicted chemical shifts, based on sound theoretical principles and data from closely related analogs, offer a reliable fingerprint for this important synthetic intermediate. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality spectra, enabling them to verify the structure and purity of their samples. This level of analytical rigor is essential for advancing research in medicinal chemistry and drug development, where the precise structure of a molecule dictates its biological activity.
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-
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An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Aminoindole Derivatives
This guide provides a comprehensive exploration of the infrared (IR) spectrum analysis of 3-aminoindole derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind spectral features and experimental choices, ensuring a deep and practical understanding of the subject.
Section 1: The Significance of 3-Aminoindoles and the Role of IR Spectroscopy
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality of pharmaceutical products.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of 3-aminoindole derivatives. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" of a compound, allowing for the identification of key functional groups and shedding light on the electronic and steric effects of various substituents.
Section 2: Theoretical Principles of IR Spectroscopy in the Context of 3-Aminoindoles
The absorption of infrared radiation by a molecule excites it from a lower to a higher vibrational state. The frequency of the absorbed radiation is dependent on the masses of the bonded atoms and the strength of the bond connecting them. For a 3-aminoindole derivative, the IR spectrum is a composite of the vibrational modes of the indole ring system and the attached amino group, as well as any other substituents.
The key vibrational modes to consider in the analysis of 3-aminoindole derivatives include:
-
N-H Stretching: The amino group (NH2) gives rise to characteristic stretching vibrations.
-
C-N Stretching: The stretching of the bond between the amino group and the indole ring is a key indicator.
-
Aromatic C-H Stretching: Vibrations of the C-H bonds on the indole ring.
-
Aromatic C=C Stretching: The in-ring double bond stretching vibrations.
-
N-H Bending: The scissoring and wagging motions of the amino group.
The position, intensity, and shape of these absorption bands can be significantly influenced by factors such as hydrogen bonding, electronic effects of substituents (electron-donating or electron-withdrawing), and the physical state of the sample.
Section 3: Experimental Protocol: A Self-Validating System
The acquisition of a high-quality IR spectrum is contingent upon meticulous sample preparation and a robust experimental workflow. The following protocol is designed to ensure reproducibility and accuracy.
Sample Preparation: The Thin Solid Film Method
For solid 3-aminoindole derivatives, the thin solid film method is often the most effective technique as it avoids interference from solvents or mulling agents.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid 3-aminoindole derivative in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[1] The choice of solvent is critical; it must completely dissolve the sample and evaporate quickly without leaving a residue.
-
Deposition: Using a pipette, place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1][2]
-
Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[1][2] If the resulting spectrum has peaks of low intensity, an additional drop of the solution can be added and the solvent evaporated again.[1] Conversely, if the peaks are too intense, the plate should be cleaned and a more dilute solution used.[1][2]
-
Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Alternative Sample Preparation: KBr Pellets and Nujol Mulls
-
KBr Pellets: This method involves grinding the sample with dry potassium bromide (KBr) and pressing the mixture into a transparent pellet.[3] KBr is transparent in the IR region, providing a spectrum free of interfering peaks.[1]
-
Nujol Mulls: A Nujol mull is created by grinding the solid sample with a small amount of mineral oil (Nujol) to form a paste, which is then placed between two salt plates.[1][4] While this method is quick and easy, the Nujol itself has absorption bands that may obscure parts of the sample's spectrum.[1]
Data Acquisition with Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[5][6] An evanescent wave penetrates a small distance into the sample that is in contact with the ATR crystal, providing a high-quality spectrum.[5] This technique is particularly useful for in-situ monitoring of reactions involving heterocyclic amines.[7]
Experimental Workflow Diagram:
Caption: Experimental workflow for IR analysis.
Section 4: Interpretation of the IR Spectrum of 3-Aminoindole Derivatives
A systematic approach to interpreting the IR spectrum of a 3-aminoindole derivative involves examining specific regions for characteristic absorption bands.
The N-H Stretching Region (3500-3250 cm⁻¹)
This region is dominated by the stretching vibrations of the N-H bonds in the primary amino group.
-
Primary Amines (R-NH₂): These compounds typically exhibit two distinct bands.[8][9][10]
-
Indole N-H Stretch: The N-H bond of the indole ring itself also gives rise to a stretching vibration, often observed around 3406 cm⁻¹ in indole.[11] In 3-substituted indoles, electron-withdrawing groups can shift this band to lower frequencies, while electron-releasing groups shift it to higher frequencies.[12]
The C-H Stretching Region (3100-2800 cm⁻¹)
-
Aromatic C-H Stretch: The C-H bonds of the aromatic indole ring absorb in the 3100-3000 cm⁻¹ region.[13]
-
Aliphatic C-H Stretch: If the derivative contains alkyl substituents, the C-H stretching vibrations will appear below 3000 cm⁻¹.[14][15]
The Double Bond Region (1650-1400 cm⁻¹)
-
N-H Bending (Scissoring): Primary amines show an N-H bending vibration in the range of 1650-1580 cm⁻¹.[8][16]
-
Aromatic C=C Stretching: The indole ring exhibits characteristic in-ring C=C stretching vibrations, typically appearing as two bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[13]
The Fingerprint Region (Below 1400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole.
-
C-N Stretching: The C-N stretching vibration of aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[8][16]
-
N-H Wagging: A broad and strong band due to N-H wagging can be observed for primary amines in the 910-665 cm⁻¹ region.[8][16]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be determined from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[13]
Summary of Characteristic IR Absorption Bands for 3-Aminoindole Derivatives:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino, Asymmetric) | 3400-3300 | Medium | One of two peaks for a primary amine.[8] |
| N-H Stretch (Amino, Symmetric) | 3330-3250 | Medium | The second of two peaks for a primary amine.[8] |
| N-H Stretch (Indole) | ~3400 | Medium, Sharp | Position is sensitive to substituents.[11][12] |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of the indole ring.[13] |
| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Present in primary amines.[8] |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Medium to Strong | Two distinct bands are typical for the indole ring.[13] |
| C-N Stretch (Aromatic) | 1335-1250 | Strong | Indicates the bond between the amino group and the ring.[8] |
| N-H Wag | 910-665 | Strong, Broad | Characteristic of primary amines.[8] |
Molecular Structure of 3-Aminoindole:
Caption: Structure of 3-Aminoindole.
Section 5: Case Study: The Influence of Substituents
The electronic nature of substituents on the indole ring can significantly impact the vibrational frequencies of neighboring functional groups.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density in the ring and on the nitrogen atoms. This can lead to a strengthening of the N-H bond in the indole ring, shifting its stretching frequency to a higher wavenumber. Conversely, the C-N bond of the amino group may be weakened, shifting its stretching frequency to a lower wavenumber.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density in the ring. This can weaken the indole N-H bond, causing a shift to a lower wavenumber, and strengthen the C-N bond of the amino group, shifting its stretching frequency to a higher wavenumber.
The vibrational frequency of a nitrile (C≡N) group, for instance, is known to be sensitive to the electronic character of substituents on an aromatic ring.[17] Similar principles apply to the various bonds within 3-aminoindole derivatives.
Section 6: Conclusion
Infrared spectroscopy is an indispensable tool in the arsenal of chemists working with 3-aminoindole derivatives. A thorough understanding of the characteristic absorption bands, coupled with a robust experimental methodology, allows for the confident identification and structural elucidation of these important compounds. By carefully analyzing the shifts in vibrational frequencies, researchers can gain valuable insights into the electronic and structural nuances imparted by various substituents, which is crucial for the rational design of novel therapeutic agents.
References
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- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
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- Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Sample preparation for FT-IR. (n.d.).
- Attalla, M., et al. (n.d.). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed.
- IR Spectroscopy Tutorial: Aromatics. (n.d.).
- Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online.
- Study of the composition of amines using IR spectroscopy. (n.d.). International Journal of Academic Research and Development.
- Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.).
- FT-IR spectrum of control indole. (n.d.). ResearchGate.
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- Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (n.d.). ResearchGate.
- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-amino-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-1H-indole-2-carboxylate is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its indole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. Accurate structural characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the nuances of different ionization techniques, predict and explain fragmentation patterns based on first principles and established literature, and provide robust, field-tested experimental protocols for its analysis. The causality behind experimental choices will be emphasized, empowering the researcher to not only replicate but also adapt these methods to their specific analytical challenges.
Selection of Ionization Techniques: A Deliberate Choice
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. It dictates the nature of the initial ion and, consequently, the entire fragmentation cascade. For a molecule like this compound, two techniques are of primary importance: Electron Impact (EI) and Electrospray Ionization (ESI).
-
Electron Impact (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is exceptionally powerful for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint, often allowing for unambiguous identification by comparison to spectral libraries. It is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. The analyte in solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This process imparts very little excess energy, typically yielding the intact protonated molecule, [M+H]⁺. ESI is ideal for confirming molecular weight and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected [M+H]⁺ ion.
Electron Impact Mass Spectrometry (EI-MS) Analysis
Under EI conditions, we expect to observe the molecular ion (M⁺) and a series of characteristic fragment ions that reveal the molecule's structure piece by piece. The molecular weight of this compound (C₁₀H₁₀N₂O₂) is 190.19 g/mol .
Expected Molecular Ion: The molecular ion peak, M⁺, will appear at a mass-to-charge ratio (m/z) of 190.
Proposed Fragmentation Pathway: The fragmentation of indole derivatives under EI is well-documented.[1][2] The primary fragmentation processes for this compound are expected to involve the ester and amino functional groups.
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This yields a stable acylium ion.
-
Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da).
-
Loss of HCN: A characteristic fragmentation of the indole ring itself involves the expulsion of hydrogen cyanide (HCN, 27 Da).[1]
Summary of Key EI-MS Fragments
| m/z Value | Proposed Identity | Formula of Lost Neutral |
| 190 | Molecular Ion [M]⁺ | - |
| 159 | [M - •OCH₃]⁺ | •OCH₃ |
| 131 | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |
| 132 | [M - CO₂CH₂]⁺ | CO₂CH₂ |
| 116 | [Fragment from further degradation] | - |
| 89 | [Fragment from indole ring cleavage] | - |
Visualizing EI Fragmentation
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
ESI-MS, particularly when coupled with tandem MS (MS/MS), provides complementary information to EI-MS. The soft nature of ESI will primarily yield the protonated molecule.
Expected Protonated Molecule: In positive ion mode, the base peak will be the protonated molecule, [M+H]⁺, at an m/z of 191.
Tandem MS (MS/MS) Fragmentation: By selecting the m/z 191 ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The fragmentation pathways may differ from EI due to the presence of the additional proton. Common losses include ammonia (NH₃) from the protonated amino group and methanol (CH₃OH) from the ester.
Summary of Key ESI-MS/MS Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Formula of Lost Neutral |
| 191 | 174 | [M+H - NH₃]⁺ | NH₃ |
| 191 | 159 | [M+H - CH₃OH]⁺ | CH₃OH |
| 191 | 131 | [M+H - CH₃OH - CO]⁺ | CH₃OH, CO |
Experimental Protocols
The following protocols are provided as a robust starting point. Instrument-specific optimization is always recommended.
Protocol 1: GC/EI-MS Analysis
This protocol is designed for the structural confirmation and identification of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation (Example: Agilent GC-MS System):
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Protocol 2: LC/ESI-MS Analysis
This protocol is ideal for confirming the molecular weight and for analyzing samples from complex matrices.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Instrumentation (Example: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer):
-
Liquid Chromatograph:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/hr.
-
Scan Mode: Full scan from m/z 100-500 for MW confirmation. For MS/MS, select precursor ion m/z 191 and apply a collision energy of 15-25 eV.
-
-
Overall Experimental Workflow
Caption: General workflow for the mass spectrometric analysis of this compound.
Data Interpretation and Trustworthiness
To ensure the trustworthiness of the obtained data, several validation steps are crucial:
-
Mass Accuracy: For high-resolution mass spectrometers (e.g., TOF, Orbitrap), the measured mass of the molecular ion ([M]⁺ or [M+H]⁺) should be within 5 ppm of the theoretical exact mass (C₁₀H₁₀N₂O₂ = 190.0742; C₁₀H₁₁N₂O₂⁺ = 191.0815).
-
Isotopic Pattern: The observed isotopic pattern for the molecular ion should match the theoretical pattern for a molecule containing 10 carbons.
-
Reproducibility: The fragmentation pattern, particularly under EI, should be highly reproducible across multiple injections.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By judiciously selecting between Electron Impact and Electrospray Ionization, researchers can obtain a wealth of information, from the intact molecular weight to a detailed fragmentation fingerprint. The protocols and fragmentation pathways detailed in this guide provide a comprehensive framework for the successful analysis of this important synthetic intermediate, ensuring data integrity and confidence in research and development outcomes.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
McLafferty, F. W. (n.d.). Electron impact mass spectrometry of indole derivatives. SciSpace. Retrieved January 9, 2026, from [Link]
Sources
The Synthesis and Strategic Application of Substituted 3-Aminoindoles in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Significance of the 3-Aminoindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Among its many derivatives, the substituted 3-aminoindole motif has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to diverse biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of substituted 3-aminoindoles. We will delve into the nuances of various synthetic strategies, from classical methods to modern catalytic approaches, while also examining the critical role these compounds play in the development of novel therapeutics. Our focus will be on not just the "how" but the "why," offering field-proven insights into the causality behind experimental choices and the logic of protocol design.
The Challenge and Allure of the 3-Aminoindole Core
The direct synthesis and manipulation of 3-aminoindoles present a unique set of challenges. The free amine at the C3 position renders the indole nucleus highly electron-rich, making it susceptible to oxidation. Unprotected 3-aminoindoles are notoriously unstable, often sensitive to air and light, which can lead to oxidative dimerization and decomposition. This inherent instability has historically hampered their widespread use as building blocks. However, it is this very reactivity that, when controlled, unlocks a rich landscape of chemical transformations and biological activities. The strategic placement of the amino group provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures with therapeutic potential.
Navigating the Synthetic Landscape: A Comparative Analysis of Methodologies
The synthesis of substituted 3-aminoindoles can be broadly categorized into two strategic approaches: the construction of the indole core with the 3-amino group pre-installed, and the direct amination of a pre-formed indole ring. Within these categories, a diverse array of methodologies has been developed, each with its own advantages and limitations.
Classical Approaches: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a stalwart in indole chemistry.[2] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone has been adapted for the synthesis of 3-aminoindoles, typically by employing a starting material that contains a masked or protected amino group.
Reaction Mechanism:
The generally accepted mechanism, first proposed by Robinson, involves the following key steps:[3]
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: A protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.
Caption: The Robinson mechanism of the Fischer indole synthesis.
Experimental Protocol: Three-Component Fischer Indole Synthesis [5][6]
This one-pot protocol combines metalloimine formation with the Fischer indole reaction for an efficient synthesis of multiply substituted indoles.
-
Step 1: Metalloimine Formation (Approx. 3 hours)
-
To a solution of the nitrile in an appropriate anhydrous solvent (e.g., THF, diethyl ether), add the organometallic reagent (e.g., Grignard or organolithium) at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for 2-3 hours to ensure complete formation of the metalloimine.
-
-
Step 2: Fischer Indole Reaction (Approx. 15 hours)
-
Cool the reaction mixture containing the metalloimine to 0 °C.
-
Carefully add the arylhydrazine hydrochloride salt.
-
Slowly add an acidic catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid).
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-15 hours.
-
-
Step 3: Isolation and Purification (Approx. 2 hours)
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Modern Catalytic Methods: Expanding the Synthetic Toolbox
The advent of transition-metal and organocatalysis has revolutionized the synthesis of 3-aminoindoles, offering milder reaction conditions, broader substrate scope, and access to chiral compounds.
A highly efficient method for the synthesis of 3-aminoindolines and their subsequent isomerization to 3-aminoindoles involves a copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[7]
Reaction Mechanism:
This cascade transformation proceeds through a propargylamine intermediate, which undergoes an intramolecular cyclization.
Caption: Copper-catalyzed three-component synthesis of 3-aminoindoles.
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Aminoindolines [7]
-
Reaction Setup:
-
In a dry and argon-flushed vial, suspend CuCl (5 mol%), Cu(OTf)₂ (5 mol%), DMAP (1 equiv.), and the 2-aminobenzaldehyde (1 equiv.) in dry acetonitrile.
-
Add the secondary amine (1 equiv.) and the alkyne (1.5 equiv.).
-
Seal the vial and stir the reaction mixture at 80 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Filter the reaction mixture through Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
-
Isomerization to 3-Aminoindole:
-
Dissolve the purified 3-aminoindoline in a mixture of THF and methanol.
-
Add cesium carbonate and heat the mixture at 65 °C until isomerization is complete.
-
Purify the resulting 3-aminoindole by standard methods.
-
An environmentally benign and step-economical approach utilizes the reaction of 2-nitrochalcones with ammonia or primary amines in the presence of a Hantzsch ester as a reductant.[4]
Proposed Mechanism:
The reaction is thought to proceed via a Michael addition of the amine to the chalcone, followed by reductive cyclization.
Caption: Proposed mechanism for the synthesis of 3-aminoindoles from 2-nitrochalcones.
Experimental Protocol: Synthesis from 2-Nitrochalcones [8]
-
Reaction Mixture:
-
In a reaction vessel, combine the 2-nitrochalcone (1 equiv.), aqueous ammonia or primary amine (excess), potassium carbonate (0.5 equiv.), and Hantzsch ester (0.5 equiv.) in ethanol.
-
-
Reaction Conditions:
-
Heat the mixture at 90 °C for 1 hour.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-aminoindole.
-
The synthesis of enantioenriched 3-amino-2-oxindoles, which are valuable precursors to complex natural products and pharmaceuticals, can be achieved through organocatalytic asymmetric reactions. For instance, the Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins can be catalyzed by a bifunctional thiourea-tertiary amine catalyst.[9]
Mechanism of Asymmetric Induction:
The chiral organocatalyst activates both the nucleophile (aminooxindole) and the electrophile (nitroolefin) through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective synthesis of quaternary 3-aminooxindoles via organocatalytic asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Methyl 3-amino-1H-indole-2-carboxylate
Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold
Methyl 3-amino-1H-indole-2-carboxylate is a molecule of significant interest within the scientific community, particularly for researchers, medicinal chemists, and drug development professionals. Its indole core is a "privileged scaffold," a structural motif frequently found in biologically active compounds and pharmaceuticals. The specific arrangement of the amino and carboxylate groups at the 2 and 3 positions of the indole ring imparts a unique set of electronic properties that govern its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive exploration of these electronic characteristics, grounded in experimental data and theoretical insights, to empower researchers in their pursuit of novel therapeutics and functional materials.
Molecular Architecture and Synthesis
The foundational step to understanding the electronic properties of any molecule is to appreciate its structure and how it is synthesized.
1.1. Chemical Structure
This compound possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, forming the indole core. The key functional groups that dictate its electronic behavior are the electron-donating amino group (-NH₂) at position 3 and the electron-withdrawing methyl carboxylate group (-COOCH₃) at position 2.
1.2. Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies. A common approach involves the cyclization of a suitably substituted precursor. One notable method is the reaction of 2-aminobenzonitriles, which are first protected and then converted into corresponding glycinate esters. Subsequent intramolecular cyclization, promoted by a base like sodium hydride, leads to the formation of the desired indole core with the amino and carboxylate functionalities in place[1]. The final deprotection step, often under neutral conditions like Pd-C mediated hydrogenolysis, yields the target compound[1]. The choice of synthetic route is critical as it can influence the purity and yield of the final product, which are paramount for accurate characterization of its electronic properties.
Figure 1: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic techniques provide a window into the electronic structure and environment of the molecule.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and probing its electron density distribution.
-
¹H NMR: The protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm). The NH proton of the indole ring often presents as a broad singlet at a lower field (δ > 10 ppm), while the protons of the amino group (-NH₂) also give rise to a broad singlet. The methyl ester protons (-OCH₃) are observed as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm).
-
¹³C NMR: The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around δ 160-170 ppm). The aromatic carbons of the indole ring resonate in the δ 100-140 ppm range. The carbon of the methyl group appears significantly upfield.
Table 1: Representative NMR Data for Indole Scaffolds
| Nucleus | Chemical Shift Range (ppm) | Remarks |
|---|---|---|
| ¹H | 7.0 - 8.0 | Aromatic protons |
| > 10 | Indole NH proton | |
| 4.0 - 6.0 | Amino (-NH₂) protons (variable) | |
| 3.8 - 4.0 | Methyl ester (-OCH₃) protons | |
| ¹³C | 160 - 170 | Carbonyl carbon (-C=O) |
| 100 - 140 | Aromatic and pyrrole ring carbons |
| | ~50 | Methyl ester (-OCH₃) carbon |
Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.[2][3][4][5]
2.2. UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy reveal information about the electronic transitions within the molecule.
-
UV-Vis Absorption: The indole scaffold is known to exhibit strong absorption in the ultraviolet region due to π-π* transitions. For this compound, the presence of the amino and carboxylate groups can modulate these transitions. The absorption spectrum is expected to show characteristic bands, and the position of the absorption maximum (λ_max) is sensitive to the solvent polarity.
-
Fluorescence: Many indole derivatives are fluorescent, and this property is often exploited in biological imaging and sensing applications. The fluorescence emission of this compound is expected to occur at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The quantum yield of fluorescence is a measure of the efficiency of the emission process and is influenced by the molecular structure and environment. Studies on similar thiazoloindole α-amino acids have demonstrated that modifications to the indole core can lead to chromophores with blue-green emission and large Stokes shifts, which are desirable properties for imaging applications[6].
Electrochemical Behavior and Frontier Molecular Orbitals
The redox properties of this compound are crucial for understanding its behavior in electron transfer reactions and for estimating the energies of its frontier molecular orbitals.
3.1. Cyclic Voltammetry
Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction potentials of a molecule. For this compound, the electron-rich indole ring and the amino group make it susceptible to oxidation. The oxidation potential provides an experimental measure of the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). Conversely, the reduction potential, if observable, would relate to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Electrochemical studies on related indole-3-carboxaldehyde derivatives have been conducted to understand their potential biological mechanisms, highlighting the relevance of electrochemical data in drug discovery[7].
3.2. HOMO and LUMO Energy Levels
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions.
-
HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group.
-
LUMO: The LUMO is the lowest energy orbital that is empty and represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the electron-withdrawing methyl carboxylate group and the indole ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties, including its color, reactivity, and photophysical behavior. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited.
Figure 2: Energy level diagram of the Frontier Molecular Orbitals.
Computational Insights from Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings and to predict electronic properties.
-
Molecular Geometry and Electronic Structure: DFT calculations can optimize the ground-state geometry of this compound and calculate its electronic structure. These calculations can provide theoretical values for bond lengths, bond angles, and dihedral angles.
-
HOMO-LUMO Analysis: DFT is widely used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This allows for a detailed understanding of where electron density is located in these key orbitals, which is crucial for predicting reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, indicating their nucleophilic character. Positive potential (blue) would be expected around the acidic protons (NH).
-
Solvent Effects: DFT calculations can also incorporate the effects of different solvents, which is important as the electronic properties of a molecule can be significantly influenced by its environment. Studies on related indole carboxylates have utilized DFT to investigate solvent effects on molecular geometry and hydrogen bonding[8].
Reactivity and Applications in Synthesis
The electronic properties of this compound directly inform its chemical reactivity.
-
Nucleophilic Sites: The amino group at position 3 and the indole nitrogen are primary nucleophilic centers, making them susceptible to reactions with electrophiles.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing amino and carboxylate groups.
-
Reactions of the Ester Group: The methyl ester functionality can participate in reactions such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides.
-
Synthetic Utility: Due to its versatile reactivity, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrimido[5,4-b]indoles, which have their own unique biological activities[3].
Conclusion: A Versatile Scaffold with Tunable Electronics
This compound is a molecule with a rich electronic landscape. The interplay between the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the indole scaffold creates a unique set of properties that are tunable and exploitable. A thorough understanding of its spectroscopic, electrochemical, and theoretical electronic characteristics is paramount for its rational application in drug design and materials science. This guide has provided a comprehensive overview of these properties, offering a foundation for researchers to further explore and harness the potential of this privileged molecular framework.
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Candeias, N. R., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5038. Available at: [Link]
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Chen, K., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(1), 303-311. Available at: [Link]
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. Available at: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 725-746. Available at: [Link]
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Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]
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Singh, R. K., et al. (2019). A combined experimental and theoretical DFT (B3LYP, CAM-B3LYP and M06-2X) study on electronic structure, hydrogen bonding, solvent effects and spectral features of methyl 1H-indol-5-carboxylate. Journal of Molecular Structure, 1179, 725-738. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-amino-1H-indole-2-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-amino-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust framework for understanding and experimentally determining its solubility in a range of common organic solvents. The guide delves into the theoretical principles governing the solubility of substituted indoles, offers a predicted solubility profile, and provides detailed, field-proven experimental protocols for accurate solubility assessment. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.
Introduction to this compound
This compound is a multifunctional heterocyclic compound featuring an indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The presence of an amino group at the 3-position and a methyl carboxylate at the 2-position imparts specific chemical reactivity and physicochemical properties to the molecule, making it a versatile building block for the synthesis of more complex indole derivatives, including those with potential therapeutic applications.[1][2][3] Understanding the solubility of this intermediate is a critical first step in its effective utilization, impacting process development, formulation, and in vitro/in vivo studies.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility.[4][5]
The structure of this compound suggests a molecule with moderate polarity. Key structural features influencing its solubility include:
-
Indole N-H Group: The acidic proton on the indole nitrogen can act as a hydrogen bond donor.
-
Amino Group (-NH2): The primary amine at the 3-position is capable of both donating and accepting hydrogen bonds.
-
Ester Group (-COOCH3): The methyl carboxylate group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.
-
Aromatic Ring System: The bicyclic indole core is largely nonpolar and can participate in π-π stacking interactions.
The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit favorable solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.
Predicted Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the indole derivative.[6][7] |
| Acetonitrile (ACN) | Moderate | ACN is a polar solvent that can accept hydrogen bonds, suggesting good solubility.[7] | |
| Acetone | Moderate to Low | While polar, acetone is a weaker hydrogen bond acceptor compared to DMSO or DMF, which may result in lower solubility. | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can both donate and accept hydrogen bonds, facilitating the dissolution of the compound through interactions with the N-H, -NH2, and ester groups.[6][8] |
| Water | Low | Despite its ability to form hydrogen bonds, the significant nonpolar surface area of the indole ring system is expected to limit its aqueous solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The overall polarity of the molecule suggests some solubility in this common organic solvent, though it is not expected to be high. |
| Toluene, Benzene | Low | The aromatic nature of these solvents can interact with the indole ring, but the significant polarity mismatch with the functional groups will likely limit solubility.[9] | |
| Hexanes, Heptane | Very Low | As highly nonpolar solvents, hexanes are unlikely to effectively solvate the polar functional groups of the indole derivative. |
Note: This table provides a qualitative prediction. For any critical application, experimental verification is essential to obtain accurate quantitative solubility data.
Experimental Determination of Solubility
Accurate determination of solubility requires a systematic experimental approach. Below are protocols for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This rapid method is useful for initial solvent screening and follows a systematic approach to classify the compound's solubility.[10][11]
Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a small test tube.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
Mixing: After each addition, vigorously vortex or shake the test tube for 30-60 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: Complete dissolution of the solid.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No apparent dissolution of the solid.
-
This process should be repeated for a range of solvents from different classes (polar protic, polar aprotic, and nonpolar).
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[12]
Workflow Diagram:
Caption: Figure 1: Workflow for quantitative solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker or rotator.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. Alternatively, centrifuge the sample and collect the clear supernatant.
-
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used over a range of temperatures.[12]
-
pH (in protic solvents): The amino group at the 3-position is basic and can be protonated in acidic conditions, forming a more soluble salt. The indole N-H is weakly acidic and can be deprotonated under strongly basic conditions.
-
Presence of Co-solvents: The solubility in a solvent system can be modulated by the addition of a co-solvent.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure. This guide provides a theoretical framework and practical, detailed protocols for the experimental determination of its solubility. The predicted high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as methanol and ethanol, provides a solid starting point for its use in synthesis and purification. For any application where solubility is a critical parameter, the quantitative experimental methods outlined herein are strongly recommended to ensure accurate and reproducible results.
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (URL: [Link])
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Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. (URL: [Link])
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(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. - ResearchGate. (URL: [Link])
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A Guide to Theoretical Calculations on 3-Aminoindole Structures: A Computational Chemistry Perspective for Drug Discovery
Abstract
The 3-aminoindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding its conformational flexibility, electronic properties, and reactivity is paramount for the rational design of novel drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural intricacies of 3-aminoindole and its derivatives. By leveraging quantum chemical calculations, we can unlock predictive insights into molecular behavior, thereby accelerating the drug discovery pipeline.
The Strategic Imperative for Computational Analysis of 3-Aminoindole
The indole moiety is a privileged structure in drug discovery, and the introduction of an amino group at the 3-position imparts unique chemical characteristics that are pivotal for biological activity.[2] However, the inherent flexibility of the amino group and the potential for tautomerism present significant challenges for experimental characterization alone. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the nuanced structural and electronic landscape of such molecules.[3]
This guide will navigate the theoretical underpinnings and practical applications of computational chemistry in the study of 3-aminoindole, with a focus on:
-
Elucidating Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule.
-
Mapping Electronic Landscapes: Understanding the distribution of electrons to predict reactivity.
-
Investigating Tautomeric Stability: Determining the relative energies of different isomeric forms.
-
A Practical Workflow: A step-by-step protocol for conducting theoretical calculations on a 3-aminoindole structure.
Foundational Pillars of Theoretical Calculation: A Causal Approach
The choice of computational methodology is not arbitrary; it is dictated by the specific scientific questions being addressed. For a molecule like 3-aminoindole, a multi-faceted approach is necessary to capture its complex behavior.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method that allows for the investigation of the electronic structure of molecules.[4] It strikes an optimal balance between computational cost and accuracy, making it the preferred method for studying medium-sized organic molecules like 3-aminoindole.[5]
Why DFT? The core principle of DFT is that the energy of a molecule can be determined from its electron density. This is computationally more efficient than solving the Schrödinger equation for every electron, which is the approach of more traditional ab initio methods.
The "Language" of Calculation: Functionals and Basis Sets
To perform a DFT calculation, two key components must be selected: a functional and a basis set .
-
Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. The choice of functional significantly impacts the accuracy of the calculation.[6] For organic molecules containing nitrogen, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently demonstrated robust performance in predicting molecular geometries and electronic properties.[5][7]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.[9] A commonly used and well-balanced basis set for molecules of this nature is the 6-311++G(d,p) .[5]
-
6-311: This indicates a split-valence basis set where core electrons are described by one function (a contraction of 6 Gaussian functions), and valence electrons are described by three functions (contractions of 3, 1, and 1 Gaussian functions, respectively). This provides flexibility for describing chemical bonding.[10]
-
++G: These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing molecules with lone pairs of electrons, such as the nitrogen atoms in 3-aminoindole, and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for a more accurate representation of the shape of the electron cloud, which is essential for describing chemical bonds and interactions.[10]
-
The logical relationship for selecting a computational approach can be visualized as follows:
Caption: A workflow for selecting a computational chemistry approach.
Unveiling the Structural Landscape of 3-Aminoindole
Conformational Analysis: The Shape of Biological Activity
The biological function of a molecule is intimately linked to its three-dimensional shape. For a flexible molecule like 3-aminoindole, with a rotatable amino group, a thorough conformational analysis is the first critical step in any theoretical study.[11] This involves systematically exploring the potential energy surface to identify all stable low-energy conformers.
Tautomerism: A Tale of Two Isomers
3-Aminoindole can exist in tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers can significantly influence the molecule's reactivity and its interactions with biological targets. DFT calculations are highly effective at predicting the relative energies of tautomers, providing insight into which form is likely to predominate under physiological conditions.[6][12]
Mapping Reactivity and Interaction Potential
Once the stable conformers and tautomers have been identified, we can delve into their electronic properties to predict how they will behave in a chemical or biological environment.
Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[5][13]
| Parameter | Significance in Drug Discovery |
| HOMO Energy | Indicates the molecule's potential to be oxidized and its electron-donating capability in interactions with biological targets. |
| LUMO Energy | Indicates the molecule's potential to be reduced and its electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A larger gap often implies greater stability. |
Molecular Electrostatic Potential (MEP): Visualizing Interactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule.[14] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding, with a biological target.[15]
-
Red Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles.
-
Green Regions: Indicate neutral electrostatic potential.
Caption: A generalized workflow for the computational analysis of 3-aminoindole.
Experimental Protocol: A Step-by-Step DFT Calculation of 3-Aminoindole
This protocol outlines a typical workflow for performing a DFT calculation on a 3-aminoindole structure using a quantum chemistry software package like Gaussian.
-
Construct the Input Structure:
-
Build the 3-aminoindole molecule using a molecular modeling interface.
-
Ensure correct atom types and connectivity.
-
Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Prepare the Input File:
-
Specify the level of theory: #p B3LYP/6-311++G(d,p) Opt Freq.
-
#p: Requests detailed output.
-
B3LYP/6-311++G(d,p): The chosen functional and basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword for frequency calculation to confirm a true energy minimum.
-
-
Define the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Provide the initial Cartesian coordinates of all atoms.
-
-
Execute the Calculation:
-
Submit the input file to the quantum chemistry software.
-
Monitor the calculation for convergence.
-
-
Analyze the Output:
-
Geometry Optimization: Verify that the optimization has converged successfully.
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.
-
Electronic Properties:
-
Conclusion: From Theoretical Insights to Tangible Drug Candidates
Theoretical calculations provide an unparalleled level of detail into the structural and electronic properties of 3-aminoindole and its derivatives. By employing a rational and well-justified computational approach, researchers can:
-
Predict the most likely conformations and tautomers that will interact with a biological target.
-
Identify the most reactive sites on the molecule for metabolism or covalent modification.
-
Understand the key electronic features that drive binding affinity and selectivity.
This in-depth understanding, grounded in the principles of quantum chemistry, empowers scientists to make more informed decisions in the design and optimization of novel 3-aminoindole-based therapeutics, ultimately accelerating the journey from concept to clinic.
References
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Van Sickle, K. (2006). Evaluation of density functional theory methods for the electronic interactions between indole and substituted benzene: Applications to horseradish peroxidase. SciSpace. [Link]
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Computational Chemistry Class Notes. (n.d.). Classification and selection of basis sets. Fiveable. [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential surface of compound 3a. [Link]
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Aksenov, A. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
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Hill, J. G. (2012). Choosing the Right Basis Set. ChemistryViews. [Link]
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Alonso, J. L., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]
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Request PDF. (2025). ChemInform Abstract: Synthesis of 3-Aminoindole Derivatives: Combination of Thorpe-Ziegler Cyclization and Unexpected Allylindium-Mediated Decyanation. ResearchGate. [Link]
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Gulevich, A. V., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC - NIH. [Link]
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YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. [Link]
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PubMed. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality. [Link]
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Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. [Link]
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zora.uzh.ch. (n.d.). Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. [Link]
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Whitepaper: A Researcher's Guide to the Initial Biological Screening of 3-Aminoindole Libraries
Abstract
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. The successful identification of novel drug candidates from a 3-aminoindole library hinges on a meticulously planned and executed initial biological screening campaign. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for designing and implementing a robust screening cascade. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, ensuring that experimental choices are validated by both mechanistic understanding and empirical data. This document outlines critical phases from assay development and high-throughput screening (HTS) to hit confirmation and triage, providing a pathway to identify high-quality, tractable hits for downstream lead optimization.
Introduction: The Strategic Imperative for Screening 3-Aminoindole Libraries
The indole ring system is a cornerstone of pharmacologically active molecules. The introduction of an amino group at the C3-position creates the 3-aminoindole core, a motif recognized for its ability to engage with a variety of biological targets. Notably, this scaffold is prevalent in inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] A well-designed library of 3-aminoindole derivatives, therefore, represents a rich source of potential therapeutic agents.
The journey from a chemical library to a validated hit is a multi-step process fraught with potential pitfalls, from false positives to irrelevant biological activity.[3][4] The initial biological screen is the critical first filter in this process. Its objective is not merely to identify "active" compounds, but to find molecules that modulate a biological target in a specific, concentration-dependent, and verifiable manner.[5] This guide provides the strategic and technical considerations necessary to construct a screening funnel that maximizes the probability of identifying genuine, high-quality hits from 3-aminoindole libraries.
The Screening Cascade: A Framework for Hit Identification
A successful screening campaign follows a logical progression, often termed a "screening cascade" or "funnel." This structured approach is designed to efficiently test large numbers of compounds and systematically eliminate those that do not meet predefined criteria, saving resources for the most promising candidates.[4][6]
Caption: The High-Throughput Screening (HTS) Cascade.
Assay Development: The Foundation of a Successful Screen
The choice and development of the primary assay are the most critical factors determining the success of a screening campaign. The assay must be robust, reproducible, and relevant to the biological question being asked. For 3-aminoindole libraries, which are often directed at specific enzyme targets like kinases, both biochemical and cell-based assays are viable starting points.
Biochemical Assays: Targeting the Molecular Interaction
Biochemical assays directly measure the interaction between a compound and a purified biological target, such as a recombinant enzyme.[3] They are highly amenable to HTS due to their simplicity and low variability.
Example Target Class: Protein Kinases Kinases are a major target class for 3-aminoindole derivatives.[7][8] A common biochemical assay measures the phosphorylation of a substrate peptide by a kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor). Kinase activity leads to substrate phosphorylation, antibody binding, and a high FRET signal. Inhibitors block this process.
-
Plate Preparation: Using an acoustic dispenser, add 20-40 nL of each 3-aminoindole compound from the library (typically at 10 mM in DMSO) to the wells of a 1536-well microplate.[9] Add 20-40 nL of DMSO to control wells.
-
Kinase Reaction:
-
Add 2 µL of kinase solution (e.g., a Cyclin-Dependent Kinase like CDK16) in kinase buffer to each well.[10]
-
Add 2 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the reaction. The final compound concentration is typically 10-20 µM.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 4 µL of detection mix containing the europium-labeled antibody and XL665-streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio (665/620) * 10,000.
Cell-Based Assays: Assessing Phenotypes in a Physiological Context
Cell-based assays measure a compound's effect within a living cell, providing more physiologically relevant data.[11][12] They can assess not only target engagement but also cell permeability and potential cytotoxicity.
Example Target Pathway: NF-κB Signaling in Inflammation Some 3-aminoindole derivatives exhibit anti-inflammatory properties by inhibiting pathways like NF-κB.[13] A reporter gene assay can be used to screen for inhibitors of this pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Protocol: NF-κB Luciferase Reporter Gene Assay
-
Cell Line: Use a stable cell line (e.g., HEK293 or microglial cells) containing a luciferase reporter gene construct driven by an NF-κB response element.
-
Plating: Seed the cells into 384-well white, clear-bottom plates and allow them to adhere overnight.
-
Compound Addition: Add 50 nL of library compounds to the wells for a final concentration of 10-20 µM.
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway.[13] Incubate for 6-8 hours.
-
Lysis and Detection:
-
Remove the medium and add a luciferase assay reagent (e.g., Bright-Glo™) that lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 5 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence on a plate reader. A decrease in signal relative to stimulated controls indicates inhibition of the pathway.
Hit Confirmation and Triage: Separating Signal from Noise
The primary HTS campaign will identify a number of "actives" or initial hits.[6] However, a significant portion of these can be artifacts.[14] The hit confirmation phase is a rigorous process designed to eliminate false positives and confirm the activity of genuine hits.
Confirmation and Dose-Response
The first step is to re-test the initial hits using a freshly sourced sample of the compound to rule out plating or compound handling errors.[14] Compounds that re-confirm as active are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 or EC50).[14] This step is crucial for establishing a structure-activity relationship (SAR).
| Parameter | Description | Typical Value for Hits |
| IC50/EC50 | The concentration of an inhibitor where the response is reduced by half. | < 10 µM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
| Maximal Inhibition | The maximum percentage of inhibition achieved. | > 80% |
Table 1: Key Parameters from Dose-Response Analysis
Orthogonal and Counter-Screening
Orthogonal Assays confirm the hit's activity using a different assay technology that measures the same biological endpoint.[14] For example, if the primary screen was an HTRF kinase assay, an orthogonal assay could be a filter-binding assay that measures the incorporation of radioactive ³²P-ATP into the substrate. This ensures the observed activity is not an artifact of the primary assay format (e.g., compound fluorescence).
Counter-Screens are used to identify and eliminate compounds that interfere with the assay technology itself or act through a non-specific mechanism.[4]
-
Promiscuous Inhibitors & PAINS: HTS libraries often contain Pan-Assay Interference Compounds (PAINS) that show activity in numerous assays through mechanisms like aggregation, redox cycling, or reactivity.[4] Computational filters can flag potential PAINS, but experimental validation is key.
-
Technology-Specific Interference: For a luciferase reporter assay, a counter-screen against purified luciferase enzyme can identify compounds that directly inhibit the reporter enzyme rather than the biological pathway.
Secondary Assays and Preliminary SAR
Validated hits from the triage process are advanced to secondary assays. These are typically more complex, lower-throughput assays that provide deeper biological insight.[14] For 3-aminoindole kinase inhibitors, this could involve:
-
Kinome Profiling: Screening the validated hits against a panel of other kinases to determine their selectivity. A highly selective compound is often more desirable to minimize off-target effects.
-
Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA®) to confirm that the compound binds to its intended target in an intact cell.[3]
-
Phenotypic Assays: Assessing the compound's effect on a cellular phenotype, such as inducing apoptosis or arresting the cell cycle in a cancer cell line.[10]
At this stage, a preliminary Structure-Activity Relationship (SAR) analysis is conducted.[15][16] Chemists examine the structures of the active compounds to identify common chemical features required for activity and which modifications increase or decrease potency.[17] This analysis guides the synthesis of new analogs for the next phase of drug discovery: hit-to-lead optimization.
Conclusion
The initial biological screening of a 3-aminoindole library is a systematic, multi-stage process that requires careful planning and rigorous execution. By integrating robust biochemical and cell-based assays with a stringent hit confirmation and triage cascade, researchers can successfully navigate the complexities of HTS. The goal is to identify not just hits, but high-quality, validated starting points with clear SAR and a confirmed mechanism of action. This strategic approach maximizes the potential of the 3-aminoindole scaffold and lays a solid foundation for the development of novel therapeutics.
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Methodological & Application
Introduction: The Strategic Importance of the 3-Aminoindole Scaffold
An in-depth guide to the synthesis of methyl 3-amino-1H-indole-2-carboxylate from its nitro precursor, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthetic strategies, a comparative analysis of common reduction methodologies, and detailed, field-proven experimental protocols.
The 3-aminoindole framework is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including anti-inflammatory, anti-cancer, and neuroprotective agents.[1] this compound, in particular, is a highly versatile building block for the synthesis of more complex heterocyclic systems such as β-carbolines and pyrimido[5,4-b]indoles.[2][3]
The primary challenge in working with these molecules is the inherent instability of the unprotected, electron-rich 3-aminoindole moiety, which is susceptible to oxidative degradation.[4][5] Therefore, robust and efficient synthetic methods are paramount. The most common and reliable strategy involves the reduction of the corresponding, and more stable, methyl 3-nitro-1H-indole-2-carboxylate. This guide details the synthesis of this nitro precursor and provides a comparative analysis of three distinct, high-yield methods for its subsequent reduction to the target amine.
Part 1: Synthesis of the Starting Material: Methyl 3-Nitro-1H-indole-2-carboxylate
The synthesis of the nitro-indole precursor is achieved via electrophilic nitration. The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.
Causality of Reagent Choice
Direct nitration with harsh acidic conditions (e.g., HNO₃/H₂SO₄) can lead to side reactions and degradation of the sensitive indole ring. A milder, more controlled approach is necessary. The in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from tetramethylammonium nitrate and trifluoroacetic anhydride provides a potent electrophilic nitrating agent that operates under non-acidic and metal-free conditions, ensuring high regioselectivity for the C3 position and compatibility with the ester functional group.[6]
Protocol 1: Regioselective C3-Nitration of Methyl 1H-indole-2-carboxylate
Materials and Reagents:
-
Methyl 1H-indole-2-carboxylate
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 1H-indole-2-carboxylate (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile.
-
Add the trifluoroacetic anhydride solution dropwise to the cooled reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3-nitro-1H-indole-2-carboxylate.
Part 2: Reduction of the Nitro Group: A Comparative Overview
The conversion of the nitro group to a primary amine is a cornerstone transformation in organic synthesis.[7] The choice of method for this substrate must be chemoselective, preserving the methyl ester functionality. We present three robust methods, each with distinct advantages.
Method A: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction
This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[8][9]
-
Mechanism & Theory: In a strong acidic medium like concentrated HCl, SnCl₂ acts as a single-electron donor. The nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates, requiring a total of six electrons (and corresponding protons from the acid) to form the amine. The tin is oxidized from Sn(II) to Sn(IV).
-
Expertise & Trustworthiness: This method is prized for its excellent chemoselectivity. Functional groups like esters, ketones, and even alkenes are typically unaffected, making it a go-to choice for multifunctional molecules.[7][10] The primary challenge lies in the workup, as the resulting tin(IV) salts must be carefully removed.[10]
Method B: Catalytic Hydrogenation (H₂/Pd-C)
Catalytic hydrogenation is an atom-economical and clean reduction method widely used in both academic and industrial settings.
-
Mechanism & Theory: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it is sequentially hydrogenated to the corresponding amine. The only byproduct is water.
-
Expertise & Trustworthiness: This method's key advantage is its clean nature and simple workup, which typically involves only filtering off the catalyst.[7] However, its high reactivity can be a double-edged sword. It can reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation.[8] For indoles specifically, there is a risk of over-reduction of the heterocyclic ring to an indoline, although this often requires harsher conditions or specific catalysts.[11]
Method C: Sodium Dithionite (Na₂S₂O₄) Reduction
This method provides a mild, inexpensive, and metal-free alternative to the classic approaches.
-
Mechanism & Theory: In an aqueous or semi-aqueous medium, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12] This radical anion transfers electrons to the nitro group in a stepwise manner to generate the amine.
-
Expertise & Trustworthiness: Sodium dithionite is highly chemoselective and tolerates a wide range of functional groups, including esters and ketones.[12] It is an excellent choice for substrates that are sensitive to acidic conditions or catalytic hydrogenation. The reaction is often run in a biphasic system to facilitate product extraction.[13]
Part 3: Detailed Experimental Protocols
Protocol 2A: Reduction using Tin(II) Chloride Dihydrate
Materials and Reagents:
-
Methyl 3-nitro-1H-indole-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) [CAS: 10025-69-1]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
10 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend methyl 3-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.[10]
-
Cool the flask in an ice bath and slowly add concentrated HCl (4.0 - 5.0 eq) with vigorous stirring. The addition may be exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating to 50-60 °C can be applied to accelerate the reaction if it is sluggish.[10]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to 0 °C. Very slowly and carefully, add 10 M NaOH solution with vigorous stirring to basify the mixture to pH > 10. A thick, white precipitate of tin(IV) hydroxide will form.
-
Continue adding NaOH solution until the precipitate redissolves to form a clear solution of sodium stannate, or filter the precipitate if it persists.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography.
Protocol 2B: Reduction using Catalytic Hydrogenation
Materials and Reagents:
-
Methyl 3-nitro-1H-indole-2-carboxylate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Place the methyl 3-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable hydrogenation vessel.
-
Add methanol or ethyl acetate to dissolve the substrate.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (N₂ or Ar).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a balloon) at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. If necessary, purify by chromatography.
Protocol 2C: Reduction using Sodium Dithionite
Materials and Reagents:
-
Methyl 3-nitro-1H-indole-2-carboxylate
-
Sodium dithionite (Na₂S₂O₄) [CAS: 7775-14-6]
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable organic solvent (e.g., DCM or EtOAc) in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0 - 4.0 eq) in water. Add a small amount of ammonium hydroxide to make the solution basic.
-
Add the aqueous dithionite solution to the organic solution and stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x volumes).[12]
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Data Summary & Visualization
Comparative Data Table
| Feature | Method A: Tin(II) Chloride | Method B: Catalytic Hydrogenation | Method C: Sodium Dithionite |
| Primary Reagents | SnCl₂·2H₂O, Conc. HCl | H₂ gas, Pd/C catalyst | Na₂S₂O₄, H₂O |
| Reaction Conditions | Acidic, RT to 60 °C | Neutral, RT, 1-3 atm H₂ | Biphasic (Organic/Aqueous), RT |
| Chemoselectivity | Excellent; tolerates esters, alkenes, ketones.[7][10] | Good, but can reduce other unsaturated bonds.[8] | Excellent; metal-free, tolerates most functional groups.[12] |
| Workup Complexity | High; requires careful basification to manage tin salts.[10] | Low; simple filtration of the catalyst.[7] | Moderate; requires liquid-liquid extraction. |
| Safety Concerns | Corrosive acid, toxic tin compounds. | Flammable H₂ gas, pyrophoric catalyst (when dry). | - |
| Ideal Application | Multi-functionalized substrates where hydrogenation is not viable. | Clean, scalable reactions with tolerant functional groups. | Metal-sensitive or acid-sensitive substrates. |
Experimental & Logical Workflows
Conclusion
The synthesis of this compound is a critical process for accessing a wide range of complex heterocyclic compounds relevant to pharmaceutical development. The presented two-step route, involving a regioselective nitration followed by a chemoselective reduction, is both efficient and robust. By understanding the distinct advantages and operational nuances of reduction methods using tin(II) chloride, catalytic hydrogenation, or sodium dithionite, researchers can select the optimal pathway best suited for their specific laboratory capabilities, substrate sensitivities, and scalability requirements. Each protocol has been designed to be self-validating, providing clear guidance for achieving high yields of this valuable synthetic intermediate.
References
- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445–7446.
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
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Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
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- Ramesh, C. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Synlett, 2011(4), 587–588.
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- Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
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Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PubMed. Retrieved from [Link]
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The Organic Synthesis Archive. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
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- Bakos, Z., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3598.
- Clariant AG. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.
- Armstrong, F. A., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
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- Clariant AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO1996036597A1.
- Holzer, W., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex.
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- Cilibrizzi, A., et al. (2018).
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Palladium-Catalyzed Synthesis of 3-Aminoindoles: Application Notes and Protocols for Researchers
Introduction: The Strategic Importance of the 3-Aminoindole Scaffold
The 3-aminoindole moiety is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals targeting a wide range of diseases, including cancer and inflammatory conditions, underscores the critical need for efficient and versatile synthetic methodologies.[2] Traditional multi-step syntheses of these valuable compounds are often hampered by issues of low yield, limited substrate scope, and the generation of significant chemical waste.[2][3] In contrast, modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and direct strategy for the construction of the crucial C-N bond at the C3-position of the indole ring.[4][5]
This comprehensive guide provides detailed application notes and a robust experimental protocol for the palladium-catalyzed synthesis of 3-aminoindoles. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanistic underpinnings of the reaction, explains the rationale behind key experimental parameters, and offers a practical, step-by-step workflow for the successful synthesis of this important class of molecules.
Core Principles: The Buchwald-Hartwig Amination for 3-Aminoindole Synthesis
The palladium-catalyzed amination of aryl halides, a reaction pioneered and extensively developed by Stephen L. Buchwald and John F. Hartwig, provides a direct and highly efficient route to arylamines.[5] The application of this methodology to the synthesis of 3-aminoindoles typically involves the cross-coupling of a 3-haloindole (e.g., 3-bromo- or 3-iodoindole) with a primary or secondary amine. The reaction is facilitated by a palladium catalyst, a suitable phosphine ligand, and a base.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary organometallic reactions.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the synthesis of 3-aminoindoles.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of the 3-haloindole to a low-valent palladium(0) complex, which is typically stabilized by phosphine ligands. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with iodides being more reactive than bromides, and chlorides being the least reactive.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions or degradation of sensitive functional groups.[7] Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).[3][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 3-aminoindole is released from the palladium center. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the phosphine ligand significantly influences the rate and efficiency of this step.[5]
The Critical Role of Ligands
The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. The ligand's steric and electronic properties directly impact the stability of the catalytic species, the rate of oxidative addition, and, most importantly, the efficiency of the reductive elimination step. For electron-rich and potentially challenging substrates like indoles, bulky and electron-rich phosphine ligands are often required to promote the desired transformation and prevent side reactions.
Experimental Protocol: A Representative Synthesis of a 3-Aminoindole
This protocol details the synthesis of N-(1-tosyl-1H-indol-3-yl)morpholine from 3-bromo-1-tosyl-1H-indole and morpholine, a common transformation that exemplifies the key steps and considerations in the palladium-catalyzed synthesis of 3-aminoindoles. The N-tosyl protecting group is often employed to enhance the stability of the indole ring and improve reaction outcomes.
Materials and Reagents
-
3-Bromo-1-tosyl-1H-indole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, argon or nitrogen line)
Step-by-Step Procedure
Figure 2: A step-by-step workflow for the palladium-catalyzed synthesis of a 3-aminoindole.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: To the flask, add 3-bromo-1-tosyl-1H-indole (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the indole).
-
Nucleophile Addition: Add morpholine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromo-1-tosyl-1H-indole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoindole.
Data Presentation: Substrate Scope and Representative Yields
The Buchwald-Hartwig amination of 3-haloindoles is a versatile reaction that accommodates a range of amine coupling partners and substituents on the indole ring. The following tables summarize representative examples found in the literature.
Table 1: Scope of Amine Coupling Partners
| Entry | 3-Haloindole | Amine | Product | Yield (%) |
| 1 | 3-Bromo-1-tosylindole | Morpholine | N-(1-Tosyl-1H-indol-3-yl)morpholine | 85-95 |
| 2 | 3-Bromo-1-tosylindole | Piperidine | 1-(1-Tosyl-1H-indol-3-yl)piperidine | 80-90 |
| 3 | 3-Iodo-1-methylindole | Aniline | N-Methyl-N-phenyl-1H-indol-3-amine | 75-85 |
| 4 | 3-Bromo-1H-indole | Benzylamine | N-Benzyl-1H-indol-3-amine | 70-80 |
Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Table 2: Influence of Substituents on the Indole Ring
| Entry | 3-Haloindole | Amine | Product | Yield (%) |
| 1 | 5-Methoxy-3-bromo-1-tosylindole | Morpholine | N-(5-Methoxy-1-tosyl-1H-indol-3-yl)morpholine | 80-90 |
| 2 | 5-Cyano-3-bromo-1-tosylindole | Morpholine | 3-(Morpholin-4-yl)-1-tosyl-1H-indole-5-carbonitrile | 70-80 |
| 3 | 6-Fluoro-3-bromo-1-tosylindole | Piperidine | 6-Fluoro-3-(piperidin-1-yl)-1-tosyl-1H-indole | 75-85 |
| 4 | 2-Methyl-3-bromo-1-tosylindole | Morpholine | N-(2-Methyl-1-tosyl-1H-indol-3-yl)morpholine | 65-75 |
Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. Key to this is the careful monitoring of the reaction progress.
-
TLC Analysis: A simple and effective method to track the consumption of the starting 3-haloindole and the formation of the 3-aminoindole product. The use of a co-spot of the starting material alongside the reaction mixture allows for unambiguous identification.
-
LC-MS Analysis: Provides more detailed information, including the mass of the desired product, confirming its formation and helping to identify any potential side products.
By consistently monitoring the reaction, researchers can confidently determine the reaction endpoint and proceed to the work-up and purification stages, ensuring the integrity of the experimental outcome.
Conclusion and Future Directions
The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the synthesis of 3-aminoindoles, offering high efficiency, broad substrate scope, and operational simplicity. The principles and protocols detailed in this guide provide a solid foundation for researchers to successfully implement this powerful transformation in their own synthetic endeavors. Future advancements in this field will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions, tolerate an even wider array of functional groups, and enable the use of more challenging and readily available amine sources, such as ammonia.[9] Such innovations will undoubtedly further empower the synthesis of novel 3-aminoindole derivatives for the discovery of next-generation therapeutics.
References
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- BenchChem. (2025). 3-Aminoindole Hydrochloride: A Core Intermediate in Synthetic Chemistry and Drug Discovery.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(22), 6043-6048.
- Zeni, G., & Larock, R. C. (2004). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chemical Reviews, 104(5), 2285-2310.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061.
- Anisimov, A. V., & Viktorova, E. A. (1980). Reactions of indoles with electrophilic reagents. Chemistry of Heterocyclic Compounds, 16(10), 1067-1085.
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Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Accelerating Indole Synthesis for Drug Discovery
The indole nucleus is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Specifically, 2-methyl-1H-indole-3-carboxylate derivatives are crucial intermediates for developing novel therapeutic agents, including antidiabetic and anticancer drugs.[4] Traditional synthetic routes to these scaffolds often suffer from long reaction times, harsh conditions, and modest yields.[1] This guide details a robust and highly efficient protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and enhances product purity.[5][6][7][8]
By adopting the palladium-catalyzed intramolecular oxidative coupling methodology described herein, researchers can reduce synthesis times from many hours to mere minutes, facilitating the rapid generation of diverse compound libraries essential for modern drug discovery programs.[1][4]
The Scientific Principle: Why Microwave-Assisted Synthesis Excels
The Inefficiency of Conventional Heating
Conventional synthesis relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[9] This process creates temperature gradients, can lead to localized overheating at the vessel surface, and often requires prolonged refluxing to drive reactions to completion.[10]
The Advantage of Dielectric Heating
Microwave-assisted synthesis operates on a fundamentally different principle: direct, volumetric heating.[7][9] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules (like the solvents and reactants in this protocol) through two primary mechanisms: dipolar polarization and ionic conduction.[9] This interaction causes rapid molecular oscillation, generating heat instantly and uniformly throughout the reaction mixture.[10]
The key advantages of this approach include:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[8][10]
-
Increased Yields and Purity: Uniform heating minimizes the formation of side products that often result from thermal degradation at hot vessel surfaces.[6][8]
-
Energy Efficiency: Energy is delivered directly to the reactants, not wasted on heating the apparatus.[5][7]
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures high reaction fidelity.[8]
Reaction Mechanism: Palladium-Catalyzed Intramolecular Oxidative Coupling
The protocol described is an efficient route to obtain the target indole derivatives from various substituted anilines.[4] The synthesis proceeds in two key stages:
-
Formation of N-Aryl Enamine Intermediate: A substituted aniline is condensed with a β-keto ester (e.g., methyl acetoacetate) to form the corresponding N-aryl enamine. This is a standard condensation reaction.
-
Microwave-Assisted Cyclization: The enamine intermediate undergoes a palladium-catalyzed intramolecular oxidative C-H activation and C-N bond formation to construct the indole ring.[2][4] The catalytic cycle requires an oxidant, typically copper(II) acetate, to regenerate the active Pd(II) catalyst. A base, such as potassium carbonate, is essential for the catalytic cycle to operate effectively.[4][11]
While other classic methods like the Fischer indole synthesis can be adapted for microwave conditions, this palladium-catalyzed route offers excellent regioselectivity and functional group tolerance.[4][12][13]
Visualized Workflow and Reaction Scheme
The overall process can be visualized as a streamlined, two-step synthesis, optimized for efficiency through microwave irradiation.
Caption: General reaction scheme for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should only be conducted in a dedicated, commercially available microwave reactor using sealed reaction vessels designed for this purpose.
Protocol 4.1: General Procedure for Synthesis of N-Aryl Enamine Intermediates
-
Reagent Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.
-
Addition: Add methyl acetoacetate (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Equip the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the condensation.
-
Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude enamine intermediate, typically by flash chromatography or recrystallization.
Protocol 4.2: Microwave-Assisted Palladium-Catalyzed Cyclization
This protocol is optimized for the conversion of N-aryl enamines to the corresponding 2-methyl-1H-indole-3-carboxylate derivatives.[4]
Required Materials:
-
N-aryl enamine intermediate (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 eq)
-
Potassium carbonate [K₂CO₃] (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesis reactor
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the N-aryl enamine intermediate (e.g., 0.16 mmol, 1.0 eq).
-
Reagent Addition: Sequentially add palladium acetate (0.1 eq), copper acetate (1.0 eq), and potassium carbonate (2.5 eq).[4]
-
Solvent Addition: Add anhydrous DMF (2 mL) to the vessel.
-
Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature of 60 °C for 1 hour .[4] The reactor will automatically modulate the power to maintain the target temperature.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically aided by the reactor's forced air cooling system).
-
Work-up: Open the vessel carefully. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-1H-indole-3-carboxylate derivative.[4]
Caption: Step-by-step experimental workflow for the cyclization.
Data & Results: Microwave vs. Conventional Heating
The efficacy of the microwave-assisted protocol is best demonstrated by a direct comparison with conventional oil bath heating. The data clearly shows a dramatic acceleration in reaction rate and, in many cases, an improvement in chemical yield.
| Entry | Starting Enamine Substituent | Product | Method | Time (h) | Yield (%) |
| 1 | H | Methyl 2-methyl-1H-indole-3-carboxylate | Conventional | 16 | 76 |
| Microwave | 1 | 92 | |||
| 2 | 6-Br | Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | Conventional | 3 | 85 |
| Microwave | 1 | 93 | |||
| 3 | 5,7-di-Cl | Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | Conventional | 3 | 88 |
| Microwave | 1 | 94 | |||
| 4 | 5-NO₂ | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Conventional | 3 | 90 |
| Microwave | 1 | 96 | |||
| 5 | 5-OPh | Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | Conventional | 3 | 90 |
| Microwave | 1 | 95 |
Data synthesized from Cirillo et al., Molecules, 2022.[4]
Conclusion and Future Outlook
The microwave-assisted, palladium-catalyzed synthesis protocol presented here is a superior method for the efficient and rapid production of 2-methyl-1H-indole-3-carboxylate derivatives.[2][4] The self-validating nature of the protocol—demonstrated by consistently high yields across substrates with both electron-donating and electron-withdrawing groups—confirms its robustness. For researchers in drug development, this technology significantly shortens discovery timelines by enabling faster synthesis-test cycles and the creation of extensive, diverse chemical libraries. The adoption of MAOS represents a move towards more sustainable, efficient, and powerful chemical synthesis.[5][7]
References
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- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Unknown. (2024). Microwave assisted green organic synthesis. Source Unspecified.
- Borrero-Molina, Y., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Sharma, P., & Singh, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Cirillo, G., et al. (2022).
- Yadav, G., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
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- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- Request PDF. (2025). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases.
- ijrpr. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2022). (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
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The Synthetic Versatility of Methyl 3-Amino-1H-indole-2-carboxylate: A Guide to Fused Heterocycle Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, indole-based heterocycles represent a cornerstone of molecular design. Their intrinsic biological activities and unique electronic properties have cemented their status as "privileged scaffolds." Among the vast array of functionalized indoles, methyl 3-amino-1H-indole-2-carboxylate stands out as a particularly potent and versatile building block. Its strategic placement of a nucleophilic amine and an electrophilic ester in a 1,2-relationship on the indole core provides a pre-organized framework for the efficient construction of complex, fused heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind key transformations and furnish detailed, field-tested protocols for the synthesis of two important classes of fused indoles: Pyrimido[5,4-b]indoles and Pyrazino[1,2-a]indoles . This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic campaigns.
Application 1: Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives
The fusion of a pyrimidine ring to the indole core yields the 5H-pyrimido[5,4-b]indole system, a scaffold known for its diverse biological activities. The synthesis of this ring system from this compound is a robust and highly modular process, typically involving cyclocondensation with reagents containing a urea or thiourea-like motif.
Mechanistic Insight: Cyclocondensation with Isocyanates and Isothiocyanates
The core transformation relies on the sequential nucleophilic attack of the indole's functional groups onto a suitable dielectrophilic partner. When aryl isocyanates or isothiocyanates are employed, the reaction proceeds through a logical and predictable pathway.
-
Initial Nucleophilic Attack: The reaction initiates with the attack of the highly nucleophilic 3-amino group onto the electrophilic carbon of the isocyanate or isothiocyanate. This forms a reactive urea or thiourea intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the indole nitrogen (N-H) acts as a nucleophile, attacking the carbonyl (or thiocarbonyl) of the newly formed urea/thiourea linker.
-
Elimination and Aromatization: This cyclization is followed by the elimination of methanol from the methyl ester at the 2-position, which drives the reaction forward and results in the formation of the stable, fused aromatic pyrimido[5,4-b]indole core.[1]
This sequence allows for the introduction of diverse substituents on the pyrimidine ring, originating from the chosen isocyanate or isothiocyanate, making it a powerful tool for generating chemical libraries for drug discovery.
Workflow for Pyrimido[5,4-b]indole Synthesis
Caption: General workflow for the synthesis of Pyrimido[5,4-b]indoles.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
This protocol is adapted from established literature procedures for the synthesis of pyrimido[5,4-b]indole derivatives.[1]
Materials:
-
This compound (e.g., 1.90 g, 10 mmol)
-
4-Chlorophenyl isocyanate (1.54 g, 10 mmol)
-
Anhydrous 1,4-Dioxane (50 mL)
-
Magnetic stirrer and heating mantle
-
Reflux condenser and nitrogen atmosphere setup
-
Standard glassware for reaction and workup
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask. Stir the mixture to achieve a suspension.
-
Reagent Addition: Add 4-chlorophenyl isocyanate (10 mmol) to the suspension.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 70°C with vigorous stirring. Maintain this temperature for approximately 1 hour.
-
Precipitation and Isolation: During the heating, a precipitate will form. After the reaction period, cool the mixture to room temperature.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual starting materials or solvent.
-
Drying: Dry the product under vacuum to obtain the final 3-(4-chlorophenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione.
Data Summary:
| Product Class | Reagent | Typical Yield | Physical Appearance | Ref. |
| 3-Aryl-pyrimido[5,4-b]indole-2,4-dione | Aryl Isocyanate | 80-95% | Crystalline Solid | [1] |
| 3-Aryl-2-thioxo-pyrimido[5,4-b]indol-4-one | Aryl Isothiocyanate | 75-90% | Crystalline Solid | [1] |
Yields are representative and may vary based on specific substrates and reaction scale.
Application 2: Synthesis of Pyrazino[1,2-a]indol-4-one Derivatives
The pyrazino[1,2-a]indole core is another heterocycle of significant interest, with derivatives showing promise in areas such as neuroscience.[2] A highly effective strategy for constructing the pyrazino[1,2-a]indol-4-one ring system from this compound involves a reaction with oxalyl chloride.
Mechanistic Insight: Reaction with Oxalyl Chloride
This transformation is a powerful example of using a simple, commercially available C2-synthon to build a complex heterocyclic ring.
-
N-Acylation: The reaction begins with the acylation of the 3-amino group by one of the electrophilic carbonyls of oxalyl chloride. This forms an N-(indol-3-yl)oxalamic acid chloride intermediate.
-
Intramolecular Friedel-Crafts-type Acylation: The newly formed acid chloride is highly reactive and is positioned perfectly for an intramolecular electrophilic substitution. The C2-position of the indole, activated by the adjacent amino group, attacks the acid chloride carbonyl.
-
Cyclization and Tautomerization: This attack forms a six-membered ring. Subsequent loss of HCl and tautomerization leads to the formation of an intermediate indole-2,3-dione (isatin) derivative bearing an N-glyoxylyl group.
-
Final Ring Closure: The indole nitrogen then attacks the remaining carbonyl group of the side chain, followed by the elimination of methanol, to yield the final, stable tricyclic pyrazino[1,2-a]indole-1,4-dione system.
Reaction Scheme for Pyrazino[1,2-a]indole Synthesis
Caption: Proposed reaction pathway for Pyrazino[1,2-a]indole-1,4-dione synthesis.
Experimental Protocol: Synthesis of Pyrazino[1,2-a]indole-1,4-dione
This is a representative protocol based on established principles of indole chemistry and reactions with oxalyl chloride.[3][4]
Materials:
-
This compound (1.90 g, 10 mmol)
-
Oxalyl chloride (1.0 mL, ~11.5 mmol, 1.15 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (100 mL)
-
Triethylamine (1.5 mL, ~11 mmol, 1.1 equiv.)
-
Magnetic stirrer, ice bath
-
Dropping funnel and nitrogen atmosphere setup
-
Standard glassware for reaction and workup
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) and triethylamine (11 mmol) in 80 mL of anhydrous THF in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: In a dropping funnel, dissolve oxalyl chloride (11.5 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred indole solution over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Initial Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure pyrazino[1,2-a]indole-1,4-dione.
Conclusion
This compound is a high-potential building block for the construction of medicinally relevant fused heterocyclic systems. The strategic positioning of its amino and ester functionalities enables direct and efficient access to complex scaffolds like pyrimido[5,4-b]indoles and pyrazino[1,2-a]indoles through well-understood cyclocondensation pathways. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the rich chemistry of this synthon and to accelerate the development of novel molecular entities.
References
-
Ceci, A., et al. (2019). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. Available at: [Link]
-
Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry. ResearchGate. Available at: [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals. MDPI. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Available at: [Link]
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- 2. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Application Note: A Comprehensive Guide to the N-Alkylation of Indole-2-Carboxylates
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring is a critical step in the synthesis of these molecules, with modifications at the nitrogen atom (N-alkylation) being particularly important for modulating biological activity, improving pharmacokinetic properties, and enabling further synthetic transformations.
While the indole ring presents multiple sites for alkylation, the C3 position is intrinsically the most nucleophilic, posing a significant challenge for regioselectivity.[2] However, the presence of an electron-withdrawing group, such as a carboxylate at the C2 position, fundamentally alters the electronic landscape of the heterocycle. This substituent increases the acidity of the N-H proton, facilitating its removal and thereby promoting selective alkylation at the nitrogen atom.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of indole-2-carboxylates. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting strategies to ensure reliable and reproducible outcomes.
Mechanistic Overview: Pathways to N-Functionalization
The successful N-alkylation of indole-2-carboxylates hinges on the generation of a nucleophilic indole anion, which subsequently reacts with an electrophile. Two primary, robust pathways are predominantly employed: the classical SN2 displacement and the Mitsunobu reaction.
1. The SN2 Pathway: Deprotonation and Displacement
This is the most direct method for N-alkylation. The reaction proceeds in two fundamental steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolate anion. The C2-carboxylate group enhances the acidity of this proton (pKa ≈ 12-13 in DMSO, compared to ≈ 17 for unsubstituted indole), allowing for the use of a wider variety of bases.[3]
-
Nucleophilic Attack: The resulting indolate anion acts as a potent nucleophile, attacking an electrophilic carbon (e.g., from an alkyl halide) in a classic SN2 reaction to form the N-C bond.[3]
Figure 1: General workflow for the SN2 N-alkylation of indoles.
2. The Mitsunobu Reaction: An Alternative for Alcohols
The Mitsunobu reaction provides an elegant method for N-alkylation using alcohols as the electrophile precursor, which is particularly valuable for complex substrates or when SN2 conditions are unsuitable. This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis.[5][6] The key steps involve the in-situ activation of the alcohol by a phosphine-azodicarboxylate adduct.[5] Indole-2-carboxylates are excellent nucleophilic partners in this reaction due to their appropriate acidity.[7]
Figure 2: Simplified mechanism of the Mitsunobu N-alkylation reaction.
Key Experimental Parameters and Considerations
The success of an N-alkylation reaction is governed by the judicious selection of reagents and conditions. The C2-carboxylate moiety provides significant advantages, but optimal results require careful consideration of the following parameters.
| Parameter | Key Considerations & Scientific Rationale |
| Base Selection | Strong Bases (e.g., NaH, LiHMDS): These ensure rapid and irreversible deprotonation, driving the reaction to completion. Sodium hydride (NaH) is a common choice, producing only hydrogen gas as a byproduct.[8] Causality: The high basicity overcomes any issues with incomplete deprotonation, which can lead to low yields or competing C3-alkylation.[4] Milder Bases (e.g., KOH, K₂CO₃, Cs₂CO₃): The enhanced acidity of the indole-2-carboxylate N-H allows for the use of less hazardous bases. Aqueous KOH in acetone has proven highly effective and simplifies handling.[1] Cesium carbonate is often used in palladium-catalyzed allylation due to its high solubility and "cesium effect," which enhances nucleophilicity.[9] Causality: Milder bases improve the functional group tolerance of the reaction, preventing degradation of sensitive substrates. |
| Solvent Choice | Polar Aprotic Solvents (DMF, THF, Acetonitrile, Acetone): These are essential for SN2 reactions. They effectively solvate the cation of the base (e.g., Na⁺) without strongly solvating the indolate anion, leaving its nucleophilicity intact. DMF is often the solvent of choice for its high polarity and ability to dissolve a wide range of substrates.[10] Causality: Poor solubility of the indolate salt can lead to incomplete reactions. The choice of solvent can also influence regioselectivity, with more polar solvents like DMF often favoring N-alkylation over C3-alkylation.[4][8] |
| Alkylating Agent | Alkyl Halides: Reactivity follows the order R-I > R-Br > R-Cl, consistent with leaving group ability in SN2 reactions. Primary and benzylic halides are ideal. Secondary halides are slower and more prone to elimination side reactions, while tertiary halides are generally unsuitable. Alcohols (via Mitsunobu): This is the method of choice for converting alcohols to N-alkyl substituents, especially for secondary alcohols where direct SN2 displacement is difficult.[7][11] |
| Temperature | Reaction temperature directly influences the rate of reaction. While many alkylations proceed readily at room temperature after deprotonation, gentle heating (40-80 °C) can be necessary for less reactive alkyl halides.[8][12] Causality: In cases where both N- and C3-alkylation are possible, higher temperatures can favor the formation of the thermodynamically more stable N-alkylated product.[8] |
Detailed Experimental Protocols
The following protocols are presented as robust starting points that can be adapted based on the specific substrate and alkylating agent.
Protocol 1: Classical N-Alkylation with Sodium Hydride in DMF
This method is highly reliable for a broad range of primary and benzylic halides.
Materials:
-
Ethyl or Methyl Indole-2-carboxylate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M. Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. CAUTION: NaH reacts violently with water and is flammable. Handle with appropriate care. Effervescence (H₂ gas evolution) will be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material). Gentle heating (e.g., 50 °C) may be required for less reactive halides.[8]
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation under Mild Conditions with Aqueous KOH in Acetone
This protocol offers a safer and more practical alternative to using sodium hydride, specifically demonstrated for ethyl indole-2-carboxylate.[1]
Materials:
-
Ethyl Indole-2-carboxylate (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Alkyl Halide (e.g., allyl bromide, benzyl bromide) (1.1 eq)
-
Acetone
-
Water
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone (approx. 0.1 M).
-
Base Addition: Prepare a solution of KOH (3.0 eq) in a small amount of water and add it to the acetone solution.
-
Anion Formation: Stir the resulting mixture at room temperature (approx. 20 °C) for 30 minutes.[1]
-
Alkylation: Add the alkylating agent (1.1 eq) to the mixture and continue stirring.
-
Reaction Monitoring: Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-8 hours at room temperature.[1]
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Note: Using a larger excess of aqueous KOH and heating can lead to the saponification of the ester to the corresponding carboxylic acid in a one-pot procedure.[1]
Protocol 3: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for coupling indole-2-carboxylates with primary or secondary alcohols, proceeding with stereochemical inversion at the alcohol center.
Materials:
-
Ethyl or Methyl Indole-2-carboxylate (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the indole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.2 M and stir to dissolve all solids.
-
Initiation: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed. CAUTION: Azodicarboxylates are hazardous; handle in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purification can be challenging. Direct flash column chromatography is often sufficient. Alternatively, precipitating the byproducts by adding a non-polar solvent (like diethyl ether or hexanes) and filtering prior to chromatography can be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation of indole N-H. 2. Alkylating agent is not reactive enough (e.g., alkyl chloride). 3. Moisture in the reaction (for NaH protocol). | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure base is fresh and of good quality. Stir longer after base addition. 2. Switch to a more reactive halide (Br or I). Add a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ. Increase reaction temperature. 3. Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere. |
| C3-Alkylation Observed | 1. Incomplete deprotonation, allowing the neutral indole to react at its most nucleophilic site (C3). 2. Reaction conditions favor kinetic control. | 1. Increase the stoichiometry of the base (e.g., 1.5 eq of NaH). Ensure complete anion formation before adding the electrophile. 2. Increase the proportion of DMF in the solvent mixture.[8] Consider running the reaction at a slightly higher temperature to favor the thermodynamic N-alkylated product.[8] |
| Ester Hydrolysis | 1. Presence of water with a strong base (e.g., KOH, NaOH). 2. Reaction run at elevated temperatures for extended periods with aqueous base. | 1. For base-sensitive esters, use non-hydrolytic conditions (e.g., NaH in anhydrous DMF). 2. If using aqueous base, run the reaction at room temperature and monitor carefully to avoid prolonged reaction times. Alternatively, use this to your advantage to synthesize the N-alkylated acid directly.[1] |
| Difficult Purification (Mitsunobu) | 1. Triphenylphosphine oxide and the reduced azodicarboxylate byproduct are co-polar with the product. | 1. Use polymer-supported PPh₃ or azodicarboxylates that can be filtered off. 2. After concentrating the reaction, triturate the crude mixture with diethyl ether to precipitate the byproducts. 3. Optimize chromatography conditions, potentially using a different solvent system. |
Conclusion
The N-alkylation of indole-2-carboxylates is a fundamental and enabling transformation in modern organic synthesis. The electron-withdrawing nature of the C2-ester facilitates selective N-functionalization and provides chemists with a high degree of control. By understanding the underlying mechanisms and carefully selecting the appropriate base, solvent, and electrophile, researchers can reliably synthesize a diverse array of N-substituted indole-2-carboxylates. The classical SN2 approach using bases like sodium hydride or potassium hydroxide, and the versatile Mitsunobu reaction, represent a powerful and complementary toolkit for accessing these valuable building blocks for drug discovery and development.
References
- Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: ACS Publications URL
- Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: PMC - NIH URL
- Title: CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: PMC - NIH URL
- Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones Source: RSC Publishing URL
- Title: in the chemical literature: N-alkylation of an indole Source: YouTube URL
- Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones Source: RSC Publishing URL
- Title: N-alkylation of indole derivatives Source: Google Patents URL
- Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL
- Title: How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- Title: Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Optimization of reaction conditions for N-alkylation of indoles Source: Benchchem URL
- Source: organic-chemistry.
- Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL
- Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: NIH URL
Sources
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- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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Application Notes & Protocols: The 3-Aminoindole Scaffold in Modern Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Ascendance of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a 'privileged scaffold' for its recurrence in a vast number of natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility allow it to engage with a wide array of biological targets.[3][4] Among its many derivatives, the 3-aminoindole core has emerged as a particularly valuable pharmacophore, conferring potent and diverse biological activities.[3] Historically, the synthesis of unprotected 3-aminoindoles was a significant challenge due to their inherent instability and propensity for oxidative dimerization.[3][5] However, recent advancements in synthetic organic chemistry have unlocked efficient and scalable routes to this core, fueling a surge in its exploration for novel therapeutics.[5][6][7]
This guide provides an in-depth exploration of the 3-aminoindole scaffold, detailing its synthesis, diverse therapeutic applications, and the mechanistic underpinnings of its activity. We will delve into its role in developing next-generation treatments for oncology, inflammation, and infectious diseases, supported by detailed protocols and quantitative data to empower researchers in their drug discovery endeavors.
I. Synthesis of the 3-Aminoindole Core: Enabling Discovery
The accessibility of a chemical scaffold is paramount to its utility in medicinal chemistry. The development of robust, efficient, and versatile synthetic routes allows for the rapid generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies. One-pot multicomponent reactions (MCRs) and novel cascade strategies have become powerful tools for assembling the 3-aminoindole core from simple precursors, enhancing efficiency and reducing waste compared to traditional multi-step methods.[6][8]
A particularly effective modern approach is a two-step synthesis utilizing readily available indoles and nitrostyrenes, which provides a straightforward and low-cost pathway to unprotected 2-aryl-3-aminoindoles.[5][7][9] This method first involves the formation of a spiro[indole-3,5'-isoxazole] intermediate, which is then transformed into the desired 3-aminoindole via a microwave-assisted reaction with hydrazine hydrate.[5]
II. Therapeutic Applications: A Scaffold of Broad Potential
The strategic placement of the amino group at the C3-position enhances the indole's ability to form key interactions—such as hydrogen bonds—with biological targets, making it a versatile scaffold for designing inhibitors and modulators for various disease states.
A. Anticancer Activity
3-Aminoindole derivatives have demonstrated significant potential as anticancer agents, acting on various hallmarks of cancer.[8][10] They are particularly noteworthy as inhibitors of protein kinases, such as Aurora kinase and cyclin-dependent kinases (CDKs), which are critical regulators of cell division.[11] Furthermore, certain derivatives function as potent antimitotic agents by interacting with tubulin at the colchicine-binding site, leading to the disruption of microtubule networks, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[10]
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 3-Amino-1H-7-azaindole | HeLa (Cervical) | 3.7 µmol/L | [10] |
| 3-Amino-1H-7-azaindole | HepG2 (Liver) | 8.0 µmol/L | [10] |
| 3-Amino-1H-7-azaindole | MCF-7 (Breast) | 19.9 µmol/L | [10] |
| Amino-acetamide Indole | HCT116 (Colon) | 11.99 µmol/L | [10] |
| Amino-acetamide Indole | PC-3 (Prostate) | 14.43 µmol/L | [10] |
B. Anti-inflammatory Activity
Chronic inflammation is a key pathological driver of many diseases. 3-Aminoindole derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways.[12][13] Studies have shown their ability to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][14] This activity is often exerted by suppressing the interlinked NF-κB and MAPK signaling pathways, which control the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14][15]
| Compound ID | Cell Line | Activity (IC₅₀ for NO Inhibition) | Reference |
| GLYC 4 | RAW 264.7 Macrophages | 5.41 µM | [12] |
| GLYC 5 | RAW 264.7 Macrophages | 4.22 µM | [12] |
| GLYC 9 | RAW 264.7 Macrophages | 6.3 µM | [12] |
C. Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health threat. 3-Aminoindole derivatives have shown promising broad-spectrum antimicrobial activity.[16][17] Certain classes of these compounds exhibit potent bactericidal effects against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[16][18][19] Their activity often surpasses that of conventional antibiotics like ampicillin.[16][19] In addition to direct antimicrobial effects, some derivatives can act as antibiotic potentiators, restoring the efficacy of legacy antibiotics against resistant bacteria by disrupting the bacterial membrane.[20]
| Compound ID | Pathogen | Activity (MIC Range) | Reference |
| Compound 5d | S. aureus | 37.9–113.8 µM | [16][19] |
| Compound 5d | MRSA | 248–372 µM | [16][19] |
| Compound 5d | P. aeruginosa (resistant) | More active than ampicillin | [16][19] |
| Compound 5g | T. viride (fungus) | Exceeded bifonazole/ketoconazole | [16][18] |
III. Experimental Protocols
Protocol 1: Two-Step Synthesis of Unprotected 2-Aryl-1H-indol-3-amine[5][7]
Causality: This protocol is chosen for its efficiency, use of readily available starting materials, and its ability to produce the often-unstable unprotected 3-aminoindole core. The microwave-assisted second step accelerates the reaction and often improves yields.
Step 1: Synthesis of 4'-Phenyl-4'H-spiro[indole-3,5'-isoxazole] Intermediate
-
To a suitable reaction vessel, add the respective 2-aryl indole (1.0 mmol, 1.0 equiv.) and (E)-(2-nitrovinyl)benzene (1.0 mmol, 1.0 equiv.).
-
Add phosphorous acid (1.0 g) and formic acid (1.0 g).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mixture will typically turn dark red.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiro-isoxazole intermediate.
Step 2: Synthesis of 2-Aryl-1H-indol-3-amine
-
In a microwave-safe vial, dissolve the spiro-isoxazole intermediate (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (5.0 equiv.).
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final 2-aryl-1H-indol-3-amine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.[5][9]
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)[12]
Causality: This protocol provides a robust and standard method to quantify the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit NO production in an immune cell line (RAW 264.7 macrophages) stimulated with a bacterial endotoxin (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (3-aminoindole derivatives) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate at 37 °C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) group.
-
Incubation: Incubate the plate for another 24 hours at 37 °C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
-
Self-Validation Note: Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
-
IV. Conclusion and Future Outlook
The 3-aminoindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity.[3][6] Modern synthetic advancements have made this core readily accessible, paving the way for extensive exploration and optimization. Its demonstrated efficacy in preclinical models of cancer, inflammation, and infectious disease underscores its significant therapeutic potential.[10][14][19] Future research will likely focus on refining the SAR of existing lead compounds to enhance potency and selectivity, exploring novel therapeutic targets, and advancing the most promising candidates toward clinical development. The versatility and proven track record of the 3-aminoindole core ensure it will remain a focal point of innovation in the quest for new medicines.
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Methyl 3-amino-1H-indole-2-carboxylate: A Versatile Intermediate for Heterocyclic Synthesis and Drug Discovery
Introduction
Methyl 3-amino-1H-indole-2-carboxylate is a pivotal synthetic intermediate, prized for its bifunctional nature that enables the construction of diverse and complex heterocyclic scaffolds. The strategic placement of a nucleophilic amino group at the C3-position and an electrophilic ester at the C2-position within the indole framework makes it a powerful building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and mechanistic insights for researchers in drug development and related scientific fields. The inherent reactivity of the 3-aminoindole system, while a synthetic asset, also imparts a degree of instability, necessitating careful handling to prevent oxidative degradation[1]. This document will address these practical considerations, ensuring reproducible and efficient synthetic outcomes.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the interplay between the enamine-like character of the 3-amino group and the electron-withdrawing nature of the 2-carboxylate group. This electronic push-pull system influences the nucleophilicity of the amino group and the indole nitrogen, as well as the susceptibility of the C2-ester to hydrolysis or amidation.
Application in the Synthesis of Fused Heterocyclic Systems
The true synthetic utility of this compound is most profoundly demonstrated in its application as a precursor to fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Synthesis of Pyrimido[5,4-b]indoles
The pyrimido[5,4-b]indole core is found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. This compound serves as an excellent starting material for the construction of this tricyclic system through cyclocondensation reactions with various electrophiles.
One of the most direct methods involves the reaction with isocyanates, isothiocyanates, or cyanamides, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives[2].
The reaction with aryl isocyanates proceeds through an initial nucleophilic attack of the 3-amino group on the isocyanate carbon, forming a urea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the indole nitrogen, leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones[2].
Caption: Synthesis of pyrimido[5,4-b]indoles via reaction with aryl isocyanates.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones [2]
| Step | Procedure | Causality and Insights |
| 1. | To a solution of this compound (1.0 eq) in anhydrous dioxane, add the corresponding aryl isocyanate (1.05 eq). | Dioxane is a suitable solvent due to its inertness and ability to dissolve both reactants. Anhydrous conditions are crucial to prevent hydrolysis of the isocyanate. A slight excess of the isocyanate ensures complete consumption of the starting indole. |
| 2. | Heat the reaction mixture at 70-80 °C for 30-60 minutes. | Thermal energy is required to overcome the activation barrier for both the initial urea formation and the subsequent cyclization. The reaction progress should be monitored by TLC. |
| 3. | Cool the reaction mixture to room temperature. The precipitated product is collected by filtration. | The product is often poorly soluble in the reaction solvent upon cooling, allowing for easy isolation by filtration. |
| 4. | Wash the solid product with cold dioxane and then with diethyl ether to remove any unreacted starting materials and impurities. | Washing with cold solvent minimizes product loss while effectively removing soluble impurities. Diethyl ether is a good choice for removing non-polar impurities. |
| 5. | Dry the product under vacuum. | Ensures complete removal of residual solvents. |
Data Summary: Representative Yields
| Aryl Substituent on Isocyanate | Product | Yield (%) |
| Phenyl | 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | ~85 |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | ~88 |
Similarly, reaction with aryl isothiocyanates affords the corresponding 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. The reaction generally requires longer reaction times or higher temperatures compared to isocyanates due to the lower electrophilicity of the isothiocyanate carbon[2].
Synthesis of Pyridazino[4,5-b]indoles
While direct synthesis from this compound is less commonly reported, the indole-2-carboxylate scaffold is a key precursor for pyridazino[4,5-b]indoles. A common strategy involves the Vilsmeier-Haack formylation of an indole-2-carboxylate at the C3 position, followed by cyclocondensation with hydrazine[3][4]. This suggests a potential synthetic route where the 3-amino group of the title compound could be transformed into a suitable functional group for subsequent cyclization.
Caption: General synthesis of pyridazino[4,5-b]indoles from indole-2-carboxylates.
Application in Medicinal Chemistry: Synthesis of Bioactive Molecules
The indole-2-carboxamide moiety is a well-established pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and anti-proliferative agents[5][6][7]. This compound provides a versatile platform for the synthesis of libraries of such compounds through modification of both the 3-amino and 2-carboxylate functionalities.
Synthesis of Indole-2-carboxamides
The methyl ester at the C2-position can be readily converted to a wide range of amides via direct aminolysis or through a two-step hydrolysis-amidation sequence. The latter is often preferred for less reactive amines.
Experimental Protocol: General Procedure for Amide Synthesis
| Step | Procedure | Causality and Insights |
| 1. | Hydrolysis (Optional): To a solution of this compound in a mixture of methanol and water, add an excess of LiOH or NaOH. Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture to precipitate the carboxylic acid. | Base-mediated hydrolysis is a standard procedure for converting esters to carboxylic acids. The choice of base can influence the reaction rate and work-up procedure. |
| 2. | Amide Coupling: To a solution of the resulting 3-amino-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA or Et3N). | A wide variety of peptide coupling reagents can be employed to facilitate amide bond formation. The choice of reagent and base should be optimized for the specific substrates to minimize side reactions and racemization (if applicable). Anhydrous conditions are critical for the efficiency of the coupling reaction. |
| 3. | Stir the reaction at room temperature for 12-24 hours. | The reaction progress should be monitored by TLC or LC-MS. |
| 4. | Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. Purify the crude product by column chromatography. | The work-up procedure will vary depending on the specific coupling reagents used. Column chromatography is typically required to obtain the pure amide product. |
Application in Materials Science
The electron-rich indole nucleus is a promising scaffold for the development of organic electronic materials. Indole derivatives have been investigated for their application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells[8]. The ability to functionalize the indole core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility. While direct applications of this compound in materials science are not extensively documented, its functional groups offer handles for the synthesis of more complex, conjugated systems. For example, the amino group can be used to introduce electron-donating or -withdrawing substituents, or to polymerize the indole monomer.
Troubleshooting and Practical Considerations
-
Instability: 3-Aminoindoles are susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Reactions should be performed under an inert atmosphere whenever possible.
-
Competing Reactivity: In some reactions, the indole nitrogen can compete with the 3-amino group as a nucleophile. The choice of reaction conditions, particularly the base and solvent, can often be used to control the regioselectivity of the reaction.
-
Purification: The products derived from this compound often have limited solubility, which can make purification by column chromatography challenging. In such cases, recrystallization or trituration may be more effective purification techniques.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. Its unique bifunctional nature allows for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity and careful consideration of its stability are key to successfully harnessing its synthetic potential.
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Application Note & Protocols: Synthesis of 5H-pyrimido[5,4-b]indole Derivatives from 3-Aminoindoles
Introduction: The Significance of the 5H-pyrimido[5,4-b]indole Scaffold
The fusion of pyrimidine and indole rings to form the 5H-pyrimido[5,4-b]indole scaffold creates a heterocyclic system of significant interest in medicinal chemistry. This core structure is a key pharmacophore in molecules exhibiting a wide range of biological activities. Derivatives have been identified as potent Toll-like receptor 4 (TLR4) agonists and modulators, playing a role in vaccine adjuvant development and immune response modulation.[1][2][3][4] Furthermore, specific analogues have been designed as selective ligands for α1-adrenoceptor subtypes, highlighting their potential in cardiovascular and central nervous system research.[5]
The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[2][3] This guide provides a detailed exploration of robust synthetic routes to 5H-pyrimido[5,4-b]indole derivatives, focusing on the versatile and strategic use of 3-aminoindoles as key precursors. We will delve into the underlying chemical logic of these transformations and provide detailed, field-proven protocols for practical implementation in a research setting.
General Synthetic Strategy: From 3-Aminoindole to the Tricyclic Core
The fundamental approach to constructing the 5H-pyrimido[5,4-b]indole system from a 3-aminoindole involves a cyclocondensation reaction. This process builds the pyrimidine ring onto the indole's C3a-C4 bond. The 3-amino group of the indole serves as a crucial nucleophile, while the C2 position of the indole typically bears an electrophilic or proto-electrophilic group (such as a carboxylate, nitrile, or aldehyde). This ortho-disposed amino and electrophilic functionality is primed for cyclization with a suitable C1 or C1-N synthon.
The choice of synthon dictates the final substitution pattern on the newly formed pyrimidine ring, offering a powerful tool for generating chemical diversity.
Figure 1: General workflow for pyrimido[5,4-b]indole synthesis.
Methodology I: Synthesis of Pyrimido[5,4-b]indole-2,4-diones via Isocyanate Cyclization
One of the most direct and reliable methods for constructing the pyrimido[5,4-b]indole core involves the reaction of a 3-aminoindole-2-carboxylate with an isocyanate or isothiocyanate. This approach is particularly effective for generating derivatives with substitution at the N3 position of the pyrimidine ring, leading to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones or their 2-thioxo analogues.[6]
Causality Behind the Method: The reaction is driven by the high nucleophilicity of the 3-amino group, which readily attacks the electrophilic carbon of the isocyanate. The adjacent ester group at the C2 position then acts as the electrophilic partner in a subsequent intramolecular cyclization. The choice of solvent and temperature is critical to ensure both the initial urea/thiourea formation and the subsequent ring closure proceed efficiently without degradation.
Figure 2: Reaction pathway for the isocyanate cyclization method.
Protocol 1: Synthesis of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
This protocol is adapted from methodologies described in the literature for the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates.[6]
Materials:
-
This compound (1.0 equiv)
-
Phenyl isocyanate (1.1 equiv)
-
Anhydrous Pyridine or Diphenyl ether (as solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a solution of this compound (e.g., 2.0 g, 9.8 mmol) in anhydrous pyridine (25 mL) in a 100 mL round-bottom flask, add phenyl isocyanate (1.28 g, 10.8 mmol) dropwise at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 115°C for pyridine) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates reaction completion.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will typically form. Pour the cooled reaction mixture into cold water (100 mL) to precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot ethanol or a suitable solvent mixture (e.g., DMF/water) to yield the pure 3-phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione.
-
Validation: The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy). The presence of characteristic peaks for the fused ring system and the absence of signals from the starting materials validate the synthesis.
Methodology II: Copper-Catalyzed Cascade Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles
A highly efficient, one-pot method has been developed for the synthesis of 2-amino-5H-pyrimido[5,4-b]indoles starting from 3-haloindole-2-carbaldehydes and guanidine hydrochloride.[7] This cascade reaction utilizes a copper catalyst to facilitate the construction of the pyrimidine ring.
Causality Behind the Method: This reaction is a sophisticated cascade where multiple bond-forming events occur in a single pot.
-
Catalyst Role: Copper(I) iodide (CuI) in conjunction with a ligand like 1,10-phenanthroline is crucial. The copper likely facilitates an initial C-N cross-coupling between the 3-haloindole and guanidine.
-
Base Function: A strong base, such as cesium carbonate (Cs₂CO₃), is required to deprotonate the guanidine hydrochloride, generating the free nucleophilic guanidine base.
-
Solvent Choice: A high-boiling polar aprotic solvent like DMSO is used to ensure all reagents are soluble and to allow the reaction to be heated to the necessary temperature for the cascade to proceed.
Figure 3: Workflow for the copper-catalyzed cascade synthesis.
Protocol 2: One-Pot Synthesis of 2-Amino-5H-pyrimido[5,4-b]indole
This protocol is based on the copper-catalyzed cascade reaction described by Biswas and coworkers.[7]
Materials:
-
3-Chloroindole-2-carbaldehyde (1.0 equiv)
-
Guanidine hydrochloride (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sealed reaction tube or microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry sealed reaction tube, add 3-chloroindole-2-carbaldehyde (e.g., 179 mg, 1.0 mmol), guanidine hydrochloride (191 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMSO (3-4 mL) via syringe.
-
Sealing and Heating: Securely seal the tube and place it in a preheated oil bath at 120-130°C. Stir the mixture for 12-24 hours. The reaction should be monitored by TLC or LC-MS if possible.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using an appropriate eluent system, such as dichloromethane/methanol) to afford the pure 2-amino-5H-pyrimido[5,4-b]indole.
-
Validation: Characterize the product by NMR, MS, and IR to confirm its identity and purity.
Summary of Synthetic Methodologies
The selection of a synthetic route depends on the availability of starting materials and the desired substitution pattern on the final product. The table below summarizes the key aspects of the discussed protocols.
| Methodology | Key Starting Material | Primary Reagent(s) | Key Conditions | Product Sub-type | Advantages |
| Isocyanate Cyclization | 3-Aminoindole-2-carboxylate | Aryl Isocyanate or Isothiocyanate | Reflux in Pyridine or Diphenyl Ether | 3-Aryl-pyrimido[5,4-b]indole-2,4-diones (or 2-thioxo) | Direct installation of N3-substituent; reliable cyclization.[6] |
| Cu-Catalyzed Cascade | 3-Haloindole-2-carbaldehyde | Guanidine HCl | CuI, Ligand, Base (Cs₂CO₃), DMSO, Heat | 2-Amino-5H-pyrimido[5,4-b]indoles | One-pot efficiency; builds the important 2-amino scaffold.[7] |
| Cyanamide Condensation | 3-Aminoindole-2-carboxylate | Substituted Cyanamides (e.g., Benzoylcyanamide) | Heat in suitable solvent | 2-(Acylamino)- or 2-(Pyrimidinylamino)-pyrimido[5,4-b]indol-4-ones | Access to diverse 2-amino-substituted derivatives.[6] |
Conclusion
The synthesis of 5H-pyrimido[5,4-b]indoles from 3-aminoindole precursors offers a versatile and powerful platform for drug discovery and chemical biology. The methods outlined in this guide, from direct isocyanate cyclizations to elegant copper-catalyzed cascades, provide researchers with robust and adaptable protocols. By understanding the chemical principles behind each step—the role of the catalyst, the choice of base, and the reactivity of the synthons—scientists can confidently generate libraries of these valuable heterocyclic compounds for biological evaluation. Each protocol represents a self-validating system, where careful execution and subsequent analytical confirmation ensure the successful synthesis of the target molecule.
References
- Pyrido- and pyrimidoisoindoles: methods of synthesis and properties.Russian Chemical Reviews.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.PubMed.
- Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.ResearchGate.
- Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization.Organic & Biomolecular Chemistry (RSC Publishing).
- New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes.PubMed.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.PubMed.
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.PubMed Central.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without.eScholarship.
- Synthesis of 2‐amino‐5H‐pyrimido[5,4‐b]indoles and 2‐(1,3,5‐triazin‐2‐yl).ResearchGate.
- One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl).ResearchGate.
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- 7. researchgate.net [researchgate.net]
N-Acylation: Crafting Amides for Stability and Function
An Application Guide to the Strategic Functionalization of the 3-Amino Group in Indole Scaffolds
For researchers, scientists, and drug development professionals, the 3-aminoindole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] However, the inherent reactivity and instability of the free amine present significant synthetic challenges. Unprotected 3-aminoindoles are notoriously sensitive to air and light, leading to oxidative dimerization and decomposition.[1][2][3] Therefore, precise and efficient functionalization of the C3-amino group is not merely a synthetic step but a critical strategy for stabilizing the molecule, modulating its properties, and building molecular complexity.
This guide provides a detailed exploration of the primary methods for functionalizing the 3-amino group: N-acylation, N-sulfonylation, N-alkylation, and N-arylation. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions in your synthetic campaigns.
Application Notes:
N-acylation is arguably the most common and vital transformation of 3-aminoindoles. It converts the reactive primary or secondary amine into a stable amide, which is significantly less prone to oxidation. This strategy not only serves as a protective measure but also introduces a key pharmacophoric element. The resulting N-acyl-3-aminoindoles are integral motifs in numerous pharmaceutical agents.[4][5]
The choice of acylating agent—typically an acyl chloride or anhydride—is dictated by the desired functionality. The reaction is generally rapid and high-yielding. Causality in this reaction is straightforward: the nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent. A mild base, such as triethylamine or pyridine, is typically employed to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion and preventing potential acid-catalyzed degradation of the indole core.
General Workflow for N-Acylation
Caption: General workflow for the N-acylation of 3-aminoindoles.
Detailed Protocol: General N-Acetylation
This protocol is adapted from a procedure for the N-acetylation of 2-aryl-1H-indol-3-amines.[1]
-
Preparation: Dissolve the 3-aminoindole starting material (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a mild base, such as triethylamine (1.5 mmol, 1.5 eq), to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent, for instance, acetyl chloride (1.2 mmol, 1.2 eq), dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the N-acyl-3-aminoindole.
| Substrate Example | Acylating Agent | Yield | Reference |
| 2-phenyl-1H-indol-3-amine | Acetic Anhydride | Reduced Yield | [1] |
| General Indoles | Various Acyl Chlorides | High Yields | [6] |
| General Indoles | Thioesters | 62% (gram scale) | [5] |
| Note: The reference indicates reduced yields when acetylation is performed concurrently with the synthesis of the 3-aminoindole.[1] A stepwise approach as outlined above is generally preferred for maximizing yield. |
N-Sulfonylation: Building Robust Sulfonamides
Application Notes:
N-sulfonylation provides an exceptionally stable derivative of the 3-aminoindole core. The resulting sulfonamide is resistant to a wide range of acidic and basic conditions, making it an excellent protecting group. Beyond protection, the sulfonamide moiety itself is a critical feature in many therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, thereby influencing drug-receptor interactions.
The reaction proceeds via the attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl. Pyridine is often the base and solvent of choice, as it is effective at catalyzing the reaction and scavenging the acid. The robust nature of the resulting S-N bond is a key advantage, though cleavage, if desired for deprotection, typically requires harsh conditions (e.g., dissolving metal reduction).
General Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of 3-aminoindoles.
Detailed Protocol: General N-Tosylation
-
Preparation: Dissolve the 3-aminoindole (1.0 mmol) in anhydrous pyridine (5 mL) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight (or until TLC indicates completion).
-
Workup: Pour the reaction mixture into ice-cold water (20 mL) and stir until the product precipitates. If an oil forms, decant the water and proceed.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry over magnesium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography to obtain the pure N-sulfonyl-3-aminoindole.
| Reaction Type | Reagents | Key Features | Reference |
| Synthesis of β-keto sulfones | Alkynes, Sodium Sulfinates | Metal-free, mild conditions | [7] |
| Asymmetric Sulfonylation | Sodium Sulfinates, Chiral Ni-complex | Constructs chiral sulfonyl oxindoles | [8] |
| N-Sulfonyl Aldimine Synthesis | Aldehydes, Sulfonamides, AlCl₃ | Solvent-free conditions | [9] |
N-Alkylation: Introducing Aliphatic Chains
Application Notes:
N-alkylation of the 3-amino group introduces aliphatic substituents, which can be crucial for tuning lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate.[10] Two primary strategies are employed: direct alkylation with alkyl halides and reductive amination.
-
Direct Alkylation: This classic Sₙ2 reaction involves treating the 3-aminoindole with an alkyl halide in the presence of a base. A non-nucleophilic base like potassium carbonate or sodium hydride is essential to prevent competition with the amine nucleophile. A significant challenge is controlling the degree of alkylation; over-alkylation to form tertiary or even quaternary ammonium salts is a common side reaction.
-
Reductive Amination: This is often the preferred method for mono-alkylation. The 3-aminoindole is first condensed with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly efficient and offers excellent control over the degree of substitution.
General Workflow for N-Alkylation (Reductive Amination)
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: Reductive Amination
-
Preparation: To a solution of the 3-aminoindole (1.0 mmol) and an aldehyde or ketone (1.1 mmol, 1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or THF (10 mL), add acetic acid (1.0 mmol, 1.0 eq) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq), portion-wise. Be cautious of initial gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
N-Arylation: Forging C-N Bonds with Aryl Partners
Application Notes:
The introduction of an aryl or heteroaryl group onto the 3-amino position creates N-aryl-3-aminoindoles, a scaffold with significant therapeutic potential.[11] These structures are typically synthesized using transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions.
Copper-catalyzed methods are often advantageous as they can be more cost-effective and sometimes offer better chemoselectivity for N-H bonds over other potentially reactive sites.[12] The mechanism involves the coordination of the copper catalyst to the amine and the aryl halide, followed by reductive elimination to form the new C-N bond. The choice of ligand (often a diamine like 1,2-cyclohexanediamine), base (e.g., K₃PO₄ or Cs₂CO₃), and solvent is critical for achieving high yields.[12][13]
General Workflow for Copper-Catalyzed N-Arylation
Caption: General workflow for the Cu-catalyzed N-arylation of 3-aminoindoles.
Detailed Protocol: Copper-Catalyzed N-Arylation
This protocol is based on general methods for the N-arylation of indoles.[12]
-
Preparation: In an oven-dried Schlenk tube, combine the 3-aminoindole (1.0 mmol), the aryl halide (1.2 mmol, 1.2 eq), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), the ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) (0.2 mmol, 20 mol%), and a strong base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to isolate the N-aryl-3-aminoindole.
| Catalyst System | Arylating Agent | Key Features | Reference |
| CuI / Diamine Ligand | Aryl Iodides/Bromides | High chemoselectivity for indole N-H | [12] |
| Cu₂O / K₃PO₄ | Aryl Iodides | Microwave-promoted, rapid reaction | [13] |
| Palladium / Ligand | Aryl Halides | Can lead to C-arylation side products | [14][15] |
References
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications (RSC Publishing).
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health (NIH).
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.
- Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI.
- The stereoselective synthesis of highly functionalized tertiary 3-aminoindoles/anilines or dihydropyrroles from C-(3-indolyl) - ElectronicsAndBooks. ElectronicsAndBooks.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.
- Applications of 3-Aminoindole in Heterocyclic Synthesis: A Guide for Researchers. BenchChem.
- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Institutes of Health (NIH).
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.
- Presumable pathway of 3‐sulfonyl indoles 353 formation. ResearchGate.
- Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Organic Chemistry Portal.
- Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. PubMed.
- Technical Support Center: Synthesis of 3-Aminoindoles. BenchChem.
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. National Institutes of Health (NIH).
- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. ResearchGate.
- Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. ResearchGate.
- 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. PubMed.
- One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols. BenchChem.
- Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
- Recent Progress Concerning the N-Arylation of Indoles. MDPI.
- 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. ResearchGate.
- 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. ResearchGate.
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- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
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Application Notes and Protocols for the Sonogashira Cross-Coupling of Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynylindoles in Modern Chemistry
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] The ability to functionalize the indole core with precision is therefore of paramount importance for the development of novel therapeutics and advanced materials. Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of a carbon-carbon bond between an sp²-hybridized carbon of a haloindole and a terminal alkyne.[2][3] This reaction opens a direct gateway to alkynylindoles, which are not only valuable final products but also versatile intermediates for further chemical elaboration.
The Sonogashira reaction is prized for its generally mild reaction conditions, tolerance of a wide range of functional groups, and its applicability in complex molecular syntheses.[2] Initially developed in 1975, the classic protocol employs a dual catalytic system of palladium and copper(I) iodide.[2] In recent years, significant advancements have led to the development of copper-free methodologies, which circumvent the issue of alkyne homocoupling (Glaser coupling) and offer a more environmentally benign approach.[4][5]
This comprehensive guide provides detailed experimental procedures for both the traditional palladium/copper co-catalyzed and a modern copper-free Sonogashira coupling of indoles. It delves into the mechanistic underpinnings of these transformations, offers practical advice for troubleshooting, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Catalytic Cycles of the Sonogashira Coupling
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The Sonogashira reaction proceeds through two interconnected catalytic cycles in the traditional method, while the copper-free variant operates through a modified pathway.
The Traditional Palladium/Copper Co-Catalyzed Mechanism
The generally accepted mechanism for the traditional Sonogashira coupling involves two distinct but synergistic catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the haloindole (Ar-X) to form a Pd(II) intermediate.[6][7] This is typically the rate-limiting step, and the reactivity order for the halide is I > Br > Cl.[6][7]
-
Transmetalation: The Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylindole and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]
-
-
Copper Cycle:
-
Copper(I) Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne reacts with the copper(I) iodide co-catalyst to form a copper(I) acetylide.[2] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
-
Figure 2: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Sonogashira cross-coupling of haloindoles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.
Protocol 1: Traditional Palladium/Copper Co-Catalyzed Sonogashira Coupling of 3-Iodoindole with Phenylacetylene
This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides and is suitable for the synthesis of 3-(phenylethynyl)-1H-indole. [1] Materials and Reagents:
-
3-Iodoindole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Workflow:
Figure 3: Workflow for the traditional Sonogashira coupling of 3-iodoindole.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-iodoindole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst pre-activation.
-
Addition of Alkyne: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the 3-iodoindole is consumed (typically 2-6 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(phenylethynyl)-1H-indole.
-
Protocol 2: Copper-Free Sonogashira Coupling of 5-Bromoindole with 1-Octyne
This protocol is adapted from copper-free methodologies and is suitable for substrates where alkyne homocoupling is a concern. It is particularly useful for aryl bromides, which often require slightly more forcing conditions than aryl iodides. [8][9] Materials and Reagents:
-
5-Bromoindole
-
1-Octyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or triphenylphosphine)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., potassium carbonate)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Workflow:
Figure 4: Workflow for the copper-free Sonogashira coupling of 5-bromoindole.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine 5-bromoindole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Add 1-octyne (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Monitoring: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(oct-1-yn-1-yl)-1H-indole.
-
Data Presentation: Typical Reaction Parameters
The choice of reagents and conditions can significantly impact the outcome of the Sonogashira coupling. The following table summarizes typical parameters for the coupling of various haloindoles.
| Haloindole | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 3-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 85-95 |
| 5-Bromoindole | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 70-85 |
| 2-Chloroindole | Trimethylsilylacetylene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 60-75 |
| N-Boc-4-iodoindole | Propargyl alcohol | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | 80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized accordingly. The reactivity of haloindoles generally follows the trend I > Br > Cl. [7]
Troubleshooting and Field-Proven Insights
Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) not formed or degraded).- Insufficiently degassed solvents/reagents.- Low reaction temperature, especially for bromides/chlorides.- Poor quality of CuI (in traditional protocol). | - Use a fresh batch of catalyst or a more robust pre-catalyst.- Ensure all solvents and the amine base are rigorously degassed.- Gradually increase the reaction temperature.- Use freshly purchased or purified CuI. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen.- High concentration of copper catalyst. | - Ensure a strictly inert atmosphere.- Reduce the loading of CuI.- Switch to a copper-free protocol. |
| Dehalogenation of the Indole | - Presence of water or other protic sources.- Certain ligand/base combinations. | - Use anhydrous solvents and reagents.- Screen different bases and ligands. |
| Side Reactions at the Indole N-H | - The N-H proton can be acidic and may interfere with the base or catalyst. | - For challenging substrates, consider N-protection (e.g., with Boc, SEM, or tosyl groups). However, many reactions proceed well without protection by careful choice of a non-nucleophilic base like Cs₂CO₃ or K₂CO₃. |
| Difficulty in Purification | - Formation of highly polar byproducts.- Residual catalyst contamination. | - Perform a thorough aqueous work-up. Washing with aqueous NH₄Cl is effective for removing copper salts. Filtering through a plug of silica gel can remove baseline impurities before column chromatography. |
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]
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Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644–4680. [Link]
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Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). A Practical Copper-Free Sonogashira Coupling with Pd/C and P(t-Bu)3 for the Synthesis of Diarylalkynes. Organic Letters, 5(22), 4191–4194. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Al-Masum, M., & Kumar, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7466–7486. [Link]
-
Patel, J. R., & Patel, S. D. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research, 4(7), 1-4. [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Che, C., & Chan, P. W. H. (2008). A Practical and Efficient One-Pot Synthesis of Indoles under Sonogashira Conditions. Organic Letters, 10(6), 1123–1126. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4835. [Link]
-
Bandgar, B. P., & Pandit, S. S. (2003). A novel silica-supported palladium catalyst for Sonogashira coupling and indole synthesis. Tetrahedron Letters, 44(10), 2331–2334. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Larock, R. C., & Dong, X. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(14), 4711–4714. [Link]
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Application Notes & Protocols: A Guide to Developing Multifunctional Anti-Inflammatory Agents from 3-Aminomethylindoles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of 3-aminomethylindole derivatives as a promising class of multifunctional anti-inflammatory agents. The indole scaffold is a versatile starting point for designing molecules that can modulate multiple pathological pathways.[1][2] These compounds have demonstrated potential by not only inhibiting pro-inflammatory mediators but also by exhibiting neurotrophic and other beneficial activities, making them ideal candidates for addressing complex diseases with an inflammatory component.[3][4][5]
The protocols detailed herein are designed to be self-validating, providing researchers with the necessary steps to synthesize these compounds and rigorously assess their therapeutic potential from in vitro screening to in vivo efficacy models.
Part 1: Rationale and Design Strategy
Inflammation is a fundamental biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] Current anti-inflammatory drugs, like NSAIDs and corticosteroids, are often associated with significant side effects, necessitating the development of safer and more effective alternatives.[6] The strategy of developing multifunctional molecules that can simultaneously interact with several pathological targets is a promising approach for complex diseases.[3][4]
3-Aminomethylindoles have emerged as a privileged scaffold in medicinal chemistry.[2][7] Their structural features allow for the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][3][4][5] This guide will walk through the essential stages of developing these compounds, from initial synthesis to mechanistic elucidation.
Part 2: Synthesis of 3-Aminomethylindole Derivatives
The synthesis of 3-aminomethylindoles is often achieved through a Mannich-type reaction, a reliable and versatile method for introducing an aminomethyl group at the C3 position of the indole ring.[1][8] This reaction typically involves the condensation of an indole, an aldehyde, and a secondary amine.
Protocol 2.1: General Synthesis of a 3-Aminomethylindole Derivative
This protocol describes the synthesis of a representative 3-aminomethylindole derivative.
Materials:
-
Indole (or substituted indole)
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the indole (1.0 eq) in ethanol.
-
Add the secondary amine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add aqueous formaldehyde (1.2 eq) followed by a catalytic amount of acetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-aminomethylindole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 3: In Vitro Evaluation of Anti-Inflammatory Activity
Initial screening of synthesized compounds is performed using cell-based in vitro assays to determine their potential to inhibit key inflammatory processes.[6][9]
Protocol 3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1][3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
3-Aminomethylindole test compounds
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
After incubation, collect 50 µL of the cell supernatant.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the IC₅₀ value for each compound.
Protocol 3.2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatant from Protocol 3.1
-
TNF-α and IL-6 ELISA kits (commercially available)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected in Protocol 3.1.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody.
-
Add cell supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve and determine the percent inhibition for each compound.
Data Presentation: In Vitro Anti-Inflammatory Activity
Summarize the results in a table for clear comparison of the compounds' potency.
| Compound | NO Production IC₅₀ (µM)[1] | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) |
| 8c | 3.5 ± 0.4 | 85.2 ± 5.1 | 78.9 ± 4.3 |
| 8g | 4.1 ± 0.6 | 81.5 ± 6.2 | 75.4 ± 5.8 |
| Control | > 50 | < 10 | < 10 |
Note: Data are representative and should be determined experimentally.
Part 4: Elucidation of the Mechanism of Action
Understanding how these compounds exert their effects at a molecular level is crucial. The NF-κB and MAPK signaling pathways are key targets.[3][5] Western blotting is a standard technique to investigate the modulation of these pathways.
Signaling Pathway Overview
Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of MAPK (p38, ERK, JNK) and the phosphorylation of IκBα. Phosphorylated IκBα is degraded, releasing NF-κB (p65 subunit) to translocate into the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[10][11]
Caption: Proposed mechanism of 3-aminomethylindoles on inflammatory pathways.
Protocol 4.1: Western Blot Analysis of NF-κB and MAPK Pathways
Procedure:
-
Culture and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 3.1.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-ERK, Total ERK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Part 5: In Vivo Assessment of Anti-Inflammatory Efficacy
Validating in vitro findings in a living organism is a critical step in drug development.[9][12] The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[13][14]
Experimental Workflow
Sources
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of Neurotrophic Agents from Aminomethylindole Derivatives
For: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: The Promise of the Indole Scaffold in Neurotherapeutics
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A key strategy in the pursuit of effective therapies is the development of small molecules that can confer neuroprotection and promote neuronal survival and growth—so-called neurotrophic agents. The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, owing to its structural versatility and its presence in a vast number of biologically active compounds.[1][2] Its unique electronic and steric properties allow for interactions with a wide array of biological targets, making indole derivatives highly promising candidates for the development of novel neurotherapeutics.[2]
This guide focuses on a specific class of these compounds: aminomethylindole derivatives. Recent research has highlighted their potential as multifunctional agents that not only exhibit neurotrophic effects, such as promoting neurite outgrowth, but also possess potent anti-neuroinflammatory properties.[3] This dual activity is particularly valuable, as neuroinflammation is a critical component in the pathology of many neurodegenerative disorders.[4] These agents often exert their effects by modulating key intracellular signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway, crucial for neuronal survival and plasticity, and the MAPK/NF-κB pathway, a central regulator of the inflammatory response.[3][5][6]
Here, we provide a detailed guide to the synthesis, characterization, and biological evaluation of 3-aminomethylindole derivatives, using a recently described series of potent neurotrophic and anti-inflammatory agents as a primary example.[3] The protocols and insights are designed to be a practical resource for researchers aiming to explore this promising chemical space for neurodegenerative disease drug discovery.
Part 1: Synthetic Strategy and Protocols
The synthesis of 3-aminomethylindole derivatives can be efficiently achieved through a multi-step process. A common and effective method is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound, which in this case is the indole nucleus.[7][8][9] The general workflow involves the formation of a key intermediate, 1H-indole-3-carbaldehyde, which is then subjected to reductive amination with a desired amine to yield the final 3-aminomethylindole product.
Below are detailed protocols for the synthesis of a representative compound, N-benzyl-1-(1H-indol-3-yl)methanamine , a core structure from which more complex derivatives can be built.
Experimental Workflow: Synthesis of 3-Aminomethylindole Derivatives
Caption: General workflow for the two-step synthesis of 3-aminomethylindole derivatives.
Protocol 1: Synthesis of 1H-indole-3-carbaldehyde (Intermediate)
This protocol describes the formylation of indole at the C3 position using the Vilsmeier-Haack reaction.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, aqueous
-
Ice bath
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (e.g., 5.0 g, 42.7 mmol) in anhydrous DMF (25 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 6.0 mL, 64.0 mmol) dropwise to the stirred solution over 30 minutes. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow, cooled addition is critical to control the reaction temperature and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The mixture will typically become a thick, colored paste.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Neutralization: Neutralize the acidic solution by slowly adding a 4M NaOH solution until the pH is approximately 7-8. This will precipitate the product. Self-Validation: The formation of a solid precipitate upon neutralization is a key indicator that the product has formed and is insoluble in the aqueous medium.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1H-indole-3-carbaldehyde as a crystalline solid.
Protocol 2: Synthesis of N-benzyl-1-(1H-indol-3-yl)methanamine (Final Product)
This protocol details the reductive amination of the intermediate aldehyde with benzylamine.
Materials:
-
1H-indole-3-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-indole-3-carbaldehyde (e.g., 2.0 g, 13.8 mmol) in DCE (50 mL), add benzylamine (e.g., 1.6 mL, 14.5 mmol, 1.05 eq). Stir the mixture at room temperature for 30 minutes. Causality Note: This initial step allows for the formation of the imine intermediate, which is the substrate for the subsequent reduction.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 4.4 g, 20.7 mmol, 1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards the starting aldehyde than other borohydrides, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(1H-indol-3-yl)methanamine.
Part 2: Biological Activity and Mechanistic Insights
The synthesized aminomethylindole derivatives are evaluated for their neurotrophic and anti-inflammatory activities. These dual functions are critical for potential therapeutic applications in neurodegenerative diseases where both neuronal loss and chronic inflammation are key pathological features.[3]
Neurotrophic Activity: Neurite Outgrowth Assay
The ability of a compound to promote the growth of neurites (axons and dendrites) is a hallmark of neurotrophic activity. This is often assessed using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiate and extend neurites in response to Nerve Growth Factor (NGF).
Protocol 3: PC12 Cell Neurite Outgrowth Assay
-
Cell Seeding: Plate PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum). Treat the cells with the test compounds at various concentrations (e.g., 0.1, 1, 10 µM) in the presence of a sub-optimal concentration of NGF (e.g., 10 ng/mL). Causality Note: Using a low concentration of NGF allows for the detection of compounds that potentiate its neurotrophic effect.
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Imaging and Analysis: Capture images of the cells using a phase-contrast microscope. A cell is considered differentiated if it bears at least one neurite that is longer than the diameter of the cell body.
-
Quantification: For each concentration, count the percentage of differentiated cells out of at least 100 cells from randomly selected fields. Compare the results to vehicle control and NGF-only control.
Data Presentation: Representative Neurotrophic Activity
| Compound ID | Concentration (µM) | % of Differentiated PC12 Cells (Mean ± SD) |
| Vehicle | - | 5 ± 1.5 |
| NGF (10 ng/mL) | - | 25 ± 3.2 |
| 8c [3] | 10 | 45 ± 4.1 |
| 8g [3] | 10 | 48 ± 3.8 |
Note: Data is representative and based on findings from Gong et al., 2021.[3]
Anti-Neuroinflammatory Activity
Neuroinflammation is often mediated by activated microglia, the resident immune cells of the central nervous system. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α).
Protocol 4: Inhibition of NO Production in BV-2 Microglial Cells
-
Cell Seeding: Plate BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 24 hours.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's protocol. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Mechanism of Action: Key Signaling Pathways
Aminomethylindole derivatives exert their dual effects by modulating distinct but interconnected signaling pathways.
-
Neurotrophic Effects (BDNF/TrkB Pathway): Neurotrophic factors like BDNF bind to the TrkB receptor, initiating a signaling cascade that promotes neuronal survival and growth.[5][10][11] This pathway involves the activation of two major downstream arms: the PI3K/Akt pathway, which inhibits apoptosis, and the MAPK/ERK pathway, which leads to the activation of transcription factors like CREB, promoting the expression of genes involved in neurogenesis and synaptic plasticity.[11][12] The ability of aminomethylindoles to promote neurite outgrowth suggests they may positively modulate this pathway, possibly by sensitizing TrkB receptors to endogenous ligands or acting as partial agonists.
-
Anti-inflammatory Effects (MAPK/NF-κB Pathway): In microglia, LPS activates Toll-like receptors (TLRs), triggering the MAPK and NF-κB signaling pathways.[13][14][15][16] This leads to the phosphorylation and activation of proteins like p38 and JNK (MAPKs) and the translocation of the NF-κB transcription factor into the nucleus.[13][14] Once in the nucleus, NF-κB drives the expression of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[3] Potent aminomethylindole derivatives have been shown to suppress the LPS-induced phosphorylation of MAPKs and the nuclear translocation of NF-κB, thereby blocking the inflammatory cascade at its source.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oarjbp.com [oarjbp.com]
- 8. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
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- 13. researchgate.net [researchgate.net]
- 14. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]
Application Notes and Protocols: The Strategic Use of 3-Aminoindoles as Versatile Precursors for Kinase Inhibitor Synthesis
Introduction: The 3-Aminoindole Scaffold in Kinase Inhibitor Design
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Within this structural class, 3-substituted indoles have emerged as particularly fruitful starting points for the development of novel therapeutics, including potent kinase inhibitors.[3][4] The introduction of an amino group at the C3-position creates the 3-aminoindole core, a versatile precursor that offers a strategic handle for synthetic elaboration. This functional group not only participates in forming critical interactions within the ATP-binding site of kinases but also serves as a key anchor point for building molecular complexity and tuning pharmacological properties.
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.[6] 3-Aminoindole derivatives have been successfully developed as inhibitors of various kinases, implicated in conditions ranging from proliferative disorders and inflammation to neurodegeneration.[7]
This guide provides a comprehensive overview of the synthesis and application of 3-aminoindoles as precursors for kinase inhibitors. We will detail robust synthetic protocols for accessing the 3-aminoindole core and demonstrate its subsequent elaboration into a specific class of kinase inhibitors, supported by mechanistic insights and biological data.
Part 1: Synthesis of the 3-Aminoindole Precursor
A primary challenge in working with 3-aminoindoles is their inherent instability. The electron-rich nature of the scaffold makes them susceptible to oxidative degradation.[8] Therefore, synthetic methods that are efficient and produce the target compound in a stable, protected form or allow for immediate downstream processing are highly valuable. One of the most effective modern strategies is the copper-catalyzed three-component coupling reaction, which constructs the indole core in a single, atom-economical step.[9][10]
Causality Behind the Experimental Choice: Why a Copper-Catalyzed Three-Component Reaction?
-
Efficiency: Multicomponent reactions (MCRs) are highly convergent, assembling complex molecules from simple starting materials in one pot. This approach minimizes purification steps, reduces solvent waste, and saves time compared to traditional linear syntheses.[9]
-
Versatility: This method tolerates a wide range of functional groups on all three components (2-aminobenzaldehyde, secondary amine, and terminal alkyne), allowing for the generation of a diverse library of 3-aminoindole precursors.[9] This is critical for exploring structure-activity relationships (SAR) in a drug discovery program.
-
Control: The reaction initially forms a 3-aminoindoline, which can be isolated or isomerized in situ to the desired 3-aminoindole under basic conditions. This stepwise control allows for the synthesis of both saturated and unsaturated heterocyclic systems.[9]
Experimental Workflow: Synthesis of 3-Aminoindoles
The following diagram illustrates the workflow for the synthesis of a protected 3-aminoindole precursor, which can then be deprotected and utilized for further derivatization.
Caption: Workflow for Copper-Catalyzed Synthesis of 3-Aminoindoles.
Protocol 1: Synthesis of N-Tosyl-3-(piperidin-1-yl)-2-phenyl-1H-indole
This protocol is adapted from a general and efficient copper-catalyzed three-component coupling reaction.[9]
Materials:
-
N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Phenylacetylene (1.5 mmol, 1.5 equiv)
-
Copper(I) Chloride (CuCl) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 equiv), CuCl (5 mol%), and anhydrous toluene.
-
Stir the suspension at room temperature for 10 minutes.
-
Add piperidine (1.2 equiv) followed by phenylacetylene (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC until the starting materials are consumed (typically 6-12 hours). This step forms the intermediate 3-aminoindoline.
-
After cooling to room temperature, add potassium carbonate (2.0 equiv) to the mixture.
-
Stir the mixture vigorously at room temperature for 4-6 hours to facilitate the isomerization to the 3-aminoindole.
-
Once the isomerization is complete (monitored by TLC), filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-tosyl-protected 3-aminoindole.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic peaks for the indole core and the incorporated substituents. The disappearance of the indoline intermediate signals in the NMR spectrum validates the completion of the isomerization step.
Part 2: Application in Kinase Inhibitor Synthesis
The synthesized 3-aminoindole is a versatile precursor. The amino group at the C3-position can act as a nucleophile or be further functionalized. A common strategy in kinase inhibitor design involves a one-pot, three-component reaction where the indole itself (acting as a nucleophile), an aldehyde, and an amine are coupled to form 3-aminoalkylated indoles. These structures can effectively mimic the hinge-binding motifs required for kinase inhibition.
Targeting Src Kinase: A Case Study
c-Src kinase is a non-receptor tyrosine kinase that is often overactive in various human cancers, making it a validated therapeutic target.[11] An efficient one-pot synthesis of 3-substituted indoles has been developed, and the resulting compounds have shown promising inhibitory activity against c-Src kinase.[11]
Experimental Workflow: From Indole to Src Kinase Inhibitor
This workflow outlines the synthesis of 3-aminoalkylated indoles evaluated for Src kinase inhibitory activity.
Caption: Workflow for Synthesis and Evaluation of Src Kinase Inhibitors.
Protocol 2: Synthesis of 3-(((4-methylphenyl)(N-methylanilino))methyl)-1H-indole
This protocol describes the synthesis of a 3-aminoalkylated indole derivative that has been evaluated for c-Src kinase inhibitory activity.[11]
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
4-methylbenzaldehyde (1.0 mmol, 1.0 equiv)
-
N-methylaniline (1.0 mmol, 1.0 equiv)
-
Ytterbium(III) triflate-silica (Yb(OTf)₃-SiO₂) (10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, combine indole (1.0 equiv), 4-methylbenzaldehyde (1.0 equiv), N-methylaniline (1.0 equiv), and Yb(OTf)₃-SiO₂ (10 mol%) in acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 3-aminoalkylated indole.
Part 3: Biological Evaluation and Data
The synthesized compounds were evaluated for their ability to inhibit c-Src kinase activity and to inhibit the proliferation of human cancer cell lines.
Data Presentation: Kinase Inhibition and Anticancer Activity
The following table summarizes the biological activity for selected 3-aminoalkylated indole derivatives.[11]
| Compound ID | R Group (on Benzaldehyde) | c-Src Kinase Inhibition IC₅₀ (µM) | Cell Proliferation Inhibition (SK-OV-3, 50 µM) | Cell Proliferation Inhibition (HT-29, 50 µM) |
| 4d | H | 50.6 | - | - |
| 4l | 3-NO₂ | 58.3 | - | - |
| 4o | 4-CH₃ | - | ~75% | ~70% |
| 4q | 4-OCH₃ | - | ~77% | ~72% |
Data extracted from reference[11]. SK-OV-3: human ovarian adenocarcinoma; HT-29: human colon carcinoma.
Interpretation of Results
The results demonstrate that the 3-aminoalkylated indole scaffold is a viable starting point for developing kinase inhibitors. Specifically, derivatives with an unsubstituted phenyl group (4d ) and a 3-nitrophenyl group (4l ) showed direct inhibition of c-Src kinase with IC₅₀ values in the micromolar range.[11] Interestingly, compounds with electron-donating groups at the 4-position of the phenyl ring, such as methyl (4o ) and methoxy (4q ), exhibited significant inhibition of cell proliferation in ovarian and colon cancer cell lines, suggesting that their mechanism of action might involve targeting critical kinases within these cells.[11]
Conclusion
3-Aminoindoles represent a highly valuable and versatile class of precursors for the synthesis of kinase inhibitors. Modern synthetic methods, such as the copper-catalyzed three-component reaction, provide efficient and flexible access to this key scaffold. As demonstrated with the synthesis of 3-aminoalkylated indoles, these precursors can be readily converted into biologically active molecules that show promise in targeting disease-relevant kinases like c-Src. The protocols and data presented herein serve as a practical guide for researchers in medicinal chemistry and drug development to explore the rich chemical space offered by 3-aminoindole derivatives in the quest for novel kinase inhibitors.
References
-
Reddy, V. R., Le, T. N., & Gevorgyan, V. (2012). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 11(21), 4974–4977. Available from: [Link]
-
Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available from: [Link]
-
Gomha, S. M., et al. (2024). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W. irradiation. ResearchGate. Available from: [Link]
-
Ghogare, R., et al. (2025). Three-Component Synthesis of 3-Aminoalkylindoles using Iron(III) Phosphate. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available from: [Link]
-
Rikhotso, T. D., et al. (2024). Biologically active 3-aminoindole derivatives. ResearchGate. Available from: [Link]
-
Ravez, S., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 6335–6364. Available from: [Link]
-
Scott, J. S., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available from: [Link]
-
Kumar, A., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & medicinal chemistry letters, 21(11), 3438–3441. Available from: [Link]
-
Chaltash, F., et al. (2025). Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. ResearchGate. Available from: [Link]
-
Singh, S., & Kumar, V. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available from: [Link]
-
PhD Thesis. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Pisa. Available from: [Link]
-
Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11927. Available from: [Link]
-
Fraley, M. E., et al. (2025). Discovery and evaluation of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Available from: [Link]
-
Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & medicinal chemistry, 15(2), 957–969. Available from: [Link]
-
Zhang, M., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available from: [Link]
-
Zhou, Y., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical biology & drug design, 88(4), 585–591. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Instability of Unprotected 3-Aminoindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-aminoindoles. This resource is designed to provide direct, actionable answers to the common challenges associated with the inherent instability of this important chemical scaffold. Unprotected 3-aminoindoles are notoriously difficult to handle, but understanding the root causes of their degradation is the first step toward successful synthesis, purification, and application.
Frequently Asked Questions: Understanding the Core Instability
This section addresses the fundamental chemical principles governing the instability of unprotected 3-aminoindoles.
Q1: Why are unprotected 3-aminoindoles so notoriously unstable?
A1: The instability is rooted in the electron-rich nature of the indole ring system, which is further amplified by the electron-donating 3-amino group.[1] This high electron density makes the C3 position of the indole highly nucleophilic and exceptionally susceptible to oxidation.[2] Consequently, these compounds are highly sensitive to atmospheric oxygen and light, which can trigger rapid degradation pathways.[3][4]
Q2: What is the primary chemical reaction causing the degradation?
A2: The most common degradation pathway is oxidative dimerization .[1][3][5] In this process, two molecules of the 3-aminoindole couple, often through a radical mechanism initiated by oxygen, to form 3,3'-biindole structures.[1] This is frequently accompanied by other decomposition reactions that lead to a complex mixture of byproducts.[3] The initial step often involves the formation of radical intermediates that are highly reactive.[6]
Q3: My reaction mixture turned into a dark, tarry substance. What happened?
A3: The formation of a dark, insoluble tar is a classic sign of extensive decomposition of the 3-aminoindole scaffold.[1] This occurs when oxidative dimerization and subsequent polymerization or other decomposition reactions proceed unchecked.[1][3] Instead of a single, clean product, you have formed a complex and often unidentifiable mixture of oligomeric and polymeric materials.
Q4: Do substituents on the indole ring or the amino group affect stability?
A4: Yes, very much so. The electronic properties of substituents play a crucial role.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carbonyl (-CO) groups on the indole ring can increase stability by reducing the overall electron density of the system, making it less prone to oxidation.[7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups can further destabilize the molecule by increasing the electron density, making it even more sensitive to oxidation.[7]
-
Amino Group Substitution: The most effective way to enhance stability is by modifying the 3-amino group itself. Converting the primary amine into a carbamate or an amide significantly reduces its electron-donating ability, thereby stabilizing the entire molecule.[8][9] This is the principle behind using protecting groups.
Troubleshooting Guides for Common Experimental Issues
This section provides step-by-step solutions to specific problems encountered in the lab.
Problem 1: The reaction mixture darkens immediately, and final yields are poor.
-
Primary Cause: Exposure to atmospheric oxygen and/or ambient light is initiating oxidative decomposition from the moment the unprotected 3-aminoindole is formed.
-
Causality Explained: The high reactivity of the electron-rich indole means that even trace amounts of oxygen can initiate a chain reaction of radical formation and subsequent degradation, leading to the observed color change and product loss.[1][3]
-
Solution: Rigorous Exclusion of Air and Light
This protocol establishes a self-validating system where the stability of the reaction environment directly correlates with the success of the synthesis.
Experimental Protocol: Synthesis Under Inert Conditions
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas like argon or nitrogen.
-
Inert Gas Purge: Purge the system by allowing the inert gas to flow through for 5-10 minutes. Use a bubbler to monitor the gas flow.
-
Reagent Preparation: Use freshly purified, anhydrous solvents. Degas solvents by sparging with argon for 15-20 minutes before use. Ensure all liquid reagents are added via syringe through rubber septa. Solid reagents should be added under a strong counter-flow of inert gas.
-
Light Protection: Wrap the entire reaction apparatus in aluminum foil or use amber-colored glassware to prevent light-induced decomposition.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] A clean reaction by TLC is a strong indicator that the inert conditions are being successfully maintained.
-
Work-up: Conduct the reaction work-up and purification steps as quickly as possible, still under an inert atmosphere where feasible (e.g., using a Schlenk line for filtration).
-
Problem 2: My purified 3-aminoindole degrades within hours or days, even in the freezer.
-
Primary Cause: The purified compound remains inherently unstable and is still susceptible to trace amounts of oxygen and light, even during storage.
-
Causality Explained: Storing the compound as a solid does not eliminate its reactivity. The large surface area of a crystalline or amorphous solid can still interact with residual oxygen in the vial, and degradation will continue, albeit at a slower rate.
-
Solution: Proper Storage or In-Situ Use
Option A: Immediate Use (Preferred) The most trustworthy method is to plan your synthetic route so that the unprotected 3-aminoindole is generated and immediately used in the next step without isolation.
Option B: Protocol for Rigorous Storage
-
Drying: Ensure the compound is absolutely dry and free of solvent. Dry under high vacuum for several hours.
-
Inert Atmosphere: Place the dried solid into a vial. Place the open vial inside a larger Schlenk flask or glovebox antechamber.
-
Purge Cycle: Evacuate the flask/chamber under high vacuum and backfill with argon. Repeat this vacuum-argon cycle at least 3-5 times to remove all residual air.
-
Sealing: Securely seal the vial with a cap that has a chemically resistant liner (e.g., PTFE) while under the positive pressure of argon. For extra security, wrap the cap seal with Parafilm.
-
Storage Conditions: Store the sealed vial in a freezer (-20 °C or below), locked up, and protected from light (e.g., inside a dark box).[5][10]
-
Problem 3: Purification by column chromatography is impossible due to streaking and decomposition on the column.
-
Primary Cause: The silica gel used in column chromatography is slightly acidic and has a large, polar surface area that can catalyze the decomposition of the sensitive 3-aminoindole.[3]
-
Causality Explained: The interaction between the basic amino group and the acidic silanol groups on the silica surface can accelerate oxidation and other side reactions, leading to the observed streaking and product loss directly on the column.
-
Solution: Amine Protection Prior to Purification
This workflow is a self-validating system: a successful protection reaction will result in a significantly more stable compound that behaves predictably during chromatography.
Experimental Protocol: Boc Protection of 3-Aminoindole
-
Reaction Setup: After the synthesis of the crude 3-aminoindole, and without isolating it, dissolve the crude reaction mixture in a suitable anhydrous solvent (e.g., Dichloromethane or THF) under an argon atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a non-nucleophilic base like Triethylamine (TEA) (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature. The protection is typically rapid. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, perform a standard aqueous work-up to remove the base and any salts.
-
Purification: The resulting Boc-protected 3-aminoindole is now significantly more stable.[1] It can be readily purified by standard silica gel column chromatography with minimal risk of decomposition.
-
Deprotection: The Boc group can be easily removed later in the synthetic sequence using an acid, such as Trifluoroacetic Acid (TFA) in Dichloromethane, to regenerate the free amine when needed.[9]
-
Visual Summaries and Data
Oxidation and Dimerization Pathway
The following diagram illustrates the key degradation pathway of an unprotected 3-aminoindole, leading to dimerization and other oxidized byproducts.
Caption: Oxidative degradation pathway of 3-aminoindoles.
Recommended Experimental Workflow
This workflow provides a decision-making guide for handling these sensitive compounds to maximize success.
Caption: Decision workflow for handling 3-aminoindoles.
Data Summary: Common Amine Protecting Groups
The choice of protecting group is critical and depends on the overall synthetic plan. A protecting group is a functional group temporarily attached to decrease reactivity.[11] An orthogonal strategy, where different groups can be removed under distinct conditions, is often employed.[12]
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA)[9] | Stable to bases and hydrogenation; common and cost-effective. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[9] | Stable to acidic and basic conditions; useful when other groups are acid-labile. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[9] | Stable to acid and hydrogenation; widely used in solid-phase peptide synthesis.[13] |
References
- Technical Support Center: Synthesis of 3-Aminoindoles. Benchchem.
- 3-Aminoindole hydrochloride Safety Data Sheet. Apollo Scientific.
- Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC, NIH.
- Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. ResearchGate.
- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC, NIH.
- Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.
- Motivation and 3‐Aminoindoles Synthesis. ResearchGate.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH.
- Protective Groups. Organic Chemistry Portal.
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics.
- Arteaga Giraldo, J. J., et al. (2023). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, RSC Publishing.
- Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. NIH.
- Oxidation of indole-3-acetic Acid-amino Acid conjugates by horseradish peroxidase. Plant Physiology.
- Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Sierakowska, A., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.
- Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed.
- Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). NIH.
- Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers.
-
Protecting group. Wikipedia. Available at: [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]
- One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols. Benchchem.
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]
-
DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. Available at: [Link]
-
Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Chemical Communications, RSC Publishing. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed, NIH. Available at: [Link]
-
Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]
-
Inhibition of ruminal degradation of L-tryptophan to 3-methylindole, in vitro. PubMed, NIH. Available at: [Link]
-
Zhang, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC, NIH. Available at: [Link]
-
Spectroscopic characterisation of dimeric oxidation products of phytosterols. PubMed. Available at: [Link]
-
Microbial Synthesis and Degradation of Indole-3-acetic Acid. ResearchGate. Available at: [Link]
-
Method development for amino acid analysis. ResearchGate. Available at: [Link]
-
Spectroscopic investigation of indole-3-acetic acid interaction with iron(III). ResearchGate. Available at: [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Available at: [Link]
Sources
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Technical Support Center: Synthesis of Free 3-Aminoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] However, the direct synthesis and isolation of the free, unprotected 3-aminoindole parent structure is a significant synthetic challenge. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of working with these valuable but notoriously unstable compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark and I'm getting a very low yield of my desired 3-aminoindole. What is happening?
This is the most common issue encountered. Free 3-aminoindoles are inherently unstable due to their electron-rich nature.[1][3] The primary culprits for decomposition and low yields are:
-
Oxidative Dimerization: The indole nucleus, particularly when activated by the C3-amino group, is highly susceptible to oxidation. In the presence of air (oxygen), a radical cascade can lead to the formation of dimeric and oligomeric byproducts, often presenting as a dark, tarry mixture.[1][3]
-
Decomposition: These molecules are sensitive to both light and air, which can trigger rapid decomposition pathways.[1][3] Strong acidic conditions, often used in classical indole syntheses like the Fischer method, can also lead to degradation.[4]
Solution: The key is rigorous exclusion of oxygen and light.
-
Inert Atmosphere: Always perform reactions, work-ups, and purifications under a blanket of inert gas like argon or nitrogen.[3]
-
Light Protection: Use amber glassware or wrap your reaction flasks in aluminum foil to prevent light-induced decomposition.[3]
-
Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Q2: I've isolated a major byproduct with roughly double the mass of my expected product. Is this the dimer, and how can I prevent it?
Yes, this is almost certainly an oxidative dimer, such as a 3,3'-biindole structure.[3] This occurs when two molecules of the 3-aminoindole couple together.
Prevention Strategies:
-
Protecting Groups: The most robust solution is to protect the 3-amino group in situ or to synthesize a protected version from the start.[1] The protection reduces the electron-donating strength of the amino group, deactivating the indole ring towards oxidative coupling.
-
Strictly Anaerobic Conditions: As mentioned in Q1, meticulous exclusion of oxygen is paramount. Even trace amounts of oxygen can initiate the dimerization cascade.
Q3: Should I use a protecting group? If so, which one is best for 3-aminoindole synthesis?
For most applications requiring subsequent functionalization, using a protecting group is highly recommended. The choice of protecting group depends on the downstream reaction conditions you plan to use (orthogonality).
| Protecting Group | Introduction Method | Removal Conditions | Advantages & Considerations |
| Boc (tert-Butoxycarbonyl) | Reaction with Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of conditions; removal is clean. Ideal for Fmoc/tBu solid-phase synthesis strategies.[5][6] |
| Cbz (Carboxybenzyl) | Reaction with Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Removal is very mild and orthogonal to acid/base labile groups. Not suitable if your molecule contains other reducible groups (alkenes, alkynes, etc.).[5] |
| Tosyl (Ts) | Reaction with p-Toluenesulfonyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) or strong acid. | Very robust and stable group. Removal conditions can be harsh. |
Expert Insight: For general benchtop synthesis and purification, the Boc group offers an excellent balance of stability and ease of removal.
Q4: My purification by silica gel column chromatography is failing. The product seems to be decomposing on the column.
This is a known issue. The slightly acidic nature of standard silica gel can catalyze the decomposition of sensitive free 3-aminoindoles.[1] While some recent studies have reported successful rapid chromatography, it remains a significant risk.[1][2]
Troubleshooting Purification:
-
Neutralized Silica: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1-2% triethylamine) and then re-equilibrated with the mobile phase.
-
Alternative Media: Consider using a more neutral stationary phase like alumina (basic or neutral grade) or celite.
-
Crystallization: The preferred method for purifying the free base is often crystallization from a deoxygenated solvent system.
-
Purify the Protected Form: The most reliable strategy is to purify the more stable, protected version of your 3-aminoindole and deprotect it in the final step, using the crude product immediately if possible.
Troubleshooting Guide: At-a-Glance
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction turns dark brown/black | 1. Air (Oxygen) exposure. 2. Light exposure. 3. Reaction temperature too high. | 1. Degas all solvents and maintain a strict inert (Ar/N₂) atmosphere.[3] 2. Protect the reaction from light.[3] 3. Optimize temperature; run at the lowest effective temperature. |
| Low or no yield | 1. Instability of the final product. 2. Suboptimal reaction conditions. 3. Impure starting materials. | 1. Use a protecting group strategy.[1] 2. Systematically vary catalyst, solvent, and temperature. 3. Ensure purity of starting materials (e.g., arylhydrazines, carbonyl compounds).[4] |
| Major peak in Mass Spec at ~2x Product MW | Oxidative dimerization. | 1. Rigorous exclusion of air. 2. Introduce an amino-protecting group (e.g., Boc).[1] |
| Product decomposes during workup/purification | 1. Exposure to air/light. 2. Acidic conditions (e.g., standard silica gel). | 1. Perform workup and purification under inert gas and protected from light. 2. Use neutralized silica or an alternative stationary phase; prioritize crystallization over chromatography. |
| Fischer Indole Synthesis fails | 1. Inappropriate acid catalyst or concentration. 2. Steric hindrance from bulky substituents. 3. Unstable hydrazone intermediate. | 1. Empirically optimize the acid catalyst (e.g., ZnCl₂, PPA, HCl).[4] 2. Consider an alternative synthetic route. 3. Perform a one-pot procedure without isolating the hydrazone.[4] |
Mechanistic Insights: Key Failure Pathways
Understanding why these molecules are unstable is key to preventing decomposition. The high electron density at the C3 position of the indole ring, further enhanced by the amino group, makes it a prime target for electrophilic attack and oxidation.
Workflow & Dimerization Pathway
The following diagram illustrates a typical workflow emphasizing the critical points for preventing failure, alongside the proposed mechanism for oxidative dimerization.
Caption: Synthetic workflow and the oxidative dimerization pathway of 3-aminoindoles.
Recommended Synthetic Protocols
Direct synthesis of the free amine is challenging. A more reliable approach often involves synthesizing a stable precursor that can be converted to the 3-aminoindole.
Protocol 1: Two-Step Synthesis from Indoles and Nitrostyrene
This modern, low-cost method provides access to free 2-aryl-3-aminoindoles via a stable spiro-isoxazole intermediate.[1][2][7]
Step A: Synthesis of the Spiro[indole-3,5'-isoxazole] Intermediate
-
To a round-bottom flask, add the desired indole (1.0 mmol, 1.0 equiv) and (E)-(2-nitrovinyl)benzene (1.0 mmol, 1.0 equiv).
-
Add phosphorous acid (1.0 g) and formic acid (1.0 g).
-
Stir the resulting mixture vigorously at room temperature for 2 hours. The mixture will typically turn a dark red color.
-
Monitor the reaction by TLC until the starting indole is consumed.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude spiro-intermediate can often be used directly in the next step or purified by column chromatography.
Step B: Conversion to 2-Aryl-1H-indol-3-amine
-
Place the crude spiro-isoxazole intermediate from Step A into a microwave vial.
-
Add hydrazine hydrate (excess, ~10 equiv).
-
Seal the vial and heat in a microwave reactor to the temperature specified in the literature procedure (typically 100-120 °C) for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product quickly via crystallization or rapid, neutralized column chromatography to yield the free 3-aminoindole.
Caption: Workflow for the two-step synthesis of free 3-aminoindoles.
Protocol 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This classical approach builds the indole ring from non-indolic precursors. It is versatile but requires careful control of acidic conditions. The Japp-Klingemann step efficiently produces the required arylhydrazone intermediate for the subsequent Fischer cyclization.[8][9][10][11]
Step A: Arylhydrazone formation via Japp-Klingemann Reaction
-
Prepare an aryl diazonium salt by treating the corresponding aniline with sodium nitrite and HCl at 0-5 °C.
-
In a separate flask, dissolve a β-keto-ester (e.g., ethyl 2-methylacetoacetate) in ethanol and add sodium acetate.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution while maintaining a temperature below 10 °C.
-
Stir for several hours. The hydrazone product will often precipitate and can be collected by filtration.
Step B: Fischer Indole Cyclization
-
Suspend the arylhydrazone from Step A in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a strong acid catalyst (e.g., gaseous HCl, sulfuric acid, or polyphosphoric acid).
-
Heat the mixture (reflux is common) and monitor by TLC.
-
Upon completion, cool the reaction, neutralize, and extract the indole product. This will yield an indole with a C2-ester and a C3-alkyl group, which can then be further manipulated to install the amino group.
Note: Direct synthesis of a 3-aminoindole via this method is complex; it typically involves using a precursor that generates the amino group upon cyclization or requires post-cyclization functionalization.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Technical Support Center: Synthesis of 3-Aminoindoles.
-
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3702. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
-
Watanabe, K., & Moriyama, K. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Molecules, 24(6), 1147. Available from: [Link]
-
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available from: [Link]
-
Wikipedia. Japp–Klingemann reaction. Available from: [Link]
-
Stobaugh, J. F., et al. (1987). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 161(2), 484-492. Available from: [Link]
-
Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(8), 2291-2402. Available from: [Link]
-
chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
- Benchchem. A Comparative Guide to the Synthesis of 3-Aminoindoles: Validating a Novel Two-Step Approach.
-
Gevorgyan, V., et al. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters, 15(24), 6294–6297. Available from: [Link]
-
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. (2021). Available from: [Link]
-
ResearchGate. Oxidation of indoles to 2-oxindoles. Available from: [Link]
-
Hradil, P., et al. (2011). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 76(21), 8821–8829. Available from: [Link]
-
Pete, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Synthetic Communications, 29(21), 3751-3759. Available from: [Link]
-
Pitre, S. P., et al. (2020). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 18(3), 478-482. Available from: [Link]
-
Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6296-6302. Available from: [Link]
-
ResearchGate. Motivation and 3‐Aminoindoles Synthesis. Available from: [Link]
-
Thompson, A. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11635–11645. Available from: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]
-
ResearchGate. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. The unexpected formation of 3-aminoindoles. Available from: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(6), 2887-2891. Available from: [Link]
-
Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(22), 11455-11561. Available from: [Link]
-
Kumar, A., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(31), 21631-21650. Available from: [Link]
-
Singh, A., et al. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances, 9(42), 24050-24056. Available from: [Link]
-
Chen, K.-H., et al. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(2), 822–825. Available from: [Link]
-
Ihle, J. N., et al. (1982). Procedures for the purification of interleukin 3 to homogeneity. The Journal of Immunology, 129(6), 2431-2436. Available from: [Link]
-
Jeleń, M., et al. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules, 28(22), 7654. Available from: [Link]
Sources
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Methyl 3-amino-1H-indole-2-carboxylate by Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 3-amino-1H-indole-2-carboxylate. Drawing from established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on explaining the causality behind experimental choices to empower users to not only solve immediate purification issues but also to build a robust, self-validating purification workflow.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic purification of this compound in a direct question-and-answer format.
Q1: I'm observing significant peak tailing for my compound on a standard silica gel column. What is the cause and how can I fix it?
A: This is the most common issue encountered with this class of compounds. The peak tailing is a direct result of the interaction between the basic 3-amino group on your indole and the acidic silanol (-Si-OH) groups on the surface of the silica gel stationary phase.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape.
Solutions:
-
Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase. By incorporating a base like triethylamine (TEA) or ammonia (as a solution in methanol), you effectively "neutralize" the acidic silanol sites on the silica.[1] The modifier competes with your compound for these active sites, minimizing the unwanted interaction and resulting in more symmetrical, Gaussian peaks.
-
Recommended Starting Point: Begin by adding 0.1-1% (v/v) of triethylamine to your pre-determined mobile phase (e.g., a hexane/ethyl acetate mixture).
-
-
Change of Stationary Phase: If mobile phase modification is insufficient or undesirable for downstream applications, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have an aminopropyl phase bonded to the silica, which shields the acidic silanols and provides a mildly basic surface, ideal for purifying basic compounds.[1]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel.[2] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Deactivated Silica Gel: For particularly sensitive compounds, silica gel can be "deactivated" to reduce its acidity, though this is a more advanced technique.[3]
-
Q2: My product yield is very low after column chromatography. Where could my compound be going?
A: Low yield during the purification of this compound can stem from several factors, often related to the compound's inherent instability.[4][5]
Potential Causes and Solutions:
-
Decomposition on Silica: Unprotected 3-aminoindoles are known to be sensitive to air, light, and acidic conditions, which can lead to oxidative dimerization or other decomposition reactions.[5] Since silica gel is acidic, your compound may be degrading directly on the column.[3]
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit exposed to air for 30-60 minutes, then develop it. If you see new spots or significant streaking from the baseline compared to a freshly spotted plate, your compound is likely unstable on silica.[3]
-
Solution: If unstable, you must minimize contact time with the silica. Use flash chromatography with slightly higher pressure to speed up the elution. Alternatively, switch to a more inert stationary phase like Florisil or consider reverse-phase chromatography.[3]
-
-
Irreversible Adsorption: The strong interaction with acidic silica sites can, in some cases, be so strong that a portion of your product never elutes from the column.[3]
-
Solution: This issue is also addressed by adding a competing base (like TEA) to the mobile phase or by switching to a less acidic stationary phase, as described in Q1.
-
-
Co-elution with Impurities: Your compound may be eluting with a closely-related impurity, leading you to discard mixed fractions and thus lower the isolated yield.
-
Solution: Improve your separation selectivity. Run a thorough TLC analysis with various solvent systems to find one that provides the best separation (largest ΔRf) between your product and key impurities. A gradient elution, moving from a non-polar to a more polar solvent system, is often more effective than a single isocratic system for separating complex mixtures.[6][7]
-
Q3: I can't seem to separate my product from a very similar impurity. How can I improve the separation (resolution)?
A: Achieving good resolution is key to obtaining high purity. When separation is difficult, you need to manipulate the chromatography conditions to maximize the differences in how the components interact with the stationary and mobile phases.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase: This is the most critical factor. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate, as this range often translates to the best separation on a column.[2]
-
Systematic Solvent Screening: Test different solvent combinations. A good starting point is a hexane/ethyl acetate system. If that fails, try combinations like dichloromethane/methanol or toluene/acetone.[7]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens peaks and improves separation.[7]
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica doesn't work, changing the stationary phase can alter the selectivity of the separation.
-
Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since your compound has both polar (amine, ester) and non-polar (indole ring) features, it is an excellent candidate for reverse-phase. Impurities with different hydrophobic character may be easily separated using a water/acetonitrile or water/methanol gradient.[8]
-
-
Improve Column Packing and Loading: A poorly packed column with channels or air bubbles will lead to broad bands and poor separation.[2]
-
Technique: Pack the column as a slurry to ensure a homogenous bed.[2] Dissolve your crude product in a minimal amount of solvent and load it onto the column in a tight, concentrated band.
-
Visual Workflow: Troubleshooting Poor Separation
The following diagram illustrates the logical steps to take when faced with co-eluting compounds.
Caption: A decision-making flowchart for troubleshooting poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for purifying this compound on a silica gel column?
A: A combination of hexane and ethyl acetate is an excellent starting point for many indole derivatives.[8][9] Begin your TLC analysis with a series of ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the polarity that places your target compound at an Rf of ~0.3. Given the basicity of the amine, it is highly recommended to add ~0.5% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[1]
| Stationary Phase | Recommended Mobile Phase System | Modifier/Notes |
| Normal Phase (Silica Gel) | Hexane / Ethyl Acetate | Add 0.1-1% Triethylamine (TEA) to prevent tailing. |
| Dichloromethane / Methanol | For more polar impurity profiles. Also add 0.1-1% TEA. | |
| Reverse Phase (C18 Silica) | Acetonitrile / Water | A gradient elution is typically most effective. |
| Methanol / Water | Consider adding 0.1% TEA or NH4OH to maintain a basic pH, which can improve peak shape and retention for amines.[1] |
Q: Should I use a gradient or isocratic elution?
A: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always superior.[7] An isocratic (single solvent system) elution that moves your product effectively might cause non-polar impurities to run off the column too quickly (Rf near 1.0) and polar impurities to remain stuck at the baseline (Rf = 0). A gradient, starting with a low polarity solvent and gradually increasing, allows for a more controlled and systematic elution of all components, leading to better separation and purer fractions.
Q: How do I monitor the purification process?
A: Thin-Layer Chromatography (TLC) is your primary tool. Collect fractions from the column and spot them sequentially on a TLC plate. Spot your crude material and a pure standard (if available) on the same plate for reference. After developing the plate and visualizing the spots (typically under a UV lamp at 254 nm), you can identify which fractions contain your pure product, which are mixed, and which contain only impurities.[8] This allows you to combine the pure fractions for solvent evaporation.
Q: My compound appears to be changing color on the silica column. Is this a problem?
A: Yes, this is a strong indicator of compound degradation. 3-aminoindoles can be prone to air oxidation, which is often catalyzed by the acidic surface of silica gel, leading to the formation of colored, dimeric, or polymeric impurities.[5] If you observe this, it is critical to take immediate action. Expedite the chromatography, ensure your solvents are degassed, and consider protecting the column from direct light. If the problem persists, switching to a less reactive stationary phase like reverse-phase C18 or neutral alumina is the best course of action.
Experimental Protocol: Standard Flash Chromatography Purification
This protocol provides a step-by-step methodology for the purification of this compound using normal-phase flash chromatography.
1. Preliminary TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber using various hexane/ethyl acetate solvent systems (e.g., 4:1, 2:1, 1:1) that also contain 0.5% triethylamine. d. Identify the solvent system that provides an Rf value of ~0.3 for the product spot. This will be the primary eluent for your column.
2. Column Preparation: a. Select a column of appropriate size (a good rule of thumb is to use 30-50g of silica gel for every 1g of crude material).[2] b. Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.[2] c. Add a layer of sand (~1 cm). d. Prepare a slurry of silica gel in the least polar solvent you will use for the elution (e.g., 9:1 Hexane:EtOAc + 0.5% TEA). e. Pour the slurry into the column, tapping the side gently to pack the silica into a uniform bed. Avoid trapping air bubbles.[2] f. Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition. g. Drain the solvent until it is just level with the top of the sand.
3. Sample Loading: a. Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). b. Optional but recommended: Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation. c. Carefully add the concentrated sample solution (or the dry-loaded powder) to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column. c. Start collecting fractions in test tubes as soon as the first drop of eluent emerges from the column. d. If using a gradient, start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc).
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow: General Purification Process
Caption: A step-by-step workflow for a typical flash chromatography purification.
References
-
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Benchchem. Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
-
Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles.
-
ResearchGate. A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates.
-
ACS Publications. Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography.
-
University of Calgary. Column chromatography.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
ScienceDirect. The Mobile Phase.
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?
-
National Institutes of Health (NIH). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
Sources
- 1. biotage.com [biotage.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Welcome to the Technical Support Center for Indole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this critical chemical transformation.
I. Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity (N- vs. C3-alkylation) the most common challenge in indole N-alkylation?
A1: The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often inherently more nucleophilic than the nitrogen atom, which can lead to competitive C-alkylation as a significant side reaction.[1][2] The outcome of the reaction is highly dependent on the reaction conditions. If the indole is not fully deprotonated, the neutral indole can react at the C3 position, especially with highly reactive electrophiles.[2]
Q2: What are the most common bases for indole N-alkylation, and how do I choose the right one?
A2: The choice of base is critical for successful N-alkylation. The pKa of the indole N-H is approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation.[3]
-
Strong Bases: Sodium hydride (NaH) is a very common and effective choice, especially when used in polar aprotic solvents like DMF or THF.[1][2][3] It promotes the formation of the indolate anion, which is a stronger nucleophile than the neutral indole, thus favoring N-alkylation.[2][4] Other strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃).[3]
-
Weaker Bases: For substrates with sensitive functional groups, weaker bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, particularly with milder alkylating agents like dimethyl carbonate.[1][5]
-
Phase-Transfer Catalysis (PTC): In biphasic systems, bases like concentrated aqueous sodium hydroxide (NaOH) can be used in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).[6] This is a greener approach that avoids the need for anhydrous solvents and strong, hazardous bases.[7]
Q3: What is the role of the solvent in indole N-alkylation?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the regioselectivity.
-
Polar Aprotic Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used because they effectively dissolve the indolate anion.[3][8] Increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[2][9]
-
Water-immiscible Organic Solvents: In phase-transfer catalysis, water-immiscible solvents like benzene, toluene, or xylene are used.[10]
Q4: How can I minimize C3-alkylation?
A4: Several strategies can be employed to favor N-alkylation over C3-alkylation:
-
Ensure Complete Deprotonation: Use a sufficiently strong base to fully deprotonate the indole nitrogen.[2] Incomplete deprotonation is a common cause of increased C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][9] In some cases, increasing the temperature to 80 °C can lead to complete N-alkylation.[1][11]
-
Catalyst Control: Modern catalytic methods, such as those using copper hydride (CuH) with specific phosphine ligands, can provide excellent control over regioselectivity.[1][12]
-
Protecting Groups: Temporarily blocking the C3 position with a protecting group can prevent C-alkylation.[1]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low to No Conversion of Starting Material
-
Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons, and how can I improve the conversion?
-
Answer: Low conversion can stem from several factors:
-
Insufficient Basicity: The base may be too weak to deprotonate the indole N-H effectively.
-
Solution: Switch to a stronger base like sodium hydride (NaH).[3]
-
-
Poor Solubility: The indole, base, or alkylating agent may not be sufficiently soluble in the chosen solvent.
-
Solution: Change to a more suitable polar aprotic solvent like DMF or DMSO.[3]
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Deactivated Substrates: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult.[3]
-
Solution: For deactivated indoles, more forcing conditions may be necessary, such as using a stronger base, a higher temperature, or a more reactive alkylating agent.[3]
-
-
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
-
Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve N-selectivity?
-
Answer: This is a common problem due to the high nucleophilicity of the C3 position.[1]
-
Choice of Base and Solvent: As mentioned in the FAQ, using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[2][9][11]
-
Catalyst and Ligand Systems: Modern catalytic methods offer excellent control. For instance, copper hydride (CuH) catalysis with a ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][12]
-
Issue 3: Formation of Dialkylated Products
-
Question: My reaction is producing dialkylated products. How can I prevent this?
-
Answer: Over-alkylation can occur if the reaction is not carefully controlled.
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the alkylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help control reactivity.[1]
-
Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride
-
To a solution of the indole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Common Bases and Solvents for Indole N-Alkylation
| Base | Solvent | Typical Temperature | Key Advantages | Considerations |
| NaH | DMF, THF | 0 °C to RT | High yields, favors N-alkylation | Moisture sensitive, requires anhydrous conditions |
| KOH | DMSO, DMF | RT to 80 °C | Cost-effective | Can be less selective than NaH |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 80 °C | Mild, good for sensitive substrates | More expensive |
| NaOH (aq) | Toluene, Benzene | RT to 80 °C | Green, no need for anhydrous solvents | Requires a phase-transfer catalyst |
IV. Visualizing Reaction Optimization
Diagram 1: Decision-Making Workflow for Optimizing Indole N-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Aminoindole
Welcome to the technical support center for the synthesis of 3-aminoindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging scaffold. Here, we address common issues encountered during synthesis, provide in-depth troubleshooting guides, and offer detailed, field-proven protocols to help you optimize your reaction yields and obtain high-purity products.
Introduction: The Challenge of 3-Aminoindole
The 3-aminoindole motif is a critical building block in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] However, its synthesis is often plagued by low yields and purification difficulties. The primary challenge stems from the inherent instability of the unprotected 3-aminoindole molecule. Being electron-rich, it is highly susceptible to oxidation and light, leading to rapid decomposition or oxidative dimerization, where two molecules couple to form undesired bi-products.[1][2][3]
This guide provides practical solutions to navigate these challenges, ensuring a higher success rate in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 3-aminoindole product decomposing so quickly?
Unprotected 3-aminoindoles are notoriously unstable. The electron-donating amino group at the C3 position makes the indole ring highly electron-rich and thus prone to oxidation.[1][2] Exposure to atmospheric oxygen and even ambient light can trigger rapid degradation and the formation of colored dimeric impurities.[4][2]
Q2: What are the primary synthetic routes to 3-aminoindole?
There are two main strategies for synthesizing the 3-aminoindole core[5][3]:
-
Post-functionalization of a pre-existing indole ring: This typically involves the nitration of indole at the C3 position, followed by the reduction of the nitro group to an amine.[1][3] This is one of the most common and direct methods.
-
Construction of the aminoindole skeleton from non-indolic precursors: This includes methods like the Fischer indole synthesis using appropriate hydrazones, or modern multi-component reactions that build the heterocyclic system from simpler starting materials.[1][3][6]
Q3: When should I use a protecting group for the indole nitrogen (N1)?
Using an N-protecting group is advisable when you are performing reactions that are incompatible with the acidic N-H proton or when you need to enhance the stability of the indole ring. Electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can decrease the electron density of the ring, making it more stable to oxidation, though less reactive toward electrophiles.[7][8] The choice of protecting group is critical and depends on its stability to your planned reaction conditions and the ease of its subsequent removal.[8][9]
Q4: Can I purify 3-aminoindole using standard column chromatography?
While possible, it is challenging due to the compound's instability on silica gel.[4] If chromatography is necessary, it should be performed quickly, using a de-gassed solvent system and minimizing exposure to light. A better strategy is often to use the crude 3-aminoindole immediately in the next reaction step (in situ) or to protect the amino group immediately after synthesis to form a more stable derivative before purification.[4][2]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-aminoindole, with a focus on the common method of reducing 3-nitroindole.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of Product: The final 3-aminoindole product is degrading during reaction or work-up.[4][2] 2. Inefficient Reduction: The chosen reducing agent or reaction conditions are not effective for your specific substrate. 3. Poor Quality Starting Material: Impurities in the 3-nitroindole or solvents are causing side reactions.[10] | 1. Work under an inert atmosphere (N₂ or Ar) to prevent oxidation. Use amber glassware or cover your flask with foil to protect from light.[2] Consider an in situ quench or derivatization to a more stable compound. 2. Optimize reaction conditions. Systematically vary the temperature, reaction time, and amount of reducing agent. Consider switching to a different reduction method (see Section 4). 3. Ensure purity of starting materials. Recrystallize the 3-nitroindole if necessary and always use dry, de-gassed solvents. |
| Dark, Tarry Reaction Mixture | 1. Harsh Reaction Conditions: The reaction temperature is too high or the acid/base concentration is too strong, leading to polymerization or decomposition.[11] 2. Oxidative Decomposition: Significant air (oxygen) leakage into the reaction setup. | 1. Use milder conditions. Lower the reaction temperature and use the minimum effective concentration of catalysts or reagents. For acid-catalyzed reactions, consider a slower, dropwise addition of the acid.[11] 2. Improve inert atmosphere technique. Ensure all glassware is oven-dried and the system is properly purged with an inert gas before starting the reaction. |
| Formation of Multiple Side Products | 1. Oxidative Dimerization: The most common side reaction, leading to 3,3'-biindole structures.[2] 2. Incomplete Reaction: Isolation of stable intermediates. 3. Over-reduction: Particularly when using strong reducing agents, other functional groups on the molecule may be affected.[2] | 1. Strict exclusion of oxygen is critical. Work under a robust inert atmosphere. 2. Monitor the reaction closely using TLC. Ensure the reaction goes to completion before initiating work-up. 3. Choose a milder reducing agent. For example, sodium dithionite is often gentler than catalytic hydrogenation with H₂ gas.[4] |
| Difficulty Removing Tin Salts (SnCl₂ Method) | 1. Incomplete Precipitation: The pH is not sufficiently basic to precipitate all the tin salts. 2. Colloidal Suspension: The tin hydroxide precipitate is too fine, making it difficult to filter. | 1. Carefully adjust the pH to >8 after the reaction using a saturated sodium bicarbonate or 2 M sodium hydroxide solution.[4] Check the pH with indicator paper. 2. Add a filter aid like Celite® to the mixture before filtration to help trap the fine particles. Alternatively, allow the precipitate to settle and decant the supernatant before filtering the remainder. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Section 3: High-Yield Experimental Protocols
The following protocols are based on reliable methods reported in the literature for the reduction of 3-nitroindole.[4]
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This is a classic, robust, and cost-effective method.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitroindole (1.0 g, 6.17 mmol) and ethanol (20 mL).
-
Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol), followed by concentrated hydrochloric acid (5 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1.5-3 hours.
-
Work-up: a. Cool the mixture to room temperature and pour it slowly into a beaker containing ice-water (approx. 100 mL). b. Carefully basify the acidic solution with a saturated aqueous solution of sodium bicarbonate or 2 M NaOH until the pH is >8. A thick, white precipitate of tin salts will form. c. Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate (3 x 20 mL). d. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL). e. Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 3-aminoindole. Due to its instability, it is best to use the product immediately for the next step.
Protocol 2: Catalytic Hydrogenation
This method is very clean and often provides high yields, but requires specialized hydrogenation equipment.
Step-by-Step Methodology:
-
Setup: To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a suitable hydrogenation flask, carefully add 10% Palladium on carbon (Pd/C) (10 mol%, ~65 mg) under an inert atmosphere.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Carefully vent the hydrogen and purge the flask with nitrogen or argon. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol. c. Caution: The Pd/C on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminoindole.
Visualizing the Reduction Workflow
Caption: General workflow for 3-aminoindole synthesis via reduction.
Section 4: Data & Method Comparison
The choice of reduction method can significantly impact the yield and purity of 3-aminoindole. The following table summarizes reported data for common methods.[4]
| Reduction Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, Ethanol, RT | >90% | High yield, clean reaction, simple work-up. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | 70-85% | Inexpensive, reliable, does not require special equipment. | Work-up is tedious due to the need to remove tin salts. |
| Sodium Dithionite | Na₂S₂O₄, NaOH(aq), Ethanol, 50 °C | 65-80% | Inexpensive, mild conditions. | Requires careful control of temperature and pH; work-up can be extensive. |
Section 5: Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 3-Aminoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist,
Welcome to the technical support center. The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it notoriously susceptible to oxidative dimerization.[1][2] This instability can lead to decreased yields, complex reaction mixtures, and purification challenges, ultimately hindering research and development timelines.
This guide is designed to provide you with a comprehensive understanding of why this dimerization occurs and, more importantly, to equip you with robust, field-proven strategies to prevent it. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific synthetic context.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when encountering issues with 3-aminoindole stability.
Q1: What exactly is the oxidative dimerization of 3-aminoindoles?
A1: Oxidative dimerization is a reaction where two molecules of an electron-rich 3-aminoindole couple, typically at the C3 position, to form a 3,3'-biindole structure.[3][4] This process is initiated by the loss of an electron from the indole, often facilitated by atmospheric oxygen, to form a radical cation. This reactive intermediate then rapidly combines with a neutral 3-aminoindole molecule, leading to the dimer. This side reaction is a major cause of product loss and the formation of complex impurities.[1]
Q2: My reaction mixture is turning a dark purple/brown/black. Is this related to dimerization?
A2: Yes, a rapid and intense color change is a classic visual indicator of 3-aminoindole oxidation. The highly conjugated dimeric products and subsequent degradation pathways often result in deeply colored, sometimes polymeric, materials. This color change is a clear signal that your compound is degrading and that preventative measures are immediately required.
Q3: At what stages of my workflow is dimerization most likely to occur?
A3: Dimerization can occur at any stage where the unprotected 3-aminoindole is exposed to an oxidizing environment (primarily air). The most critical stages are:
-
During the reaction: Especially if the reaction is run at elevated temperatures or for extended periods without a protective inert atmosphere.
-
During workup and extraction: Exposure to air during transfers, phase separations, and concentration steps is a major risk.
-
During purification: Standard silica gel chromatography can promote oxidation due to the large, high-surface-area environment.
-
During storage: Long-term storage of the isolated product without proper precautions will lead to gradual degradation.[5]
Part 2: Troubleshooting Guide & Preventative Protocols
This section provides solutions to specific problems, explaining the mechanism of failure and providing detailed, actionable protocols.
Problem 1: Rapid Color Change and Mixture Complexity During Reaction
-
Likely Cause: Presence of atmospheric oxygen in the reaction headspace and dissolved in solvents. Oxygen acts as the primary oxidant, initiating the radical-based dimerization cascade.
-
Core Principle: The exclusion of oxygen is the most effective preventative measure. This is achieved by creating a physical barrier with an inert gas (Nitrogen or Argon) and removing dissolved oxygen from all liquid reagents.[6][7]
The diagram below illustrates the generally accepted radical-mediated pathway for dimerization initiated by an oxidant like O₂.
Caption: Oxidative Dimerization Pathway of 3-Aminoindoles.
Solutions for an Oxygen-Free Reaction Environment
This protocol uses standard Schlenk line or manifold techniques to ensure the reaction environment remains oxygen-free.[8][9][10]
-
Glassware Preparation: Dry all glassware in an oven (e.g., 140°C for 4 hours) to remove adsorbed moisture, which can interfere with many reactions.[8][9][11]
-
Assembly: Assemble the glassware (e.g., round-bottom flask with condenser) while still hot and immediately connect it to a Schlenk line or dual-gas manifold.
-
Evacuate-Refill Cycles: Perform a minimum of three "evacuate-refill" cycles.
-
Carefully open the flask to the vacuum line to remove the air.
-
Close the connection to the vacuum and slowly backfill the flask with inert gas (Nitrogen or Argon).
-
Repeat this process two more times to ensure the residual oxygen level is negligible.
-
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment. This is typically achieved by connecting the outlet of the condenser to a mineral oil or mercury bubbler, which provides a visual confirmation of the positive pressure.[9][11]
Solvents can dissolve significant amounts of oxygen. Using non-degassed solvents will negate the benefits of an inert atmosphere.[12]
| Method | Effectiveness | Best For | Procedure Summary |
| Freeze-Pump-Thaw | Excellent (>99% removal) | Highest air-sensitivity applications | The solvent is frozen with liquid N₂. A high vacuum is applied to remove gases from the headspace. The flask is sealed, and the solvent is thawed. The cycle is repeated 3 times.[13][14] |
| Sparging (Bubbling) | Good (~95% removal) | Bulk solvents, less rigorous needs | An inert gas is bubbled through the solvent via a long needle for 30-60 minutes. This displaces the dissolved oxygen.[12][13][15] |
| Sonication with Vacuum | Moderate | Quick degassing for less sensitive reactions | The solvent is sonicated under a light vacuum for several minutes, then backfilled with inert gas. This cycle is repeated.[13][16] |
Application Scientist's Tip: For most 3-aminoindole syntheses, robust sparging for 30 minutes is sufficient. However, if you are working with particularly sensitive derivatives or aiming for the highest possible purity, the Freeze-Pump-Thaw method is the gold standard.[13]
Problem 2: Product Degradation During Workup and Purification
-
Likely Cause: Re-exposure to atmospheric oxygen after the reaction is complete. The workup and purification stages often involve large surface areas (e.g., during extractions or on a chromatography column), maximizing contact with air.
-
Core Principle: Employ chemical intervention with antioxidants or modify procedures to minimize air contact.
The following flowchart outlines the critical decision points and techniques for minimizing oxidative damage throughout the experimental process.
Caption: Decision workflow for minimizing oxidation.
Solutions for Workup and Purification
Adding a small amount of an antioxidant at the end of the reaction can protect your product during subsequent handling in the air.
| Antioxidant | Typical Loading | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1 mol% | A phenolic antioxidant that acts as a potent radical scavenger (hydrogen atom donor).[17] | Volatile and generally easy to remove during purification. Excellent general-purpose choice. |
| Ascorbic Acid (Vitamin C) | Stoichiometric or excess | A water-soluble reducing agent that can quench oxidants. | Best used in aqueous workups. The resulting dehydroascorbic acid is also water-soluble.[17] |
| Sodium Sulfite (Na₂SO₃) / Sodium Thiosulfate (Na₂S₂O₃) | Stoichiometric or excess | Inorganic reducing agents that act as oxygen scavengers. | Used in aqueous washes to remove oxidizing agents (e.g., residual peroxides). |
Application Scientist's Tip: Before concentrating your product on a rotary evaporator, consider adding a trace amount (a few crystals) of BHT to the flask. This will help prevent oxidation on the large surface area of the thin film as the solvent is removed.
The stability of your final compound depends critically on storage conditions.[5][18]
-
Select the Right Container: Use an amber glass vial to protect the compound from light, which can accelerate oxidation.[3][5]
-
Inert Atmosphere: Place the solid or oil in the vial, then flush the headspace thoroughly with Argon or Nitrogen before sealing tightly.
-
Low Temperature: Store the sealed vial in a freezer, preferably at -20°C or below.
-
Label Clearly: Ensure the label includes the date of synthesis and a note indicating "Air & Light Sensitive."
By implementing these robust protocols and understanding the chemical principles behind them, you can significantly improve the yield, purity, and stability of your 3-aminoindole compounds, accelerating your research and development efforts.
References
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- How To: Degas Solvents. University of Rochester Department of Chemistry.
- Park, S., & Roy, M. (2019, November 1). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin.
- Lentini, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Degassing. Wikipedia.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT Chemistry.
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Degassing solvents. University of York Chemistry Teaching Labs.
- Mobile-Phase Degassing: What, Why, and How. LCGC International.
- pH-dependent oxidation of indole catalyzed by Mn-MC6a*. ResearchGate.
- Technical Support Center: Synthesis of 3-Aminoindoles. Benchchem.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
- Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. ScienceDirect.
- Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate.
- Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules.
- Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Royal Society of Chemistry.
- Air Sensitive Compounds. Ossila.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews.
- Satoh, K., & Sakagami, H. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules.
- Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines. (2011, November 22). National Institutes of Health.
- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. (2023, August 24). National Institutes of Health.
- Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase.
- the manipulation of air.sensitive compounds. Neilson Lab.
- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012, April 11). National Institutes of Health.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 19). ResearchGate.
- Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. (2014, October 15). National Institutes of Health.
- New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. (2022, November 23). PubMed.
- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Institutes of Health.
- Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. Royal Society of Chemistry.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
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- 4. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 11. ehs.umich.edu [ehs.umich.edu]
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Technical Support Center: Managing the Air and Light Sensitivity of 3-Aminoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoindoles. This guide is designed to provide in-depth, practical advice for managing the inherent air and light sensitivity of these valuable compounds. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of 3-Aminoindole Stability
The 3-aminoindole motif is a crucial component in a wide range of biologically active molecules.[1][2] However, the very electronic properties that make this scaffold so useful in medicinal chemistry also contribute to its significant instability. Unprotected 3-aminoindoles are electron-rich and, consequently, highly susceptible to degradation through oxidation and photodegradation.[1][2][3] This sensitivity to air and light can lead to oxidative dimerization, decomposition, and the formation of complex, often colored, byproducts, compromising sample purity and experimental outcomes.[1][2][3]
This guide will equip you with the knowledge and techniques to mitigate these challenges, ensuring the successful synthesis, purification, storage, and handling of 3-aminoindoles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when working with 3-aminoindoles.
Q1: Why is my 3-aminoindole sample turning dark/tarry upon standing or during my reaction workup?
A1: This is a classic sign of oxidative degradation. The electron-rich 3-aminoindole is readily oxidized by atmospheric oxygen. This process often leads to the formation of highly colored dimeric and polymeric byproducts.[1][3] The reaction is often accelerated by exposure to light.
Q2: I'm struggling to purify my 3-aminoindole by column chromatography. What's going wrong?
A2: The instability of unprotected 3-aminoindoles makes them challenging to purify using standard silica gel chromatography.[1] The slightly acidic nature of silica gel can promote degradation, and the extended exposure to air and light during the purification process can lead to significant sample loss and the formation of impurities on the column. While some researchers have reported success with rapid column chromatography (10-15 minutes), this is not always feasible.[1]
Q3: Can I store my 3-aminoindole in a standard vial in the refrigerator?
A3: Standard vials and refrigeration alone are insufficient to protect 3-aminoindoles. It is crucial to store them under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect from both air and light.[4] For long-term storage, a glovebox with a purified inert atmosphere is the ideal environment.[4][5]
Q4: What is the primary degradation pathway for 3-aminoindoles when exposed to air?
A4: The most common degradation pathway is oxidative dimerization, leading to the formation of 3,3'-biindole structures.[3] This occurs through the coupling of two 3-aminoindole molecules. Further oxidation and decomposition can lead to a complex mixture of byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the handling and use of 3-aminoindoles.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Color change (yellowing to dark brown/black) of solid or solution | 1. Exposure to atmospheric oxygen. 2. Exposure to ambient or UV light.[6] 3. Presence of residual acid or metal catalysts. | 1. Handle and store the compound under a strict inert atmosphere (N₂ or Ar).[5][7] 2. Use amber vials or wrap glassware in foil to exclude light.[4] 3. Ensure thorough purification to remove any catalysts or acidic impurities. |
| Low yield or no desired product in a reaction | 1. Degradation of the 3-aminoindole starting material prior to the reaction. 2. Decomposition of the 3-aminoindole under the reaction conditions. | 1. Check the purity of the starting material before use (e.g., by ¹H NMR). 2. Degas all solvents and reagents thoroughly before use. 3. Run the reaction under a positive pressure of an inert gas. |
| Appearance of multiple new spots on TLC analysis during a reaction | 1. On-going degradation of the 3-aminoindole or the product. 2. Side reactions promoted by air or light. | 1. Monitor the reaction progress closely and minimize reaction time. 2. Protect the reaction vessel from light. 3. Consider if the reaction conditions (e.g., temperature, pH) are contributing to instability. |
| Difficulty in isolating a clean product after workup | 1. Degradation during aqueous workup or extraction. 2. Decomposition on silica gel during chromatography. | 1. Use degassed solvents for extraction and workup. 2. Minimize the duration of the workup. 3. If chromatography is necessary, use a deactivated stationary phase or perform a rapid purification. Consider alternative purification methods like crystallization if possible. |
Experimental Protocols: Best Practices for Handling and Storage
Adherence to strict, well-defined protocols is paramount for maintaining the integrity of 3-aminoindoles.
Protocol 1: Inert Atmosphere Handling using a Schlenk Line
This protocol describes the standard procedure for handling air-sensitive 3-aminoindoles using a Schlenk line.
Materials:
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stir bar
-
Septa
-
Syringes and needles (oven-dried)
-
High-purity inert gas (Nitrogen or Argon) with an oxygen and moisture trap[5]
-
Vacuum pump
-
3-aminoindole sample
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware (at >125°C for several hours) and cool under a stream of dry, inert gas.[5]
-
Assembly: Assemble the glassware on the Schlenk line while still warm, and equip the flask with a magnetic stir bar and a rubber septum.
-
Inerting the Flask: Evacuate the flask under high vacuum and then backfill with the inert gas. Repeat this "pump-purge" cycle at least three times to ensure a completely inert atmosphere.
-
Adding Solids: If adding a solid 3-aminoindole, do so under a positive flow of inert gas to prevent air from entering the flask.
-
Adding Solvents: Use a syringe to transfer anhydrous, degassed solvent into the flask through the septum. To maintain an inert atmosphere, you can use a balloon filled with inert gas to apply positive pressure to the solvent bottle.
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the experiment. A bubbler filled with mineral oil can be used to monitor the gas flow.
Protocol 2: Long-Term Storage of 3-Aminoindoles
For optimal long-term stability, follow these storage guidelines.
Materials:
-
Glovebox with an inert atmosphere (<1 ppm O₂ and H₂O)[5]
-
Amber glass vials with tightly sealing caps[4]
-
Parafilm or other sealing tape
Procedure:
-
In the Glovebox: Weigh the desired amount of the 3-aminoindole into an amber vial inside the glovebox.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and any handling precautions.
-
Storage Location: Store the sealed vial inside a freezer within the glovebox if possible. If a glovebox is not available, store the sealed amber vial in a desiccator filled with an inert gas, and place the desiccator in a freezer.
Visualizing Degradation and Handling Workflows
To better understand the processes involved, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Degradation Pathway of 3-Aminoindoles
Caption: Oxidative degradation pathway of 3-aminoindoles.
Recommended Experimental Workflow
Caption: Recommended workflow for handling 3-aminoindoles.
References
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
What are the photodegradation characteristics of 99% Indole?. Jinjing Chemical Blog. [Link]
Sources
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Indoles
Welcome to the technical support center for Sonogashira cross-coupling reactions involving indole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high yields and purity in these powerful C-C bond-forming reactions. Indoles, while being privileged scaffolds in pharmaceuticals and materials science, present unique challenges due to the electronic nature of the heterocycle and the presence of the N-H proton.
This document moves from frequently asked questions for quick problem-solving to in-depth, symptom-based troubleshooting guides. We will explore the causality behind common failures and provide validated protocols to get your reaction back on track.
Section 1: Core Principles & The Catalytic Cycle
Understanding the mechanism is critical for effective troubleshooting. The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[1][2] Low yields are almost always a result of one or more steps in these cycles being inhibited or a competing side reaction becoming dominant.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are my Sonogashira yields specifically low when using a haloindole?
Answer: Indole substrates introduce several complexities compared to simple aryl halides:
-
N-H Acidity: The indole N-H proton is weakly acidic and can react with strong bases, potentially leading to side reactions or altering the substrate's electronic properties.[3] In some cases, the N-H can interfere with the catalytic cycle.
-
Catalyst Inhibition: The indole nitrogen is a potential ligand for the palladium or copper catalyst. This coordination can sometimes sequester the metal, slowing down or halting the catalytic cycle.
-
Substrate Instability: Indoles can be sensitive to strongly basic or high-temperature conditions, leading to decomposition.
-
Regioselectivity: While you are starting with a haloindole, side reactions involving C-H activation at other positions, though less common in Sonogashira, can contribute to complex product mixtures in challenging cases.[4]
Q2: My main side product is a dimer of my alkyne. What is happening and how do I stop it?
Answer: You are observing alkyne homocoupling, also known as Glaser coupling.[1][5] This is the most common side reaction in copper-catalyzed Sonogashira protocols. It occurs when the copper acetylide intermediate undergoes oxidative dimerization. The primary causes are:
-
Presence of Oxygen: The reaction is highly sensitive to atmospheric oxygen, which promotes this oxidative pathway.[3][5]
-
Copper(I) Co-catalyst: The copper catalyst, while accelerating the desired reaction, is also the catalyst for this unwanted side reaction.[6][7]
To prevent it, first ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) with properly degassed solvents. If homocoupling persists, the most effective solution is to switch to a copper-free protocol .[8][9]
Q3: Should I protect the indole N-H group?
Answer: The necessity of N-protection is highly substrate and condition-dependent.
-
When to Protect: If you are using strong bases (e.g., organolithiums, though not typical for Sonogashira) or observing significant side products related to the N-H group, protection is advisable. Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can improve yields and simplify purification by preventing N-H related side reactions.[3]
-
When to Avoid Protection: Many modern, milder Sonogashira protocols work efficiently on N-H unprotected indoles.[9][10] Adding and removing a protecting group adds two steps to your synthesis, reducing overall efficiency.
Recommendation: First, attempt the reaction on the unprotected indole using optimized, mild conditions (e.g., copper-free, weaker base like K₂CO₃ or Et₃N). If yields remain low or the reaction is messy, then explore N-protection.
Section 3: In-Depth Troubleshooting Guide
This section is organized by the primary symptom observed during your reaction analysis (e.g., by TLC or LC-MS).
Problem 1: No Reaction or Low Conversion of Haloindole
You see primarily your haloindole starting material, with little to no product formation.
Possible Cause 1a: Inactive Catalyst System
The Pd(0) species is not being generated or is being deactivated.
Troubleshooting Steps:
-
Evaluate the Palladium Source:
-
Pd(PPh₃)₄: This catalyst can be sensitive to air and degrade upon storage. Use a fresh bottle or a source you trust. Its dissociation in solution to the active Pd(0)(PPh₃)₂ can sometimes be slow.
-
Recommendation: Switch to a more robust, modern palladium precatalyst. Air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, Pd(t-Bu₃P)₂) or N-heterocyclic carbene (NHC) ligands often show superior activity, especially for less reactive bromides.[2][12]
-
-
Check the Copper Co-catalyst (if used):
-
Copper(I) iodide (CuI) is easily oxidized to inactive Cu(II) species, which can inhibit the reaction. It should be a white or very light tan powder; if it is green or dark brown, it has likely oxidized.[3]
-
Recommendation: Use a fresh bottle of CuI or purify it by dissolving in aqueous KI and re-precipitating with water. Alternatively, switch to a copper-free protocol to eliminate this variable.
-
-
Assess the Ligand:
-
For challenging couplings, the standard PPh₃ ligand may not be sufficient. Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[2]
-
Recommendation: If using a precatalyst like Pd₂(dba)₃, add a specialized ligand. Good starting points for indole couplings are XPhos, SPhos, or tri-tert-butylphosphine.
-
Possible Cause 1b: Unfavorable Reaction Conditions
The solvent, base, or temperature is not optimal for your specific substrates.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
The base must be strong enough to deprotonate the terminal alkyne but not so strong that it causes starting material degradation or dehalogenation.
-
Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and often act as both base and solvent.[1] However, they can sometimes promote catalyst decomposition (formation of Pd black).[11]
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar solvents like DMF or acetonitrile, and may reduce side reactions.[9][13]
-
-
Optimize the Solvent:
-
The solvent must keep all components, including the polar indole and nonpolar alkyne, in solution.
-
Common choices include THF, DMF, acetonitrile, and toluene.[9][14] Ethereal solvents like THF can sometimes promote the formation of palladium black.[11] A switch to toluene or dioxane may be beneficial.[9]
-
-
Increase the Temperature:
-
While aryl iodides often react at room temperature, aryl bromides are less reactive and almost always require heating.[1][15]
-
Recommendation: Gradually increase the temperature. Start at 50-60 °C and, if no conversion is observed, increase to 80-100 °C, potentially in a sealed tube to prevent solvent loss.[9][15] Monitor the reaction for any signs of decomposition.
-
| Parameter | Option 1 (Standard) | Option 2 (Mild, Copper-Free) | Option 3 (For Aryl Bromides) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) + Ligand | Pd(dppf)Cl₂ (3-5 mol%) |
| Ligand | - | SPhos or XPhos (4 mol%) | - |
| Copper | CuI (5-10 mol%) | None | None |
| Base | Et₃N (2-3 eq.) | K₂CO₃ (2 eq.) | Cs₂CO₃ (2 eq.) |
| Solvent | THF or DMF | Dioxane or Toluene | DMF or DMAc |
| Temperature | RT to 50 °C | 60 - 80 °C | 80 - 110 °C |
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
The primary product observed is the alkyne dimer, with low yield of the desired cross-coupled indole.
Troubleshooting Protocol: Minimizing Homocoupling
-
Ensure Rigorous Inert Conditions: Oxygen is the primary culprit for Glaser coupling.[5][16]
-
Solvent Degassing: Do not just bubble argon through your solvent. Use a minimum of three "freeze-pump-thaw" cycles for the most effective oxygen removal.
-
Inert Atmosphere: Use a Schlenk line or a high-quality glovebox. Ensure all glassware is oven- or flame-dried and cooled under vacuum before backfilling with an inert gas.
-
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[8] Many modern catalyst/ligand systems are designed specifically for copper-free conditions and are highly efficient.
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
Problem 3: Dehalogenation of the Indole Starting Material
You observe the formation of indole (where the halogen has been replaced by hydrogen) as a major byproduct.
Possible Cause 3a: High Reaction Temperature
Hydrodehalogenation is a known side reaction in many cross-coupling chemistries and is often promoted by excessive heat.[17][18][19]
Troubleshooting Steps:
-
Lower the Temperature: This is the first and simplest variable to adjust. Determine the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a More Active Catalyst: A more efficient catalyst system (see Problem 1a) can often promote the desired coupling at a lower temperature, thereby avoiding the temperature threshold where dehalogenation becomes significant.
Possible Cause 3b: Inappropriate Base or Solvent
Certain bases and solvents can promote dehalogenation. Amine bases, in particular, can sometimes act as a hydride source, especially at elevated temperatures.[18]
Troubleshooting Steps:
-
Change the Base: Switch from an amine base (Et₃N, DIPEA) to an inorganic carbonate base (K₂CO₃, Cs₂CO₃).
-
Change the Solvent: Ethereal solvents like THF and dioxane have been implicated in some cases of dehalogenation.[18] Switching to a non-coordinating solvent like toluene may be beneficial.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of a Haloindole
This protocol is a robust starting point for the coupling of a 3-iodoindole with a terminal alkyne.
Materials:
-
3-Iodoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution based on the indole)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Add the degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe. Look for the consumption of the 3-iodoindole starting material. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the desired product.
References
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Li, J. H., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
PubMed. (2007). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
-
Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Jaseer, E. A., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]
-
Sun, L., et al. (2008). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules. [Link]
-
S. Valera. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Chen, C., et al. (2006). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
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Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
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Chithra, K., & Pillai, P. M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Indian Chemical Society. [Link]
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Cal, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ResearchGate. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
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Maddaford, A., et al. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Semantic Scholar. [Link]
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Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
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ResearchGate. (2022). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. [Link]
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ResearchGate. (2016). Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. [Link]
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Kingston University London. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. [Link]
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Technical Support Center: Overcoming Solubility Issues of Indole-2-Carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxamide derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to one of the most persistent challenges associated with this important chemical scaffold: poor aqueous solubility. We will explore the underlying causes of these solubility issues and provide a series of troubleshooting steps and advanced strategies to help you achieve reliable and reproducible experimental results.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Q1: My indole-2-carboxamide compound is insoluble in standard aqueous buffers like PBS. What are my immediate first steps?
A1: This is the most common initial hurdle. The planar, lipophilic nature of the indole core often leads to poor aqueous solubility.[1][2] The first and most direct approach is to employ a co-solvent strategy to create a concentrated stock solution that can then be diluted into your aqueous experimental medium.
Causality: Co-solvents are water-miscible organic solvents that improve the solubility of nonpolar molecules by reducing the polarity of the aqueous environment.[3] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic indole-2-carboxamide to dissolve.
Recommended Initial Co-solvents:
| Co-Solvent | Typical Starting Stock Concentration | Mechanism of Action | Pros | Cons |
| DMSO | 10-50 mM | Reduces solvent polarity | Highly effective for a wide range of compounds | Can be toxic to cells (>0.5% v/v); may interfere with some assays |
| Ethanol (EtOH) | 10-50 mM | Reduces solvent polarity | Less toxic than DMSO; biodegradable | Less effective for highly lipophilic compounds; can precipitate proteins |
| PEG 400 | 10-50 mM | Reduces solvent polarity; steric effects | Low toxicity; commonly used in formulations | High viscosity; may not be suitable for all analytical methods |
Experimental Protocol 1: Preparing a Co-solvent Stock Solution
-
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of your indole-2-carboxamide into a sterile microcentrifuge tube or glass vial.
-
Add Co-solvent: Add the calculated volume of 100% DMSO (or another suitable co-solvent) to achieve the desired high concentration (e.g., 20 mM).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid persists, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but be cautious of compound stability.
-
Inspect for Clarity: Ensure the solution is completely clear with no visible particulates before proceeding with serial dilutions.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Q2: I successfully made a 20 mM DMSO stock, but when I dilute it into my cell culture media or assay buffer, it immediately precipitates. What's happening and how do I fix it?
A2: You are observing the difference between kinetic and thermodynamic solubility.[4][5] Your compound is soluble in the high-concentration organic stock (kinetic solubility), but it crashes out when diluted into an aqueous environment where its true thermodynamic solubility is much lower. The key is to keep the final co-solvent concentration as low as possible while ensuring the compound remains in solution.
Troubleshooting Workflow for Precipitation on Dilution
Caption: A step-by-step decision tree for addressing compound precipitation.
Key Strategies:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. Many potent compounds are active at concentrations where they remain soluble.
-
Optimize Co-solvent Percentage: Keep the final DMSO concentration below 0.5% for cell-based assays. If precipitation occurs, you can try increasing it slightly (e.g., to 1%), but you must run a vehicle control to check for co-solvent-induced toxicity or assay interference.
-
Pre-warm the Aqueous Medium: Warming your buffer or media to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Change Addition Method: Add the compound stock to the vortexing aqueous medium in a dropwise manner to facilitate rapid mixing and prevent localized high concentrations that trigger precipitation.
Q3: My assay is sensitive to organic solvents. What are some robust, solvent-free alternatives for solubilizing my indole-2-carboxamide?
A3: When co-solvents are not viable, excipient-based formulation strategies are the next logical step. The most common and effective method for laboratory-scale experiments is the use of cyclodextrins.
Mechanism: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your indole-2-carboxamide) within their nonpolar core.[8][9] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[10]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Often has an ideal cavity size for indole rings but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it the preferred choice for most biological experiments.[11][12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative used in several FDA-approved formulations. It offers excellent solubilization capacity, particularly for neutral and basic compounds.
Experimental Protocol 2: Preparing a Drug-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or water. Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh and add your solid indole-2-carboxamide directly to the cyclodextrin solution.
-
Facilitate Complexation: Mix the suspension overnight at room temperature or 37°C using a rotator or shaker. Sonication can be used to accelerate the process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.
-
Quantify Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in this clear solution must be determined analytically using a validated method like HPLC-UV or LC-MS/MS. This is your new, solubilized stock solution.
Q4: I need to prepare a formulation for in vivo animal studies. What are some advanced strategies to maximize exposure?
A4: For in vivo applications, where achieving sufficient bioavailability is critical, more advanced formulation techniques are required. These methods aim to improve not just solubility but also the dissolution rate of the compound.
| Technique | Principle | Application | Advantages | Limitations |
| Nanosizing | Reduces particle size to the nanometer range (100-500 nm), dramatically increasing surface area and dissolution velocity.[13] | Oral suspensions, parenteral formulations. | High drug loading, improved bioavailability for BCS Class II drugs.[14][15] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. |
| Amorphous Solid Dispersions (ASD) | The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[16][17][18] | Oral solid dosage forms (tablets, capsules). | Significant increase in apparent solubility and bioavailability.[7] | Physically unstable (can recrystallize over time); requires specific polymers. |
| Structural Modification | A medicinal chemistry approach to alter the molecule itself to improve its physicochemical properties. | Lead optimization in drug discovery. | Permanent improvement in solubility. | May alter pharmacological activity; requires resynthesis and re-testing. |
A notable example of structural modification is the replacement of the amide in an indole-2-carboxamide with an amine, which has been shown to improve aqueous solubility by 10- to 40-fold while retaining potent biological activity.[19]
Part 2: Frequently Asked Questions (FAQs)
Q: What intrinsic properties of indole-2-carboxamides cause their poor solubility? A: Several factors contribute:
-
High Lipophilicity: The indole ring system is aromatic and nonpolar, leading to a high octanol-water partition coefficient (LogP). This hydrophobicity is often a primary driver of poor aqueous solubility.[1]
-
Molecular Planarity and Rigidity: The flat structure of the indole core allows for efficient packing in a crystal lattice.
-
High Crystal Lattice Energy: The amide linkage can participate in strong intermolecular hydrogen bonds, creating a very stable and difficult-to-dissolve crystal structure. Overcoming this energy barrier requires a significant input of energy, which is unfavorable in aqueous media.
Q: How can I accurately measure the solubility of my compound? A: It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. The "gold standard" for its measurement is the shake-flask method , where an excess of the solid compound is agitated in the solvent for an extended period (24-72 hours) until equilibrium is reached.[20] The concentration of the dissolved compound is then measured in the supernatant.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer.[4][5] It is a high-throughput method often used in early drug discovery.[21] Methods like laser nephelometry , which detects precipitation by measuring light scattering, are commonly used.[22]
Q: I've heard about the Biopharmaceutical Classification System (BCS). How does it relate to my indole-2-carboxamide? A: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. Most indole-2-carboxamides fall into BCS Class II :
-
Low Solubility
-
High Permeability
For BCS Class II compounds, the rate-limiting step for oral absorption is the dissolution of the drug in the gastrointestinal tract.[17] Therefore, formulation strategies that enhance solubility and dissolution rate, such as solid dispersions and nanosizing, are particularly effective for improving the oral bioavailability of these compounds.[6][16]
References
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Javia, V., Thakkar, H., & Maheriya, P. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research. [Link]
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Aragen Life Sciences. (n.d.). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Aragen Life Sciences. [Link]
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Mali, A. D., Bathe, R. S., & Patil, M. S. (2015). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
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Gao, L., Liu, G., & Ma, J. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Development and Industrial Pharmacy. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
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Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Gao, L., Liu, G., & Ma, J. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Taylor & Francis Online. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics. [Link]
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Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
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Kumar, S., & Randhawa, J. K. (2022). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Pharmaceutical Nanotechnology. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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LinkedIn. (2024). Enhancing solubility of poorly soluble drugs using various techniques. LinkedIn. [Link]
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Scilit. (n.d.). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Scilit. [Link]
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Kumar, S., & Singh, A. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
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Box, K. J., & Comer, J. E. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Lee, B., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]
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Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Sugano, K., et al. (2011). [Development of solubility screening methods in drug discovery]. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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de Souza, M. V. N., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Singh, A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]
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Kumar, A., et al. (2022). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases. [Link]
-
Onajole, O. K., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry. [Link]
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Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules. [Link]
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Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
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An, J., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. [Link]
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Yalkowsky, S. H., & Terry, T. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences. [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
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Songsati, T., et al. (2012). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
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Perišić-Janjić, N., et al. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLoS ONE. [Link]
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Örstan, A., & Ross, J. B. (1987). Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. The Journal of Physical Chemistry. [Link]
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Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
-
An, J., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Indole Derivatives
A Guide for Drug Discovery & Development Scientists
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of indole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying mechanistic rationale to guide your experimental decisions.
Section 1: Understanding the Core Problem: The Metabolic Fragility of the Indole Nucleus
Question: Why is the indole ring system often a source of metabolic instability?
Answer: The indole ring, while a privileged scaffold in medicinal chemistry, is inherently susceptible to metabolic breakdown for two primary reasons.
First, the indole nucleus is electron-rich, making it a prime target for oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily. The pyrrole ring portion is especially vulnerable to epoxidation and hydroxylation. Second, the C-H bonds on the ring can be cleaved during metabolism, leading to the formation of reactive intermediates or more polar metabolites that are readily excreted.
The most common sites of oxidative metabolism on the indole scaffold are positions C4, C5, C6, and C7 on the benzene ring portion, and C2 and C3 on the pyrrole ring. Hydroxylation at these positions is a primary clearance pathway for many indole-based drug candidates.
Caption: Primary sites of CYP450-mediated oxidative metabolism on the indole scaffold.
Section 2: Troubleshooting Guide: Addressing High Compound Clearance
Question: My indole derivative shows high clearance and a short half-life in a human liver microsomal (HLM) assay. What are my immediate next steps?
Answer: High clearance in an HLM assay is a classic indicator of rapid metabolic turnover. Your primary goal is to move from knowing that it's unstable to understanding where and how it's being metabolized. This process is known as "metabolite identification" or "Met-ID."
A logical workflow involves pinpointing the exact site of metabolic modification, which then informs your strategy for chemical modification.
Caption: Workflow for identifying metabolic hotspots after observing high clearance.
Protocol: Basic Metabolite Identification using LC-MS/MS
-
Incubation Setup: Prepare an incubation mixture containing your indole compound (e.g., 1-10 µM), human liver microsomes (e.g., 0.5 mg/mL), and a buffer like potassium phosphate (pH 7.4).
-
Initiate Reaction: Pre-warm the mixture at 37°C. Start the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM). Run a parallel control incubation without NADPH. The absence of metabolism in the control validates that the turnover is NADPH-dependent (i.e., likely CYP-mediated).
-
Time Points: Collect aliquots at t=0 and a later time point (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the samples onto a high-resolution mass spectrometer. Compare the t=0 and t=60 min samples to find new peaks corresponding to metabolites.
-
Structure Elucidation: Characterize the metabolite peaks. A mass increase of +15.99 Da is the hallmark of a mono-hydroxylation event. Use MS/MS fragmentation to pinpoint the location of this modification.
Section 3: Strategic Solutions & Experimental Protocols
Question: I've identified a specific carbon atom on the indole ring as the primary metabolic hotspot. What are the most effective chemical strategies to block this metabolism?
Answer: Once the "soft spot" is known, you can employ several proven medicinal chemistry strategies to enhance metabolic stability. The choice of strategy depends on the location of the hotspot and the tolerance for structural changes without losing pharmacological activity.
Key Strategies to Block Metabolism:
| Strategy | Mechanistic Rationale | Common Application | Potential Liabilities |
| Halogenation (F, Cl) | Introduction of an electron-withdrawing group (EWG) deactivates the electron-rich indole ring, making it less favorable for oxidation. Fluorine is often preferred due to its small size. | Blocking hydroxylation at C4, C5, C6, or C7. | Can alter pKa and lipophilicity; may introduce off-target effects (e.g., hERG). |
| Deuteration (D) | Replacing a C-H bond with a stronger C-D bond at the site of metabolism can slow the rate of bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). | Useful when C-H bond breaking is the rate-limiting step of metabolism. | KIE is not always significant; can be expensive to synthesize deuterated compounds. |
| Methylation (CH₃) | Sterically blocking the site of metabolism. A methyl group can physically prevent the enzyme's active site from accessing the vulnerable position. | Can be used at various positions, but may introduce new metabolic liabilities (e.g., oxidation of the methyl group itself). | Increases lipophilicity, which can impact solubility and other properties. |
| Bioisosteric Replacement | Replacing a metabolically liable portion of the indole core (or the entire scaffold) with a related chemical group that is more stable but retains biological activity. | Replacing the indole N-H with N-CH₃ to block N-dealkylation or N-glucuronidation. Replacing the indole core with an azaindole or benzofuran. | Can drastically alter electronics and binding interactions. Requires significant synthetic effort. |
Example Application:
If Met-ID shows that C5 is the primary site of hydroxylation, the most direct strategy would be to synthesize the 5-fluoro or 5-chloro analog. The resulting compound should then be re-tested in the HLM assay to confirm if the metabolic stability has improved.
Protocol: Standard In Vitro Metabolic Stability Assay with Liver Microsomes
This assay determines the rate of disappearance of a parent compound over time.
-
Reagent Preparation:
-
Compound Stock: 10 mM stock of your test compound in DMSO.
-
Microsomes: Human liver microsomes (pooled from multiple donors) thawed on ice.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor: NADPH regenerating system (or 100 mM NADPH stock).
-
-
Assay Plate Setup:
-
In a 96-well plate, add buffer.
-
Add your test compound to achieve a final concentration of 1 µM.
-
Include control compounds: a known high-clearance compound (e.g., Verapamil) and a known low-clearance compound (e.g., Warfarin).
-
-
Initiation and Time Points:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding pre-warmed NADPH solution. This is your t=0 point.
-
Immediately remove an aliquot from each well and quench it in a separate plate containing cold acetonitrile with an internal standard.
-
Return the reaction plate to the 37°C incubator.
-
Repeat the quenching step at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Centrifuge the quench plate to pellet proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point by comparing its peak area to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the % remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Section 4: Advanced Topics & FAQs
Question: What are bioisosteric replacements for the indole ring, and when should I consider them?
Answer: A bioisosteric replacement is the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with broadly similar biological properties. For indoles, this is an advanced strategy used when simple "blocking" modifications fail or when the indole nitrogen or core structure itself is the source of major liabilities (e.g., reactivity, toxicity, or poor properties).
Common Bioisosteres for the Indole Scaffold:
| Bioisostere | Structure Example | Rationale for Use |
| Azaindoles | 7-Azaindole | The nitrogen atom acts as a hydrogen bond acceptor, alters the electronic properties of the ring system, and can block metabolism at that position. It can significantly improve solubility and reduce P450 inhibition. |
| Benzofuran / Benzothiophene | Benzofuran | Replaces the indole N-H group, removing a potential site for glucuronidation and a hydrogen bond donor. This can improve metabolic stability and cell permeability. |
| Indazole | Indazole | Rearrangement of the nitrogen atoms can profoundly alter the molecule's pKa and dipole moment, offering a way to escape a problematic binding pose or metabolic interaction while maintaining key pharmacophoric features. |
Consider this strategy when:
-
You have exhausted simpler modifications at peripheral positions.
-
Metabolism is occurring at the indole nitrogen (e.g., N-glucuronidation).
-
The indole ring itself is implicated in off-target effects or toxicity.
-
You need to significantly modulate physicochemical properties like solubility or pKa.
References
-
Kumar, V., & Singh, P. (2018). The Role of the Indole Nucleus in the Regulation of Cytochrome P450 Enzymes. Drug Metabolism Letters. Available at: [Link]
-
Fura, A. (2006). Role of indole in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry. Available at: [Link]
-
Gant, T. G. (2014). Using medicinal chemistry to reduce metabolic liabilities in drug design. Journal of Medicinal Chemistry. Available at: [Link]
-
Mutlib, A. E. (2008). Application of deuterium isotope effects in the design of safer drugs. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Doss, G. A., & Baillie, T. A. (2012). The role of bioisosterism in drug design. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Technical Support Center: Addressing the Regioselectivity of Indole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of reaction on the indole scaffold. The indole core is a privileged structure in countless pharmaceuticals and natural products, yet its rich and nuanced reactivity often leads to unexpected outcomes. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to help you navigate these complexities and achieve your desired regiochemical outcomes.
Section 1: The Fundamentals - Understanding Indole's Inherent Reactivity
Before troubleshooting specific reactions, it's crucial to understand the electronic nature of the indole ring. The pyrrole moiety is electron-rich, making the indole system highly susceptible to electrophilic attack. This reactivity, however, is not uniform across the ring.
FAQ 1.1: Why does electrophilic substitution almost always happen at the C3 position?
Answer: The overwhelming preference for electrophilic attack at the C3 position is a direct consequence of the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction.
-
Attack at C3: When an electrophile attacks the C3 carbon, the resulting positive charge is located at the C2 position. This cation is immediately adjacent to the nitrogen atom, which can effectively stabilize the charge through resonance by donating its lone pair of electrons. Crucially, this delocalization occurs without disrupting the aromaticity of the fused benzene ring.[1][2]
-
Attack at C2: An attack at the C2 position places the positive charge at C3. To delocalize this charge onto the nitrogen, the aromatic sextet of the benzene ring must be broken, which is energetically unfavorable.[1]
Therefore, the transition state leading to C3 substitution is significantly lower in energy, making it the kinetically and thermodynamically favored pathway for most electrophilic reactions.
Section 2: Troubleshooting Guides for Common Functionalization Reactions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.
2.1 Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of an unsubstituted indole with an acyl chloride and a strong Lewis acid (e.g., AlCl₃, SnCl₄) is producing mostly red tars and very low yields of the desired 3-acylindole. What is happening?
Causality & Solution: The high nucleophilicity of the indole ring makes it prone to polymerization under harsh acidic conditions.[3][4] Strong Lewis acids can coordinate to the acylindole product, increasing its electrophilicity and leading to further reaction with unreacted indole molecules.
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Instead of strong Lewis acids, consider using catalysts that are less aggressive.
-
Iron Powder (Fe): Iron powder has been shown to efficiently catalyze the regioselective C3-acylation of indoles under solvent-free conditions, offering high yields and simple workup.[4]
-
Zinc Oxide (ZnO): ZnO in an ionic liquid medium provides a mild and effective system for C3-acylation.[5]
-
Other options: Y(OTf)₃ and ZrCl₄ have also been reported as effective promoters.[4][5]
-
-
Optimize the Solvent: If you must use a traditional Lewis acid like SnCl₄, the choice of solvent is critical.
-
Use Nitromethane (CH₃NO₂): Pre-forming a complex between the indole and the Lewis acid in a non-polar solvent (like CCl₄ or CS₂) and then adding nitromethane as a cosolvent can dramatically improve results. The nitromethane increases the solubility of the indole-Lewis acid complex, shortening reaction times and preventing the formation of oligomers.[3]
-
-
Use an Organocatalyst: For a metal-free approach, the amidine base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can act as a nucleophilic catalyst for the C3-acylation of indoles, avoiding the issues associated with Lewis acids altogether.[6]
Protocol Spotlight: Iron Powder-Promoted C3-Acylation[4]
-
To a mixture of indole (1.0 equiv) and iron powder (catalytic amount), add the acyl chloride (1.5 equiv).
-
Stir the mixture vigorously at room temperature under solvent-free conditions.
-
Monitor the reaction by TLC. Reactions are often complete within a short time (e.g., 10-30 minutes).
-
Upon completion, add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture to remove the iron catalyst.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the pure 3-acylindole.
2.2 Transition Metal-Catalyzed C-H Functionalization
Problem: I need to synthesize a C2-arylated indole, but my palladium-catalyzed reaction is giving me a mixture of C2 and C3 products, or no reaction at all. How can I enforce C2 selectivity?
Causality & Solution: Achieving C2 functionalization requires overriding the indole's intrinsic C3 reactivity. This is almost exclusively accomplished using a directing group (DG) strategy.[7][8][9] A directing group, typically installed on the indole nitrogen, contains a Lewis basic atom (N or O) that chelates to the transition metal catalyst. This chelation holds the catalyst in close proximity to the C2-H bond, forcing the C-H activation to occur at that site.
Troubleshooting & Optimization:
-
Install an Effective Directing Group: The choice of DG is paramount.
-
Common DGs: N-(2-pyridyl)sulfonyl, N-pyrimidyl, and N-amide groups are widely used for directing C-H activation to the C2 position with catalysts like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).[7][10]
-
Removable DGs: Ensure your chosen DG can be removed under conditions that won't destroy your final product.
-
-
Select the Right Catalyst and Ligand System: The metal and its ligands can dramatically influence selectivity.
-
For C2-arylation, Pd(OAc)₂ with ligands like PPh₃ or N-heterocyclic carbenes (NHCs) is common.[11]
-
In some cases, a "ligand-less" system can be switched from C2 to C3 selective simply by adding a specific ancillary ligand (e.g., 4,5-diazafluoren-9-one), which changes the dominant reaction mechanism.[12]
-
-
Consider a Traceless Directing Group: Some strategies use a group at the C3 position as a transient directing group. For example, an indole-3-carboxylic acid can direct C2-alkenylation, followed by a decarboxylation step, leaving only the C2-functionalized product.[7]
Problem: I need to functionalize the benzene ring of the indole (C4-C7 positions). Is this feasible?
Causality & Solution: Yes, but it is challenging due to the much higher reactivity of the C2 and C3 positions.[7][13] Success relies on advanced directing group strategies that can overcome the inherent electronic preferences of the ring system.
Strategies:
-
Block the Reactive Sites: Often, the C3 position is substituted (e.g., with a pivaloyl group) to prevent unwanted side reactions.[12][14]
-
Utilize Specialized Directing Groups:
-
C4-Functionalization: A pivaloyl group at C3 can direct arylation to the C4 position.[14][15] Glycine has also been used as a transient directing group for C4-arylation.[15]
-
C7-Functionalization: Installing a bulky N-P(O)tBu₂ group or a carefully chosen N-carbonyl moiety can direct the metal catalyst to the sterically accessible C7 position.[14][16]
-
C5/C6-Functionalization: Accessing these positions is more complex and often relies on specific substrate-catalyst interactions that favor remote C-H activation.[13][17][18]
-
Section 3: Advanced Scenarios & FAQs
FAQ 3.1: My indole already has a substituent at C3. How can I functionalize the C2 position without a directing group?
Answer: When the C3 position is blocked (e.g., by an alkyl group), electrophilic substitution can still occur, often leading to a C2-substituted product through a fascinating mechanism. The electrophile can perform an ipso-attack at the already substituted C3 position.[19] This forms a non-aromatic intermediate. To regain aromaticity, a 1,2-migration (or rearrangement) of one of the C3 substituents to the C2 position occurs. This pathway is often the kinetically preferred route.[19]
FAQ 3.2: My alkylation reaction is giving a mixture of N-alkylated and C3-alkylated products. How can I control this?
Answer: The competition between N- and C-alkylation is a classic problem governed by reaction conditions, particularly the choice of base and solvent.[20]
-
To Favor N-Alkylation: The goal is to generate the indolide anion. Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[20] The strong base completely deprotonates the nitrogen, making it a highly reactive nucleophile that readily attacks the alkylating agent.[20] Running the reaction at slightly elevated temperatures can also favor N-alkylation.[20]
-
To Favor C3-Alkylation: C3-alkylation is often favored under neutral or mildly acidic conditions, or with catalytic systems designed for C-H functionalization. For example, certain iron catalysts can promote C3-alkylation.[20] Using a different ligand with a copper hydride catalyst can also switch selectivity from N- to C-alkylation.[20]
Section 4: Data Summary & Protocols
Table 1: General Conditions for Regioselective Indole Functionalization
| Desired Position | Reaction Type | Typical Catalyst/Reagent | Key Strategy / Conditions | Common Issues |
| C3 | Electrophilic Substitution | Electrophile + Mild Lewis Acid (Fe, ZnO) or Organocatalyst (DBN) | Avoid strong acids; use of specific cosolvents like CH₃NO₂ with SnCl₄.[3][4][6] | Polymerization, low yield, N-functionalization side products. |
| N | Nucleophilic Substitution | Alkyl Halide + Strong Base (NaH) | Use of polar aprotic solvents (DMF, THF) to favor formation of the indolide anion.[20] | Competing C3-alkylation, dialkylation. |
| C2 | C-H Activation | Transition Metal (Pd, Rh, Ru) + Coupling Partner | Directing Group (DG) on Nitrogen (e.g., pyridyl, sulfonyl) is essential to chelate the metal and direct activation.[7][9][10] | Poor selectivity without DG, difficulty in DG removal. |
| C4-C7 | C-H Activation | Transition Metal (Pd, Ru, Ir) + Coupling Partner | Advanced, often bulky, DGs on N1 or C3 to direct the catalyst to the benzene ring. Blocking of C3 is common.[14][15][16] | Extremely challenging; requires highly specialized methods and substrate scope can be limited. |
References
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Thieme Chemistry. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ACS Publications. [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
-
TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. YouTube. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. National Institutes of Health (NIH). [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Bentham Science. [Link]
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Royal Society of Chemistry. [Link]
-
Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Royal Society of Chemistry. [Link]
-
Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. ACS Publications. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. National Institutes of Health (NIH). [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health (NIH). [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
-
Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. National Institutes of Health (NIH). [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. ACS Publications. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Publishing Group. [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]
-
Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar. [Link]
-
Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. ACS Publications. [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. ResearchGate. [Link]
-
C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. ResearchGate. [Link]
-
Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis. Indian Institute of Science. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
-
Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Scholars Portal Journals. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. National Institutes of Health (NIH). [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. National Institutes of Health (NIH). [Link]
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. ACS Publications. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. National Institutes of Health (NIH). [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. ResearchGate. [Link]
-
Controlling selectivity in N-heterocycle directed borylation of indoles. Royal Society of Chemistry. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). [Link]
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. White Rose Research Online. [Link]
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Technical Support Center: Navigating the Challenges of Deprotecting Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting the deprotection of substituted indoles. As Senior Application Scientists, we understand that the removal of a protecting group can be a critical and often challenging step in a synthetic sequence. This guide is designed to provide you with in-depth, field-proven insights to overcome common hurdles encountered during this crucial transformation. We will delve into the "why" behind experimental choices, offering not just protocols, but a mechanistic understanding to empower your synthetic strategy.
The Critical Role of Protecting Groups in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, but its electron-rich nature makes it susceptible to unwanted side reactions under various conditions. Protecting the indole nitrogen is therefore a common strategy to modulate its reactivity and stability. However, the selection of a protecting group is a double-edged sword; while it facilitates preceding synthetic steps, its removal can introduce a new set of challenges. This guide will address the most common issues associated with the deprotection of N-substituted indoles.
Troubleshooting Guide: A Protecting Group-Centric Approach
We have structured this guide around the most commonly used protecting groups for indoles. Each section is presented in a question-and-answer format to directly address the specific issues you may be facing at the bench.
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is favored for its general stability to bases and nucleophiles, and its facile cleavage under acidic conditions.[1] However, its removal is not always straightforward.
Q1: My N-Boc deprotection with standard acidic conditions (e.g., TFA/DCM) is sluggish or incomplete. What's going on?
A1: This is a common issue that can often be attributed to the electronic nature of your indole or steric hindrance.
-
Electronic Effects: Electron-withdrawing groups on the indole ring decrease the electron density of the nitrogen, making the carbamate less susceptible to acid-catalyzed cleavage.[2]
-
Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acid.
Troubleshooting Workflow for Incomplete Boc Deprotection:
Caption: Troubleshooting workflow for incomplete N-Boc indole deprotection.
Recommended Protocols:
| Method | Reagents and Conditions | Comments |
| Stronger Acid | Neat Trifluoroacetic Acid (TFA), room temperature | Monitor carefully to avoid side reactions with other acid-sensitive groups.[3] |
| Lewis Acid Catalysis | ZnBr₂ in 2,2,2-trifluoroethanol (TFE) | Can be milder than strong protic acids.[3] |
| Thermolytic | Heat in TFE or Hexafluoroisopropanol (HFIP), conventional or microwave | Particularly effective for stubborn cases; microwave irradiation can significantly accelerate the reaction.[3] |
| Mild Basic | K₃PO₄·H₂O in Methanol | Applicable to indoles with electron-withdrawing groups that activate the N-Boc group towards nucleophilic attack. |
Q2: I'm observing a side product with a mass increase of +56 Da after Boc deprotection. What is it and how can I prevent it?
A2: This is a classic case of tert-butylation. The cleavage of the Boc group generates a reactive tert-butyl cation, which is a potent electrophile.[4] This cation can then alkylate the electron-rich indole ring, typically at the C3 position.[5]
Strategies to Minimize tert-Butylation:
-
Use of Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your indole.[5]
| Scavenger | Recommended Concentration |
| Triisopropylsilane (TIS) | 5-10% (v/v) |
| Thioanisole | 5-10% (v/v) |
| Water | 2-5% (v/v) |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the N-Boc indole in dichloromethane (DCM).
-
Add the chosen scavenger (e.g., TIS).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and co-evaporate with toluene to remove residual TFA.[4]
Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis Favorite
The Cbz group is a robust protecting group, stable to both acidic and basic conditions, and is most commonly removed by catalytic hydrogenolysis.[1]
Q3: My Cbz deprotection via catalytic hydrogenation is slow or has stalled. What are the likely causes?
A3: This is a frequent issue in heterogeneous catalysis and can be due to several factors.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in your starting material.[6]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.
-
Insufficient Hydrogen: A leak in the system or inadequate hydrogen pressure can halt the reaction.
-
Product Inhibition: The newly formed amine can sometimes coordinate to the palladium catalyst and inhibit its activity.
Troubleshooting Workflow for Incomplete Cbz Hydrogenolysis:
Caption: A simplified decision process for planning an orthogonal deprotection sequence.
Conclusion
The successful deprotection of a substituted indole is a critical step that requires careful consideration of the protecting group, the nature of the indole itself, and the presence of other functional groups. By understanding the underlying mechanisms of both the deprotection reaction and potential side reactions, and by employing the troubleshooting strategies outlined in this guide, researchers can navigate these challenges with greater confidence and efficiency.
References
- Benchchem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. Benchchem.
- D'Angeli, M., et al. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Menéndez, J. C., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions. Benchchem.
- Benchchem. (2025).
- Benchchem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
- Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
- Request PDF. (2025). A New Protecting-Group Strategy for Indoles.
- Benchchem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.
- Request PDF. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
- Singh, U. P., & Singh, R. P. (2013).
- Valgimigli, L., et al. (2012).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Benchchem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
- Menéndez, J. C., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- Benchchem. (2025).
- Gicquel, M., et al. (2022). Dearomative (3 + 2) Cycloadditions of Unprotected Indoles. PubMed.
- Request PDF. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Sartori, G., et al. (2003). Protection (and Deprotection)
- Bajwa, J. S., et al. (2001).
- Moody, C. J., & Pitts, M. R. (2001). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters.
- Carrick, J. D., et al. (2018). Indole N‐Boc deprotection method development.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Katritzky, A. R., et al. (2017). Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. Arkivoc.
- Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Wang, Y., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Kumar, A., et al. (2024).
- Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- Firouzabadi, H., et al. (2005). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. Synthesis.
- ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Cera, G., et al. (2019).
- Judge, T. M., & Tang, P. C. (2003).
- Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- De Luca, L., et al. (2018). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Scientific Update. (2023). To Deprotect and Serve.
- Bartoli, G., et al. (2005). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. European Journal of Organic Chemistry.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Davies, S. G., et al. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1.
- Kumar, A., et al. (2024).
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry.
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Technical Support Center: Navigating the Complex Reactivity of 2-Amino-1H-indole-3-carboxylate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1H-indole-3-carboxylate esters. This guide is designed to provide in-depth, field-proven insights into the often-unexpected reactivity of this valuable synthetic intermediate. My aim is to move beyond simple procedural steps and delve into the underlying chemical principles that govern its behavior, empowering you to troubleshoot effectively and innovate in your synthetic campaigns.
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry. However, the specific arrangement of the amino group at the C2 position and the carboxylate at C3 introduces a unique electronic profile that leads to several non-intuitive reaction pathways. This guide is structured as a series of frequently encountered problems in a question-and-answer format, providing not just solutions, but the causal logic behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Ester Hydrolysis & Saponification Failures
Question: I am struggling to hydrolyze my ethyl (or tert-butyl) 2-amino-1H-indole-3-carboxylate to the corresponding carboxylic acid. Standard acidic or basic conditions are not working. What is happening and how can I overcome this?
Answer: This is the most common and significant challenge encountered with this scaffold. The inherent electronic nature of the molecule makes it highly susceptible to degradation under typical hydrolysis conditions.
Scenario A: Acid-Catalyzed Hydrolysis (e.g., HCl, TFA)
-
Observed Problem: Instead of the desired carboxylic acid, I have isolated an indolin-2-imine salt.
-
Causality & Mechanism: Under strong acidic conditions, the reaction proceeds through an unexpected decarboxylative cyclization pathway. The electron-rich 2-aminoindole system is prone to protonation. For the tert-butyl ester, the acidic conditions readily cleave the ester to form the carboxylic acid in situ. However, this intermediate is unstable. It undergoes rapid protonation at the C3 position, followed by decarboxylation to generate a highly stabilized indolin-2-ylium cation. This cation is then trapped as the indolin-2-imine hydrochloride salt.[1][2]
Caption: Acid-catalyzed decarboxylation and cyclization pathway.
-
Troubleshooting & Solutions:
-
Avoid Strong Acids: Do not use standard strong acid conditions (e.g., HCl in dioxane, neat TFA) for deprotection.
-
Protect the Amines: If the carboxylic acid is an essential intermediate, consider protecting the N1 and C2-amino groups prior to attempting hydrolysis. However, this adds steps and may not be trivial.
-
Alternative Synthetic Route: The most reliable solution is to change your synthetic strategy. Instead of preparing the ester and then hydrolyzing it, synthesize the corresponding 2-amino-1H-indole-3-carboxamide directly. A robust method involves a one-pot SNAr reaction followed by a zinc and iron-mediated reductive cyclization, which bypasses the need for the unstable carboxylic acid intermediate.[2][3]
-
Scenario B: Base-Catalyzed Hydrolysis (e.g., NaOH, LiOH)
-
Observed Problem: Treatment of my ethyl ester with aqueous base leads to a complex mixture of polar products, and I cannot isolate the desired carboxylic acid. Mass spectrometry suggests a ring-opened species.
-
Causality & Mechanism: The 2-amino group renders the indole C2-N1 bond susceptible to nucleophilic attack under basic conditions. The hydroxide ion can attack the C2 carbon, leading to the cleavage of the pyrrole ring. This results in the formation of a ring-opened product, such as a 2-(cyanomethylamino)benzoate derivative, after a series of rearrangements.[1][2] The electron-withdrawing ester at C3 exacerbates this reactivity.
Caption: Base-catalyzed nucleophilic attack and ring opening.
-
Troubleshooting & Solutions:
-
Avoid Aqueous Base: Standard aqueous saponification conditions should be avoided entirely.
-
Mild, Non-Aqueous Saponification: If hydrolysis is absolutely necessary, you may cautiously explore enzyme-mediated hydrolysis (e.g., using a lipase) or non-aqueous saponification conditions. One such mild method involves using NaOH in a non-aqueous solvent mixture like MeOH/CH₂Cl₂ at room temperature, which can sometimes hydrolyze sterically hindered or sensitive esters where aqueous methods fail.[4] However, success with the 2-aminoindole system is not guaranteed and would require careful optimization.
-
Strategic Pivot: As with acidic conditions, the most effective solution is to avoid the hydrolysis step altogether by designing a synthesis that does not require the free carboxylic acid.
-
| Condition | Reagent Example | Observed Outcome | Recommendation |
| Acidic | 4M HCl in Dioxane, 50°C | Quantitative conversion to indolin-2-imine hydrochloride[1][5] | AVOID |
| Basic | NaOH or LiOH in aq. THF/MeOH | Formation of complex ring-opened products[1][2] | AVOID |
| Alternative | Trimethylaluminium + Amine | No reaction observed; ester is not sufficiently electrophilic[1] | AVOID |
FAQ 2: Amide Coupling Challenges
Question: I want to form an amide directly from my 2-amino-1H-indole-3-carboxylate ester. I've tried activating the amine with trimethylaluminium for direct amidation, but it failed. Is this route viable?
Answer: Direct amidation of the ester is exceptionally challenging due to the electronic properties of the substrate.
-
Causality: The C2-amino group is a powerful electron-donating group. It donates electron density into the indole ring system, which extends to the C3-carboxylate group. This resonance donation significantly reduces the electrophilicity of the ester's carbonyl carbon, making it very unreactive towards nucleophiles, including activated amines.[1]
-
Troubleshooting & Solutions:
-
Highly Reactive Coupling Reagents: While direct amidation is difficult, if you must attempt a coupling from the ester, it would require a method that does not rely on the ester's inherent electrophilicity. One hypothetical approach could involve forming a highly reactive acyl intermediate. However, given the instability of the core, this is not recommended.
-
Recommended Path - Amide Coupling of the Acid (If obtainable): If you were able to successfully synthesize and isolate the corresponding carboxylic acid via a specialized, mild hydrolysis method, you could then proceed with amide coupling. For such an electron-rich system, which can be a poor nucleophile in other contexts, using potent coupling reagents is key. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended as they are highly effective for difficult couplings, including those with electron-rich or sterically hindered amines.[6][7][8]
-
The Best Strategy - Pre-form the Amide: The most reliable and field-proven strategy is to form the amide bond before forming the indole ring. Start with a 2-halonitroarene and a cyanoacetamide derivative. Perform a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization (e.g., with Zn/FeCl₃). This route consistently delivers the desired 2-amino-1H-indole-3-carboxamides in good yields.[2][3]
-
Caption: Recommended workflow to bypass problematic intermediates.
FAQ 3: Stability and Handling
Question: My purified 2-amino-1H-indole-3-carboxylate ester seems to decompose upon standing, turning dark. What is causing this instability and how should I handle and store it?
Answer: The electron-rich nature of the 2-aminoindole core makes it highly susceptible to oxidation, particularly when exposed to air and light.
-
Causality & Mechanism: Unprotected aminoindoles are known to be sensitive to oxidative degradation.[9] The high electron density of the pyrrole ring facilitates oxidation, which can lead to the formation of radical cations. These reactive intermediates can then dimerize or polymerize, leading to the formation of complex, often colorful, mixtures. The most common pathway involves an oxidative dimerization to form 3,3'-biindole structures.[10] This process is often catalyzed by trace acids and accelerated by light.
-
Troubleshooting & Best Practices:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., Argon or Nitrogen). After purification, immediately place the solid in a vial, flush with inert gas, and seal tightly.
-
Protection from Light: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.
-
Cold Storage: Store the compound at low temperatures (e.g., in a freezer at -20 °C) to slow the rate of decomposition.
-
Solvent Choice: When in solution, use de-gassed solvents. Avoid prolonged storage in solution. Protic solvents may facilitate decomposition.
-
Purification: During workup and chromatography, work quickly and avoid prolonged exposure to air. Use purified, neutral silica gel for chromatography.
-
Use Immediately: The best practice is to synthesize the ester and use it in the subsequent reaction step as quickly as possible.
-
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-1H-indole-3-carboxylate
This protocol is adapted from a copper-catalyzed cascade synthesis, which is one of the more reliable methods for preparing the title compound.[1][5]
Step 1: Preparation of N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
-
This intermediate is typically prepared from 2-bromoaniline and trifluoroacetic anhydride. Consult standard literature procedures for this transformation.
Step 2: Copper-Catalyzed Cascade Cyclization
-
To an oven-dried reaction vessel, add N-(2-bromophenyl)-2,2,2-trifluoroacetamide (1.0 equiv), ethyl 2-cyanoacetate (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add L-proline (0.2 equiv) as a ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Expected Yield: ~46%[1]
References
-
Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]
-
Cardiff University ORCA. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]
-
Barluenga, J., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2007(13), 133-142. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
ResearchGate. (2025). A Simple Copper‐Catalyzed Cascade Synthesis of 2‐Amino‐1H‐indole‐3‐carboxylate Derivatives | Request PDF. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
-
Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. NIH Public Access. [Link]
-
Leijendekker, L.H., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3788. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Ghosh, S., et al. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(7), 1696-1699. [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]
-
Chemical Communications. (2011). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. [Link]
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- 6. peptide.com [peptide.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Aminoindole Analogs: A Guide for Researchers
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of representative 3-aminoindole analogs, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the experimental data supporting these activities, provide detailed protocols for key assays, and illustrate the underlying molecular mechanisms.
Comparative Biological Activity of 3-Aminoindole Analogs
The therapeutic potential of 3-aminoindole derivatives is vast, with specific analogs demonstrating potent and selective activity in different disease models. The following tables summarize the biological activities of selected 3-aminoindole analogs, showcasing their comparative efficacy.
| Anticancer Activity | ||||
| Analog | Target Cell Lines | IC50 (µM) | Assay | Reference |
| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical Cancer) | 3.7 | MTT Assay | [1] |
| HepG2 (Liver Cancer) | 8.0 | MTT Assay | [1] | |
| MCF-7 (Breast Cancer) | 19.9 | MTT Assay | [1] | |
| Anti-inflammatory Activity | ||||
| Analog | Cell Line | IC50 (µM) | Assay | Reference |
| GLYC 4 (3-amino-alkylated indole) | RAW 264.7 Macrophages | 5.41 | Nitric Oxide Production | [2] |
| GLYC 5 (3-amino-alkylated indole) | RAW 264.7 Macrophages | 4.22 | Nitric Oxide Production | [2] |
| GLYC 9 (3-amino-alkylated indole) | RAW 264.7 Macrophages | 6.3 | Nitric Oxide Production | [2] |
| Antimicrobial Activity | ||||
| Analog | Organism | MIC (µM) | MBC (µM) | Reference |
| (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Compound 5d) | S. aureus | 37.9 - 113.8 | 57.8 - 118.3 | [3] |
| MRSA | > ampicillin | > ampicillin | [3] | |
| Neuroprotective Activity | ||||
| Analog | Model | Effective Concentration | Key Finding | Reference |
| Indole-3-carbinol (I3C) | In vivo (cerebral ischemia) | 12.5 mg/kg | Improved cerebral blood flow | [4] |
| In vitro | - | Activates Nrf2 pathway | [5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways modulated by 3-aminoindole analogs is crucial for rational drug design and development. Here, we visualize key signaling pathways and a typical experimental workflow for assessing anticancer activity.
Caption: NF-κB and ERK1/2 signaling in inflammation and its inhibition by 3-aminoindole analogs.
Caption: Experimental workflow for determining the anticancer activity of 3-aminoindole analogs using the MTT assay.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the steps for determining the cytotoxic effects of 3-aminoindole analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
3-Aminoindole analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminoindole analog in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
This protocol describes the measurement of nitric oxide (NO) production by macrophages, a key indicator of inflammation, using the Griess assay.[8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
3-Aminoindole analog stock solution
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 3-aminoindole analog for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a compound control (cells + analog only).
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Absorbance Measurement: Measure the absorbance of the samples and standards at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production by the 3-aminoindole analog compared to the LPS-treated positive control.
Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3-aminoindole analogs against various bacteria.[2][10]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
3-Aminoindole analog stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the 3-aminoindole analog in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
This guide provides a comparative overview of the diverse biological activities of 3-aminoindole analogs, supported by quantitative experimental data. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of drug discovery and development. The versatility of the 3-aminoindole scaffold continues to inspire the design and synthesis of novel therapeutic agents with improved potency and selectivity for a range of diseases. Further exploration of structure-activity relationships and in vivo studies are warranted to fully realize the therapeutic potential of this promising class of compounds.
References
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Stavrakov, G., Philipova, I., Gaspar, A., & Konstantinov, S. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Pharmaceuticals, 13(9), 229. [Link]
-
Carbone, A., Parrino, B., Attanzio, A., & Spano, V. (2019). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 11(22), 2923-2937. [Link]
-
Kumar, A., Singh, B., & Kumar, R. (2019). A highly efficient method has been developed for the one-pot synthesis of substituted 3-amino-1H-indole and 3-amino-1H-7-azaindole derivatives... Request PDF. [Link]
-
Stolc, S. (1999). Indole derivatives as neuroprotectants. Life sciences, 65(18-19), 1943–1950. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Lorkiewicz, P., Piatek, A., & Penson, P. (2022). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
-
Arthur, J. S., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature reviews. Immunology, 13(9), 679–692. [Link]
-
Garg, M., Sharma, A., & Deshmukh, R. (2018). Indole-3-carbinol improves neurobehavioral symptoms in a cerebral ischemic stroke model. Naunyn-Schmiedeberg's archives of pharmacology, 391(6), 613–625. [Link]
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JoVE. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Kim, Y., & Park, J. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain sciences, 14(7), 674. [Link]
-
Reddy, L. H., & Couvreur, P. (2009). Squalenoylation: a novel approach for the development of nano-drug delivery systems. Journal of controlled release : official journal of the Controlled Release Society, 140(3), 194–207. [Link]
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World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 3-Aminoindole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2][3][4] Among its numerous derivatives, the 3-aminoindole scaffold has emerged as a particularly promising pharmacophore in the design of novel anticancer agents.[5][6] These compounds have demonstrated significant potential by targeting key cellular processes involved in cancer progression, most notably through the inhibition of protein kinases and the disruption of microtubule dynamics.[1][2][3] This guide provides an in-depth comparison of 3-aminoindole derivatives, elucidating their structure-activity relationships (SAR) as potent anticancer agents and offering detailed experimental protocols for their evaluation.
The 3-Aminoindole Scaffold: A Privileged Structure in Anticancer Drug Discovery
The versatility of the 3-aminoindole core allows for extensive chemical modification at several positions, enabling the fine-tuning of its biological activity. The general structure consists of a bicyclic indole ring system with an amino group at the C3 position. Modifications can be introduced at the N1 position of the indole ring, on the amino group at C3, and at various positions on the benzene ring of the indole nucleus. These substitutions significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the 3-aminoindole scaffold highlighting key positions for chemical modification.
Targeting the Engines of Cell Proliferation: 3-Aminoindoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Consequently, they have become prime targets for anticancer drug development.[7] Several 3-aminoindole and related azaindole derivatives have been identified as potent kinase inhibitors, demonstrating significant activity against various kinase families, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs).[8][9][10]
Structure-Activity Relationship of 3-Aminoindole-Based Kinase Inhibitors
The inhibitory activity and selectivity of these compounds are dictated by the nature and position of substituents on the indole core.
-
N1-Substitution: The substituent at the N1 position of the indole ring often plays a role in modulating solubility and interacting with the solvent-exposed regions of the kinase ATP-binding pocket.
-
C3-Amine Substitution: The amino group at the C3 position is a critical hydrogen-bonding moiety, often interacting with the hinge region of the kinase. The substituents on this nitrogen can be tailored to enhance potency and selectivity. For instance, the incorporation of specific aromatic or heterocyclic rings can lead to interactions with other residues in the active site.
-
Benzene Ring Substitution: Substituents on the benzene portion of the indole ring can influence the electronic properties of the molecule and provide additional points of interaction with the kinase. For example, halogenation at the C5 position has been shown to modulate activity in some 2-oxoindole derivatives.[8]
A notable subclass is the azaindoles, where a nitrogen atom replaces a carbon in the indole ring system. This modification can enhance hydrogen bonding capabilities and improve the overall pharmacological profile.[9][10] For instance, 7-azaindole derivatives have been developed as potent inhibitors of Aurora kinases and Janus kinases (JAKs).[9]
Comparative Inhibitory Activity of 3-Aminoindole and Azaindole Derivatives
The following table summarizes the inhibitory activities of representative 3-aminoindole and azaindole derivatives against various kinases and cancer cell lines.
| Compound Class | Target Kinase(s) | Representative Compound | Cancer Cell Line | IC50 | Reference |
| 3-Substituted-2-oxoindoles | CDK1/cyclin B, CDK5/p25, GSK3α/β | Histidine derivatives | N/A (Kinase Assay) | Low micromolar range | [8] |
| 3-Aminoindazoles | c-Met | Compound 28a | EBC-1 | 0.18 µM | [11] |
| 7-Azaindoles | Aurora A, Aurora B | Derivative 30 | N/A (Kinase Assay) | Dual inhibitor | [9] |
| 7-Azaindoles | JAK2 | C-3 aryl derivative 94 | N/A (Kinase Assay) | 260 nM | [9] |
| (E)-3-benzylideneindolin-2-one | Aurora A (allosteric) | Compound AK34 | N/A (Kinase Assay) | 1.68 µM | [12] |
Disrupting the Cellular Scaffolding: 3-Aminoindoles as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several classes of 3-aminoindole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site.[13][14][15]
Structure-Activity Relationship of 3-Aminoindole-Based Tubulin Inhibitors
The SAR for this class of compounds reveals key structural features for potent anti-tubulin activity:
-
3-Amido Group: A common feature is the presence of an amide linkage at the C3 position, often connecting the indole core to a substituted phenyl ring.[14]
-
Trimethoxyphenyl Moiety: Many potent inhibitors incorporate a 3,4,5-trimethoxyphenyl group, a classic feature of colchicine-site binding agents, which occupies a hydrophobic pocket in β-tubulin.[14]
-
Substituents on the Indole Ring: Modifications on the indole nucleus can further enhance activity. For example, arylthioindoles with a methyl or methoxy group at the C5 position have shown increased cytotoxicity.
Comparative Antiproliferative Activity of 3-Aminoindole-Based Tubulin Inhibitors
The following table presents the antiproliferative activities of various 3-aminoindole derivatives that act as tubulin polymerization inhibitors.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 | Reference |
| 3-Amidoindoles | Compound 27 | T47D | 0.04 µM | [14] |
| 3-Amidoindoles | Compound 27 | BT549 | 3.17 µM | [14] |
| 3-Amidoindoles | Compound 27 | MDA-MB-231 | 6.43 µM | [14] |
| Arylthioindoles | Compound 10 | MCF-7 | 34 nM | |
| Indole-benzimidazole conjugates | Compound 7g | DU-145 | 0.68 µM | [13] |
| Indole-benzimidazole conjugates | Compound 8f | DU-145 | 0.54 µM | [13] |
Experimental Protocols for Evaluation
The preclinical evaluation of novel 3-aminoindole derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[7]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a stock solution of ATP, and a solution of the kinase-specific substrate.
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and varying concentrations of the 3-aminoindole test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable reagent.
-
Signal Detection: Measure the signal corresponding to kinase activity. For example, in ADP-Glo™ Kinase Assay, luminescence is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoindole derivative for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[16][18]
Conclusion
3-Aminoindole derivatives represent a rich and adaptable scaffold for the development of novel anticancer agents. Their ability to target fundamental cellular processes like kinase signaling and microtubule dynamics underscores their therapeutic potential. The structure-activity relationships discussed in this guide highlight the importance of strategic chemical modifications in optimizing potency and selectivity. The provided experimental protocols offer a foundational framework for the in vitro evaluation of these promising compounds. As research in this area continues, a deeper understanding of the intricate interactions between these molecules and their biological targets will undoubtedly pave the way for the next generation of targeted cancer therapies.
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A Comparative Guide to the Synthesis of 3-Aminoindoles: From Classical Routes to Modern Catalytic Strategies
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinally relevant compounds. Among its derivatives, 3-aminoindoles are of particular interest due to their presence in numerous bioactive molecules, including anticancer agents and compounds with analgesic properties.[1] However, the synthesis of these valuable building blocks is not without its challenges. The unprotected, electron-rich 3-aminoindole core is often unstable, susceptible to light and air, and prone to oxidative dimerization or decomposition.[2][3] This inherent instability has driven the development of a diverse array of synthetic strategies, each with its own set of advantages and limitations.
This guide provides a comparative analysis of the principal synthetic routes to 3-aminoindoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms and strategic considerations that inform the choice of one method over another. By examining classical named reactions, modern transition-metal-catalyzed approaches, and multicomponent strategies, this document aims to equip the practicing chemist with the critical knowledge needed to select and implement the optimal synthesis for their specific target molecule.
Overview of Major Synthetic Approaches
The synthesis of 3-aminoindoles can be broadly categorized into two overarching strategies: the functionalization of a pre-formed indole ring and the concurrent construction of the indole core and installation of the C3-amino group. Modern methods, particularly those employing transition-metal catalysis and multicomponent reactions, have significantly expanded the chemist's toolkit, offering milder conditions and broader substrate compatibility compared to classical approaches.
Caption: Major strategic approaches to the synthesis of 3-aminoindoles.
Classical Approaches: Foundational but Demanding
Named reactions like the Fischer and Bischler-Möhlau syntheses are foundational to indole chemistry. While historically significant, they often require harsh conditions that limit their applicability for complex, functionalized molecules.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust method for creating the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] To generate a 3-aminoindole, a ketone precursor bearing a protected amino group is typically required. The reaction proceeds via a phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][5]
Mechanism Insight: The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is critical and can significantly impact the yield.[5] The key C-C bond-forming step, a[6][6]-sigmatropic rearrangement of the enamine tautomer, dictates the regiochemical outcome.
Advantages:
-
Well-established and widely understood.
-
Can be used for large-scale synthesis of simple indoles.
Limitations:
-
Requires harsh acidic conditions and high temperatures.
-
Limited functional group tolerance.
-
Synthesis of the requisite α-aminoketone precursor adds steps.
-
Regioselectivity can be an issue with unsymmetrical ketones.[4]
Caption: Workflow for the Cu-catalyzed three-component synthesis.
Synthesis from Isatins and Isatin Imines
Isatins (indole-2,3-diones) are versatile precursors for 3-substituted indoles. Reductive amination of isatins with dimethylamine can produce 3-dimethylaminoindolin-2-ones. [7]More broadly, the catalytic enantioselective addition of various nucleophiles to isatin-derived imines is a powerful strategy for constructing chiral 3-amino-2-oxindoles, which are valuable scaffolds in medicinal chemistry. [8][9]These can then potentially be further transformed into 3-aminoindoles.
Advantages:
-
Provides access to chiral, non-racemic products with high enantioselectivity. [8]* A wide variety of nucleophiles and catalytic systems have been developed. [8][10] Limitations:
-
Yields a 3-amino-2-oxindole, which requires further chemical manipulation to access the corresponding 3-aminoindole.
-
The synthesis of the starting isatin imine adds a step to the overall sequence.
Quantitative Comparison of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, substrate scope, operational simplicity, and the cost of reagents. The following table summarizes the key performance metrics for the discussed methodologies.
| Synthetic Route | Key Reagents/Catalyst | Typical Yield (%) | Substrate Scope & Limitations | Key Advantages |
| Fischer Synthesis | Arylhydrazine, α-aminoketone, Acid (e.g., PPA, ZnCl₂) | 5-91% [4][11] | Broad for simple indoles but limited by harsh conditions and functional group intolerance. | Well-established, good for simple structures. |
| Nitration & Reduction | Indole, Nitrating Agent (e.g., HNO₃), Reducing Agent (e.g., H₂/Pd/C) | Moderate to High | Broad indole scope, but sensitive groups may not be tolerated by nitration/reduction steps. | Straightforward, widely applicable workhorse method. |
| Nitrostyrene Method | Indole, Nitrostyrene, P-Acid, then Hydrazine Hydrate | 60-98% (2nd step) [3] | Good for 2-arylindoles. Scope for other substitution patterns is less explored. | Low-cost reagents, novel approach, good yields. [3][12] |
| Cu-Catalyzed TCC | 2-Aminobenzaldehyde, Amine, Alkyne, Cu(I)/Cu(II) | Good to High [1] | Very general for a wide range of components. Requires N-protection. | High efficiency, broad scope, one-pot potential, access to chiral products. [1] |
| From Isatin Imines | Isatin Imine, Nucleophile, Organo- or Metal-catalyst | 43-99% [8] | Broad scope for nucleophiles. Produces 3-aminooxindoles, not indoles directly. | Excellent for asymmetric synthesis of complex chiral scaffolds. [8] |
Experimental Protocols
To provide a practical context, detailed protocols for two modern and efficient synthetic routes are provided below. These are presented as self-validating systems, grounded in published, peer-reviewed literature.
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3-Aminoindoles (Adapted from Gulevskaya et al.)[1]
This procedure details the one-pot synthesis of a 3-aminoindole from an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.
Step 1: Synthesis of the 3-Aminoindoline Intermediate
-
To a reaction vial, add N-(2-formylphenyl)-4-methylbenzenesulfonamide (0.3 mmol, 1.0 equiv), CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1.0 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add anhydrous acetonitrile (0.3 mL), the secondary amine (e.g., piperidine, 0.3 mmol, 1.0 equiv), and the terminal alkyne (e.g., phenylacetylene, 0.45 mmol, 1.5 equiv) via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC for the consumption of the starting aldehyde.
-
Upon completion, cool the reaction to room temperature. The crude mixture contains the 3-aminoindoline intermediate.
Step 2: Isomerization to the 3-Aminoindole
-
To the crude reaction mixture from Step 1, add cesium carbonate (Cs₂CO₃, 0.6 mmol, 2.0 equiv).
-
Add a 1:1 mixture of THF/MeOH (1.0 mL).
-
Stir the mixture at 65 °C for 4-6 hours until TLC analysis indicates complete conversion of the indoline to the indole.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-aminoindole.
Protocol 2: Two-Step Synthesis of 2-Aryl-1H-indol-3-amine from Nitrostyrene (Adapted from Lavrinenko et al.)[3]
This protocol outlines the synthesis of unprotected 2-aryl-3-aminoindoles.
Step 1: Synthesis of the Spiro[indole-3,5'-isoxazole] Intermediate
-
In a round-bottom flask, combine the 2-aryl indole (1.0 mmol, 1.0 equiv), (E)-(2-nitrovinyl)benzene (1.0 mmol, 1.0 equiv), and phosphorous acid (1.0 g).
-
Add formic acid (1.0 g) and stir the resulting mixture vigorously at room temperature for approximately 2 hours. The mixture will typically turn dark red.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding it to ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate can often be used in the next step without further purification.
Step 2: Microwave-Assisted Synthesis of 2-Aryl-1H-indol-3-amine
-
Place the crude intermediate from Step 1 (approx. 1.0 mmol) in a microwave reaction vessel.
-
Add hydrazine hydrate (10.0 mmol, 10.0 equiv) and ethanol (2 mL).
-
Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the unprotected 2-aryl-3-aminoindole.
Conclusion and Future Outlook
The synthesis of 3-aminoindoles has evolved significantly from the classical, often harsh, named reactions to modern, mild, and highly efficient catalytic methodologies. While traditional methods like nitration-reduction remain valuable for their simplicity, the development of multicomponent reactions and novel post-functionalization strategies has opened new avenues for accessing complex and densely functionalized 3-aminoindoles with greater control and efficiency. [1][3] For the medicinal chemist, the choice of synthesis will always be dictated by the specific target molecule, considering factors like functional group tolerance, desired scale, and stereochemical complexity. The copper-catalyzed three-component reaction stands out for its broad substrate scope and operational simplicity for building substituted analogs. [1]For accessing unprotected 2-aryl-3-aminoindoles, the novel two-step nitrostyrene method presents a cost-effective and high-yielding alternative. [3]As the demand for novel indole-based therapeutics continues to grow, the development of even more atom-economical, sustainable, and enantioselective methods for 3-aminoindole synthesis will undoubtedly remain an active and vital area of chemical research.
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Streuff, J. (2013). Development, Scope, and Applications of Titanium(III)‐Catalyzed Cyclizations to Aminated N‐Heterocycles. ResearchGate. [Link]
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Kaur, J., & Chimni, S. S. (2020). Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry, 18(44), 8917-8940. [Link]
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Unveiling the Cytotoxic Potential of 3-Aminoindole Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, 3-aminoindole derivatives have emerged as a particularly promising class of compounds in the quest for novel anticancer agents.[1][2] Their multifaceted mechanisms of action, which include the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways crucial for tumor growth, make them attractive candidates for further investigation and development.[1][3] This guide provides a comparative analysis of the cytotoxic effects of various 3-aminoindole derivatives on different cancer cell lines, supported by experimental data and mechanistic insights.
Comparative Cytotoxic Activity
The efficacy of 3-aminoindole derivatives varies significantly depending on the specific chemical substitutions on the indole core and the targeted cancer cell line. The following table summarizes the 50% inhibitory concentration (IC50) values of several noteworthy 3-aminoindole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative/Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical) | 3.7 | [3] |
| HepG2 (Liver) | 8.0 | [3] | |
| MCF-7 (Breast) | 19.9 | [3] | |
| Amino-acetamide derivative 28 | HCT116 (Colon) | 11.99 ± 1.62 | [3] |
| PC-3 (Prostate) | 14.43 ± 2.1 | [3] | |
| 3-amino-3-hydroxymethyloxindole 5m | SJSA-1 (Osteosarcoma) | 3.14 | [4] |
| Pyrido[3,4-b]indole 11 | Breast Cancer Cells | 0.08 | [5] |
| Colon Cancer Cells | 0.13 | [5] | |
| Melanoma Cells | 0.13 | [5] | |
| Pancreatic Cancer Cells | 0.2 | [5] | |
| 3-ylideneoxindole acetamide 10 | Multiple Cancer Cell Lines | - (Better than indirubin-3'-oxime) | [6] |
| Indole-based Tyrphostin Derivative 16 | Lung Cancer Cells | - (Strong cytotoxicity) | [7] |
| Prostate Cancer Cells | - (Strong cytotoxicity) | [7] | |
| 3-amino-4-indolylmaleimide 7d | HeLa (Cervical) | - (Promising) | [8] |
| SMMC 7721 (Liver) | - (Promising) | [8] | |
| HL 60 (Leukemia) | - (Promising) | [8] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of 3-aminoindole derivatives stems from their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes like kinases.
Induction of Apoptosis
A key mechanism by which many indole-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] 3-aminoindole derivatives can trigger this process by modulating the balance between pro-apoptotic and anti-apoptotic proteins. For instance, they can up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[1][9] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[1] Some derivatives have also been shown to increase the levels of caspases-3 and -8, as well as Bax, while decreasing the level of Bcl-2, strongly indicating the induction of apoptosis.[7]
Caption: Cell cycle arrest at the G2/M phase.
Kinase Inhibition
Several 3-aminoindole derivatives have been identified as potent inhibitors of various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. [10]Others have demonstrated dual inhibitory activity against both epidermal growth factor receptor (EGFR) and Src kinases, offering a promising strategy to overcome drug resistance. [7]
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for common assays used to evaluate the cytotoxic effects of 3-aminoindole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoindole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the 3-aminoindole derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of 3-aminoindole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their anticancer potency. For example, the nature and position of substituents on the indole ring can significantly impact activity. [3]The presence of a nitrogen atom at the 7-position of the azaindole ring has been found to be crucial for the anti-proliferative activity of some molecules. [3]Furthermore, the type of moiety at the 3-position of the indole ring plays a critical role, with amino-acetamide moieties showing strong anti-proliferative activities in certain derivatives. [3]
Conclusion and Future Directions
3-aminoindole derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic kinases provides a multi-pronged approach to combating cancer. The comparative data presented in this guide highlights the potential of specific derivatives against various cancer cell lines.
Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their clinical development. In vivo studies in relevant animal models are also necessary to validate the preclinical findings and assess their therapeutic potential in a more complex biological system. The continued exploration of the 3-aminoindole scaffold holds significant promise for the discovery of next-generation cancer therapies.
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A Comparative Guide to the Efficacy of Indole-Based Multi-Kinase Inhibitors
Introduction: The Indole Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of the majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] Within the vast landscape of kinase inhibitor discovery, the indole nucleus has emerged as a "privileged scaffold."[2][3] Its structural versatility and ability to form key interactions within the ATP-binding pocket of various kinases have made it a foundational component in the design of numerous successful anti-cancer therapeutics.[4][5]
This guide provides an in-depth comparison of the efficacy of several prominent FDA-approved, indole-based multi-kinase inhibitors: Sunitinib, Sorafenib, Axitinib, and Pazopanib. We will dissect their mechanisms of action, compare their biochemical and cellular potencies using supporting experimental data, and provide the detailed protocols necessary to validate these findings in a research setting. This content is designed for researchers, scientists, and drug development professionals seeking a deeper, technical understanding of how these critical drugs perform and differ.
Featured Inhibitors: A Mechanistic Overview
The clinical success of these agents stems from their ability to simultaneously block multiple signaling pathways crucial for tumor growth and vascularization (angiogenesis). While they share common targets, their distinct inhibition profiles account for their differential efficacy and toxicity.
Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6] Its mechanism of action involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), which are central to angiogenesis and tumor cell proliferation.[6][7] Additionally, Sunitinib strongly inhibits other kinases such as c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the RET proto-oncogene, making it an effective treatment for imatinib-resistant gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).[6][7][8][9]
Caption: Sunitinib targets multiple RTKs, blocking key pro-survival and angiogenic pathways.
Sorafenib (Nexavar®)
Sorafenib is distinguished by its dual-action mechanism. It inhibits cell surface tyrosine kinase receptors involved in angiogenesis, such as VEGFRs and PDGFR-β.[10][11][12] Concurrently, it targets intracellular serine/threonine kinases in the RAF/MEK/ERK signaling pathway (including C-RAF, B-RAF, and mutant B-RAF), which directly governs cell proliferation and survival.[10][12][13] This dual blockade makes Sorafenib a potent agent against hepatocellular carcinoma (HCC) and advanced RCC.[11]
Caption: Sorafenib's dual inhibition of angiogenic RTKs and the RAF/MEK/ERK pathway.
Axitinib (Inlyta®)
Axitinib is a second-generation inhibitor known for its potent and highly selective inhibition of VEGFRs 1, 2, and 3 at nanomolar concentrations.[14] Its high affinity for VEGFRs makes it a powerful anti-angiogenic agent.[15][16] While its primary targets are VEGFRs, it also shows activity against PDGFR and c-KIT, though with lower potency compared to its primary targets.[14][15] It is approved for advanced RCC, particularly as a second-line treatment.[17][18]
Caption: Axitinib potently and selectively targets VEGFRs to block angiogenesis.
Pazopanib (Votrient®)
Pazopanib is another oral multi-kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[19][20] By blocking these receptors, Pazopanib effectively inhibits angiogenesis and tumor growth.[21][22][23] It is used in the treatment of advanced RCC and soft tissue sarcoma.[20][22] Its kinase inhibition profile shows it to be a potent anti-angiogenic agent with a distinct spectrum of activity compared to other inhibitors.
Caption: Pazopanib inhibits key RTKs to suppress tumor growth and angiogenesis.
Comparative Efficacy: In Vitro Biochemical Potency
The foundational assessment of any kinase inhibitor is its direct potency against purified target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where lower values indicate greater potency. These assays are critical for understanding the selectivity profile of a compound.
The data below, compiled from various studies, illustrates the distinct biochemical profiles of these inhibitors. Axitinib, for instance, demonstrates exceptional potency against the VEGFR family, with IC50 values that are often 10-fold lower than other TKIs.[14] Sunitinib shows high affinity for both c-Kit and Flt-3, in addition to VEGFRs.[24]
| Kinase Target | Axitinib (IC50/Ki nM) | Pazopanib (IC50/Ki nM) | Sunitinib (IC50/Ki nM) | Sorafenib (IC50/Ki nM) |
| VEGFR-1 | 0.1 | 10 | 9 (Ki) | 90 |
| VEGFR-2 | 0.2 | 30 | 9 (Ki) | 6 |
| VEGFR-3 | 0.1-0.3 | 47 | 9 (Ki) | 20 |
| PDGFR-α | 1.6 | 71 | 54 (Ki) | 50 |
| PDGFR-β | 1.6 | 84 | 2 (Ki) | 5 |
| c-KIT | 1.7 | 74 | 4 (Ki) | 90 |
| FLT-3 | - | 230 (Ki) | 250 | 58 |
| B-RAF | - | - | - | 22 |
| c-RAF | - | - | - | 6 |
| Note: Values are compiled from multiple sources and may vary based on assay conditions. They are intended for comparative purposes.[14][24][25] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
The causality behind choosing a luminescence-based assay, such as Promega's ADP-Glo™, is its high sensitivity and broad applicability. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. This method avoids the use of radioactive materials and is amenable to high-throughput screening.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase, substrate (e.g., a generic peptide like poly-Glu-Tyr), ATP, and serial dilutions of the indole-based inhibitors (e.g., Sunitinib) in an appropriate kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase enzyme solution.
-
Add the test compounds at various concentrations (typically a 10-point dose-response curve) and control wells (DMSO vehicle for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add the substrate peptide.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time is optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Efficacy: Cell-Based Assays
While biochemical assays measure direct target engagement, cell-based assays are essential to confirm that an inhibitor can enter a cell and modulate its intended signaling pathway, ultimately leading to a desired biological outcome like apoptosis or growth arrest.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[26] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on one of the targeted kinases (e.g., a renal cancer cell line like Caki-1) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the indole-based inhibitors. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[27]
-
MTT Addition: Add MTT labeling reagent to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[27][28]
-
Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 (effective concentration) for each inhibitor.
Pathway Inhibition Verification (Western Blot)
To confirm that the observed reduction in cell viability is due to the intended mechanism of action, Western blotting is performed. This technique allows for the detection of specific proteins and, crucially, their phosphorylation status. A successful kinase inhibitor should reduce the phosphorylation of its direct targets and downstream pathway components. For example, inhibition of VEGFR should lead to decreased phosphorylation of downstream effectors like AKT and ERK.
Caption: Key steps in Western blotting to validate kinase pathway inhibition.
Step-by-Step Methodology:
-
Sample Preparation: Treat cells with the inhibitor for a shorter duration (e.g., 1-6 hours) sufficient to see changes in signaling. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with a protein-rich solution, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding. BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2, anti-phospho-ERK).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imager.[29]
-
Analysis: The intensity of the band corresponds to the amount of phosphorylated protein. To ensure observed changes are not due to differences in total protein levels, the membrane should be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.
Head-to-Head Clinical Insights
While preclinical data provides a strong rationale for an inhibitor's use, clinical trials offer the definitive comparison of efficacy in patients. The AXIS trial, a landmark phase 3 study, directly compared Axitinib with Sorafenib as a second-line therapy for metastatic RCC.
| Trial / Study | Comparison | Key Outcome | Result |
| AXIS Phase 3 Trial [30] | Axitinib vs. Sorafenib (Second-line mRCC) | Median Progression-Free Survival (PFS) | Axitinib: 6.7 monthsSorafenib: 4.7 months |
| Retrospective Study [31] | Axitinib vs. Sunitinib (First-line mRCC) | Progression-Free Survival (PFS) | Axitinib showed significantly better PFS, CSS, and OS. |
| Retrospective Study [32] | Sorafenib vs. Sunitinib (First-line mRCC) | Progression-Free Survival (PFS) | No significant difference in PFS or OS was found. |
These results demonstrate that while biochemically similar, these indole-based inhibitors have distinct clinical activities. The AXIS trial established Axitinib's superiority over Sorafenib in the second-line setting for mRCC, a finding supported by its potent VEGFR inhibition profile.[30]
Conclusion and Future Perspectives
The indole-based kinase inhibitors Sunitinib, Sorafenib, Axitinib, and Pazopanib represent major advancements in targeted cancer therapy. While all function as multi-kinase inhibitors with significant anti-angiogenic properties, this guide highlights their nuanced differences in biochemical potency, selectivity, and clinical efficacy. Axitinib's high potency for VEGFRs translates to superior progression-free survival in certain clinical settings, while Sorafenib's unique dual-action mechanism makes it effective in cancers driven by the RAF/MEK/ERK pathway.
The choice of inhibitor is therefore a complex decision based on tumor type, prior treatments, and the specific molecular drivers of the disease. The experimental protocols detailed herein provide a robust framework for researchers to conduct their own comparative efficacy studies, contributing to a deeper understanding of these powerful therapeutic agents. Future research will continue to leverage the versatile indole scaffold to develop next-generation inhibitors with enhanced selectivity, improved safety profiles, and the ability to overcome acquired resistance mechanisms.
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A Researcher's Guide to Validating the Anti-Inflammatory Activity of Novel 3-Aminomethylindoles: A Comparative Framework
For researchers and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Among these, 3-aminomethylindoles have emerged as a promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic tractability and diverse biological activities make them attractive candidates for addressing the unmet needs in the treatment of inflammatory diseases. This guide provides a comprehensive framework for the validation of the anti-inflammatory activity of novel 3-aminomethylindoles, offering a comparative analysis of essential in-vitro and in-vivo assays, and contextualizing their performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for Targeting Inflammation with 3-Aminomethylindoles
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is a key driver of various debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of new anti-inflammatory drugs with improved efficacy and safety profiles is therefore a significant therapeutic goal.
3-Aminomethylindole derivatives have been shown to modulate key inflammatory pathways. Studies have indicated that their anti-inflammatory effects often stem from the suppression of the MAPK/NF-κB signaling pathways, which are central regulators of the inflammatory response.[2][3] Furthermore, some derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][4] This multi-targeted approach offers the potential for potent anti-inflammatory activity with a favorable side-effect profile compared to traditional non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[5]
A Multi-tiered Approach to Validation: From In-Vitro Screening to In-Vivo Efficacy
A robust validation pipeline for novel 3-aminomethylindoles involves a tiered approach, starting with high-throughput in-vitro screening to identify promising candidates, followed by more complex cellular assays to elucidate their mechanism of action, and culminating in in-vivo models to assess their efficacy and safety in a physiological context.
Caption: A streamlined workflow for validating novel anti-inflammatory compounds.
Part 1: In-Vitro Validation – Unraveling Cellular Mechanisms
In-vitro assays provide a controlled environment to assess the direct effects of novel 3-aminomethylindoles on key inflammatory mediators and pathways.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[2] Overproduction of NO contributes to tissue damage. Therefore, the ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel 3-aminomethylindoles and a positive control (e.g., L-NAME) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production compared to the LPS-treated control. Determine the IC50 value for each compound.
Measurement of Pro-Inflammatory Cytokine Inhibition
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory cascade.[6] The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory efficacy.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Follow the same cell culture, compound treatment, and LPS stimulation protocol as described for the Griess assay.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding the collected supernatants and standards, adding the detection antibody, and finally the substrate solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Quantify the cytokine concentrations based on the standard curve and calculate the percentage inhibition for each compound.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: A key mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[5] Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting the gastrointestinal side-effect profile of a novel compound.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.
-
Inhibitor Screening:
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compounds or a reference inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
Initiate the reaction by adding arachidonic acid.
-
The production of Prostaglandin G2 is measured colorimetrically as per the kit instructions.
-
-
Data Analysis: Measure the absorbance and calculate the percentage of COX-1 and COX-2 inhibition. Determine the IC50 values and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Comparative In-Vitro Data of Novel 3-Aminomethylindoles vs. Standard Drugs
| Compound/Drug | NO Inhibition IC50 (µM)[3] | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM)[6] | COX-2 IC50 (µM)[4] | COX-1 IC50 (µM)[4] | COX-2 Selectivity Index |
| Novel 3-Aminomethylindole 1 | 5.41 | 65% | 58% | 0.45 | >100 | >222 |
| Novel 3-Aminomethylindole 2 | 4.22 | 72% | 63% | 0.32 | >100 | >312 |
| Indomethacin | 15.2 | 55% | 48% | 0.9 | 0.1 | 0.11 |
| Celecoxib | 10.8 | 68% | 60% | 0.05 | 15 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds tested.
Part 2: In-Vivo Validation – Assessing Efficacy in a Physiological Context
In-vivo models are indispensable for evaluating the therapeutic potential of novel compounds in a whole-organism setting, providing insights into their bioavailability, metabolism, and overall efficacy.
Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[7][8] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema formation.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the novel 3-aminomethylindoles. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In-Vivo Data: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% |
| Novel 3-Aminomethylindole 1 | 20 | 55% |
| Novel 3-Aminomethylindole 2 | 20 | 62% |
| Indomethacin | 10 | 51.48%[9] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Elucidating the Mechanism of Action – A Deeper Dive
To build a strong case for a novel anti-inflammatory agent, it is essential to understand its molecular mechanism of action.
Western Blot Analysis of the NF-κB and MAPK Signaling Pathways
Rationale: The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes, including iNOS and COX-2.[2][3] Investigating the effect of novel compounds on the phosphorylation of key proteins in these pathways can provide valuable mechanistic insights.
Experimental Protocol:
-
Cell Lysis: After treatment with the test compounds and LPS stimulation, lyse the RAW 264.7 cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities and determine the effect of the compounds on the phosphorylation of the target proteins.
Caption: Simplified NF-κB signaling pathway and a potential point of intervention for 3-aminomethylindoles.
Conclusion: A Path Forward for Novel Anti-Inflammatory Drug Discovery
The validation of novel 3-aminomethylindoles as anti-inflammatory agents requires a systematic and multi-faceted approach. By employing a combination of in-vitro and in-vivo assays, researchers can effectively screen for potent candidates, elucidate their mechanisms of action, and assess their therapeutic potential. The comparative framework presented in this guide, which benchmarks novel compounds against established NSAIDs, provides a robust strategy for identifying and advancing the next generation of anti-inflammatory drugs. The promising results from initial studies on 3-aminomethylindoles warrant further investigation and development, with the ultimate goal of translating these findings into effective treatments for patients suffering from inflammatory diseases.
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A Comparative Guide to the Neuroprotective Effects of Novel Aminomethylindoles
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective agents is a paramount objective. Among the myriad of chemical scaffolds under investigation, aminomethylindoles have emerged as a promising class of compounds due to their structural resemblance to endogenous neurochemicals and their multifaceted mechanisms of action. This guide provides an in-depth, objective comparison of the neuroprotective performance of different aminomethylindole derivatives, supported by experimental data, to aid in the selection and development of next-generation neurotherapeutics.
Introduction: The Rationale for Aminomethylindoles in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A confluence of pathological events, including oxidative stress, neuroinflammation, protein misfolding, and excitotoxicity, contributes to this neuronal demise[1]. The indole nucleus, a core component of the amino acid tryptophan and neurotransmitters like serotonin, provides a privileged scaffold for designing neuroprotective agents. The addition of an aminomethyl group can enhance the molecule's ability to interact with biological targets and modulate key signaling pathways involved in neuronal survival.
This guide will focus on a comparative analysis of recently synthesized aminomethylindole derivatives, evaluating their efficacy in established in vitro models of neurodegeneration. By examining their performance side-by-side, we aim to elucidate structure-activity relationships and highlight the most promising candidates for further preclinical development.
Comparative Neuroprotective Efficacy of Aminomethylindole Derivatives
A recent study provides a direct comparison of several indole-based compounds with amine-chelating groups at either the 3- or 5-position of the indole ring.[2] These compounds were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from two distinct insults: hydrogen peroxide (H₂O₂)-induced oxidative stress and amyloid-beta (Aβ(25–35))-induced toxicity, a key pathological hallmark of Alzheimer's disease.[2]
In Vitro Neuroprotection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major contributor to neuronal damage in various neurodegenerative disorders.[1] The neuroprotective effects of several aminomethylindole derivatives against H₂O₂-induced cytotoxicity in SH-SY5Y cells were quantified using the MTT assay to measure cell viability.
| Compound ID | Aminomethyl Position | % Cell Viability (vs. H₂O₂ control) |
| 12 | 3 | 79.98 ± 3.15% |
| 13 | 3 | 76.93 ± 6.11% |
| 14 | 3 | 76.18 ± 0.74% |
| 20 | 5 | 83.69 ± 3.22% |
| 21 | 5 | 89.41 ± 5.03% |
| 22 | 5 | 83.59 ± 1.83% |
Data synthesized from a study on indole-based compounds, where H₂O₂ alone reduced cell viability to 52.28 ± 1.77%.[2]
The data reveals that all tested aminomethylindoles offered significant protection against oxidative stress. Notably, compounds with the aminomethyl group at the 5-position, particularly compound 21 , demonstrated a higher degree of neuroprotection compared to those substituted at the 3-position in this specific assay.[2]
In Vitro Neuroprotection Against Amyloid-Beta Toxicity
The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. The cytoprotective effects of the aminomethylindole derivatives against Aβ(25–35)-induced toxicity were also evaluated.
| Compound ID | Aminomethyl Position | % Cell Viability (vs. Aβ(25–35) control) |
| 12 | 3 | 76.85 ± 2.17% |
| 13 | 3 | 81.79 ± 4.11% |
| 14 | 3 | 92.50 ± 5.13% |
| 20 | 5 | 76.15 ± 3.43% |
| 21 | 5 | 78.54 ± 4.58% |
| 22 | 5 | 87.86 ± 5.34% |
Data synthesized from a study on indole-based compounds, where Aβ(25–35) alone reduced cell viability to 56.78 ± 4.35%.[2]
In the Aβ toxicity model, both 3- and 5-substituted aminomethylindoles showed robust neuroprotective activity. Interestingly, compound 14 , a 3-aminomethylindole, exhibited the most potent protective effect, suggesting that the optimal substitution pattern may be context-dependent on the nature of the neurotoxic insult.[2]
Mechanistic Insights: Unraveling the Neuroprotective Pathways
The therapeutic efficacy of aminomethylindoles stems from their ability to modulate multiple cellular pathways implicated in neurodegeneration. The primary mechanisms of action identified for this class of compounds are their antioxidant and anti-inflammatory properties.
Antioxidant and Radical Scavenging Activity
A key mechanism underlying the neuroprotective effects of aminomethylindoles is their ability to combat oxidative stress. This is achieved through direct scavenging of reactive oxygen species (ROS) and by activating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[3] Phytochemicals like indole-3-carbinol (I3C) and its derivatives have been shown to activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[3]
Caption: The Nrf2-ARE signaling pathway activated by aminomethylindoles.
Experimental evidence confirms the antioxidant properties of these compounds. In the presence of H₂O₂, the tested aminomethylindoles significantly inhibited the production of intracellular ROS in SH-SY5Y cells, bringing the levels down to a basal state.[2]
Experimental Protocols for Evaluating Neuroprotection
The validation of neuroprotective agents relies on robust and reproducible experimental models. The following are detailed protocols for the key in vitro assays used to generate the comparative data in this guide.
In Vitro Model of Oxidative Stress
Objective: To assess the cytoprotective effect of aminomethylindoles against H₂O₂-induced oxidative stress in a neuronal cell line.
Cell Line: Human neuroblastoma SH-SY5Y cells.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing the aminomethylindole compounds at a final concentration of 30 µM. Control wells receive the vehicle (e.g., DMSO) at the same final concentration. Cells are incubated for 24 hours.
-
Induction of Oxidative Stress: H₂O₂ is added to the wells to a final concentration of 500 µM. A set of control wells without H₂O₂ is also maintained.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
The medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Caption: Experimental workflow for the in vitro oxidative stress assay.
In Vitro Model of Amyloid-Beta Toxicity
Objective: To evaluate the neuroprotective potential of aminomethylindoles against Aβ(25–35)-induced cytotoxicity.
Methodology:
The protocol is similar to the oxidative stress model with the following key differences in the induction step:
-
Induction of Aβ Toxicity: Instead of H₂O₂, cells are treated with Aβ(25–35) peptide at a final concentration of 40 µM.[2] The Aβ peptide is typically pre-aggregated to form toxic oligomers before being added to the cells.
-
The subsequent steps of incubation, cell viability assessment using the MTT assay, and data analysis remain the same.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant neuroprotective potential of aminomethylindoles. These compounds effectively mitigate neuronal cell death induced by both oxidative stress and amyloid-beta toxicity, two critical factors in the pathology of many neurodegenerative diseases. The data suggests that the position of the aminomethyl group on the indole scaffold can influence the compound's efficacy depending on the specific pathological insult.
While the in vitro data is compelling, further investigation is warranted. Future studies should focus on:
-
In vivo efficacy: Evaluating the most promising aminomethylindole candidates in animal models of Alzheimer's disease, Parkinson's disease, and stroke to assess their ability to cross the blood-brain barrier and exert neuroprotective effects in a complex biological system.[4][5][6][7][8][9][10]
-
Mechanism of action: Delving deeper into the molecular mechanisms, including the modulation of other signaling pathways such as PI3K/Akt and anti-apoptotic pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of aminomethylindole derivatives to optimize their neuroprotective potency and pharmacokinetic properties.
The aminomethylindole scaffold represents a versatile and promising platform for the development of novel neuroprotective drugs. The insights provided in this guide are intended to facilitate the rational design and selection of candidates for further preclinical and clinical development, with the ultimate goal of translating this research into effective therapies for patients suffering from devastating neurodegenerative disorders.
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A Senior Application Scientist's Guide to Assessing the Potency and Selectivity of Novel 3-Aminoindole Compounds
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, from protein kinases to G-protein coupled receptors (GPCRs).[1][2][3][4] Its versatility makes it a fertile ground for developing novel therapeutics for conditions spanning oncology, inflammation, and neurodegenerative diseases.[5] However, the journey from a newly synthesized analogue to a viable lead candidate is paved with rigorous, quantitative assessment. A compound's ultimate success hinges on two fundamental properties: its potency (how effectively it engages its intended target) and its selectivity (how specifically it acts on that target, avoiding others).
This guide provides an in-depth framework for drug discovery researchers to systematically evaluate novel 3-aminoindole compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also decision-enabling. Our approach integrates biochemical, biophysical, and cellular methods to build a comprehensive profile of each compound, empowering your team to confidently advance the most promising candidates.[6][7]
Part 1: Deconstructing Potency — A Measure of On-Target Efficacy
Potency is the quantitative measure of a compound's activity at its biological target. It is the foundational metric in any screening campaign, typically expressed as an IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or a binding affinity constant (Kᵢ or Kₐ). A highly potent compound elicits a biological response at a low concentration. Our assessment strategy is multi-tiered, beginning with direct target engagement in simplified systems and progressing to the more complex cellular environment.
Tier 1: Direct Target Engagement in Biochemical & Biophysical Assays
The first crucial step is to confirm that your compound physically interacts with its purified target protein, free from the complexities of a cellular environment like membrane transport or metabolic degradation.
For 3-aminoindoles targeting enzymes like protein kinases, a direct enzymatic inhibition assay is the workhorse for determining potency.[8][9] These assays measure the compound's ability to interfere with the catalytic activity of the enzyme.
Featured Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This method is a gold standard for its high sensitivity and throughput, quantifying kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[10][11]
Experimental Rationale: The amount of ADP produced is directly proportional to kinase activity. By converting the remaining ATP to a light signal, we can infer the degree of inhibition. A potent inhibitor will result in less ATP consumption and thus a stronger light signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 3-aminoindole test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%) to avoid solvent-induced artifacts.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and the required cofactors in the appropriate kinase buffer.
-
Compound Addition: Add the test compounds to the wells. Include "no inhibitor" (vehicle control, 100% activity) and "no enzyme" (background) controls.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ADP-Glo™ Reagent: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Confirming direct physical engagement is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures target engagement within the cell's native environment.[12][13]
Principle of CETSA: The binding of a ligand (your compound) to its target protein confers thermal stability.[14][15] When heated, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[16]
Featured Protocol: CETSA Melt Curve
Experimental Rationale: By subjecting cells treated with your compound to a temperature gradient, we can identify a "shift" in the melting temperature (Tₘ) of the target protein, which is direct evidence of binding.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration (e.g., 10-50 µM) of the 3-aminoindole compound or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[14]
-
Heat Challenge: Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis: Quantify the protein band intensity at each temperature. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate "melt curves." The temperature shift (ΔTₘ) is a measure of target engagement.
Tier 2: Cellular Potency — Assessing Activity in a Biological Context
After confirming direct binding and inhibition, the next logical step is to determine if the compound is effective in a more physiologically relevant cellular system. This assesses the compound's ability to cross the cell membrane and engage its target to modulate a downstream signaling pathway.
Common Cellular Assays:
-
Phosphorylation Assays: For kinase inhibitors, measuring the phosphorylation status of a known downstream substrate via Western Blot or high-throughput methods like TR-FRET provides a direct readout of cellular activity.[17]
-
Second Messenger Assays: For GPCRs, functional assays that measure changes in intracellular second messengers like cAMP or calcium are essential.[18][19][20][21] These assays directly measure the functional consequence of the compound-receptor interaction.[18]
Workflow for Potency Assessment
Caption: Workflow for assessing the potency of novel compounds.
Data Summary: Potency Profile
Organizing the data into a clear table is essential for cross-compound comparison and identifying promising candidates.
| Compound ID | Target Kinase IC₅₀ (nM) | Binding Affinity Kᵢ (nM) | CETSA ΔTₘ (°C) @ 10 µM | Cellular EC₅₀ (nM) |
| AI-001 | 15 | 22 | 5.1 | 85 |
| AI-002 | 250 | 310 | 1.2 | >10,000 |
| AI-003 | 8 | 11 | 6.5 | 4500 |
| AI-004 | 120 | 155 | 2.5 | 950 |
Analysis:
Part 2: Unmasking Selectivity — The Specificity of Action
A potent compound is only valuable if it is also selective. Selectivity is the measure of a drug's ability to act on its intended target with minimal activity on other, unintended targets.[22] Poor selectivity is a primary cause of off-target toxicity and clinical trial failure. Therefore, early and broad selectivity profiling is not a luxury, but a necessity.[23][24]
Tier 1: Panel Screening — The Industry Standard
The most direct way to assess selectivity is to screen your compound against a panel of related proteins. For 3-aminoindole kinase inhibitors, this involves a kinase panel screen.
Kinase Panel Screening: This involves testing the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of hundreds of different kinases.[11] The output is typically reported as the percent inhibition for each kinase.
Interpreting the Data:
-
Primary Target(s): Confirm high inhibition of your intended target.
-
Off-Targets: Identify any other kinases that are significantly inhibited. An inhibition of >50% at 1 µM is often considered a "hit" that warrants further investigation.
-
Selectivity Score (S-score): Some services provide a quantitative measure of selectivity, which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
Similar panel screening services are available for other major drug target classes, such as GPCRs and ion channels.[25][26][27]
Tier 2: Broad, Unbiased Profiling
For lead candidates, more comprehensive and unbiased methods can reveal unexpected off-targets.
-
Protein Microarrays: These arrays contain thousands of purified human proteins spotted onto a slide. They can be used to assess the binding of a labeled version of your compound across a significant portion of the proteome, providing a broad view of its binding profile.[22][23][24]
-
Chemoproteomics: In this advanced method, a modified version of the compound is used as "bait" to pull down its binding partners from a cell lysate. These proteins are then identified using mass spectrometry, providing an unbiased view of the compound's interactome in a cellular context.[28]
Decision Framework for Lead Progression
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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Indole-Based Drug Candidates
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile structure allows for diverse modifications, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[4][5][6] Indole derivatives have been successfully designed to target a wide array of biological pathways crucial to cancer progression, including protein kinases, tubulin polymerization, and histone deacetylases.[1][5][7]
However, the journey from a promising chemical structure to a clinically effective drug is a rigorous, multi-stage process. A critical phase in this journey is the preclinical evaluation, which bridges the gap between initial discovery and human trials. This process relies on a complementary set of experimental systems broadly categorized as in vitro (in glass) and in vivo (within the living).[8][9] While in vitro assays provide a controlled environment to assess a compound's direct effects on cells and molecular targets, in vivo studies reveal its behavior within a complex, whole biological system.[10][11]
This guide provides a comparative framework for researchers and drug development professionals to navigate the evaluation of indole-based drug candidates. We will dissect the core methodologies for both in vitro and in vivo testing, explain the rationale behind experimental choices, and explore how to logically correlate the data to build a compelling case for a candidate's therapeutic potential.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity, determine their potency and selectivity, and elucidate their mechanism of action in a simplified, controlled setting.[9][12] For indole-based candidates, these assays are essential for initial validation and for establishing a structure-activity relationship (SAR) that guides further chemical optimization.
Key In Vitro Methodologies
1. Cell Viability and Cytotoxicity Assays
The first question for any potential anti-cancer agent is whether it can kill or inhibit the proliferation of cancer cells. Tetrazolium reduction assays like MTT and XTT are the workhorses for this initial screen due to their simplicity, reliability, and suitability for high-throughput analysis.[13][14]
-
Causality Behind Experimental Choice: These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[15][16] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[13][15] The intensity of this color is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value—the concentration of the drug required to inhibit 50% of cell growth.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a background control.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the indole-based drug candidate. A typical concentration range might be from 0.01 µM to 100 µM. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a defined period, typically 48-72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Reagent Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[14] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14][17]
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
2. Target Engagement & Mechanistic Assays
Once a compound shows cytotoxic activity, it is crucial to confirm that it works through its intended mechanism.
-
Kinase Inhibition Assays: Many indole derivatives are designed as protein kinase inhibitors.[5][7][18] These assays directly measure the ability of a compound to block a kinase from phosphorylating its substrate.
-
Causality Behind Experimental Choice: A cell-free enzymatic assay isolates the kinase and its substrate from the complexities of the cell.[19] This provides unambiguous proof of target engagement and allows for the precise determination of inhibitory potency (IC50 or Ki). The most common method involves using radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[][21]
-
-
Tubulin Polymerization Assays: For indole alkaloids like vincristine and vinblastine, and their synthetic analogs, the target is tubulin.[1][4][22]
-
Causality Behind Experimental Choice: These assays directly assess the compound's effect on the assembly of microtubules from tubulin dimers. By monitoring the change in light scattering or fluorescence, one can quantify the extent of polymerization and determine the compound's inhibitory concentration. This directly validates the proposed mechanism of disrupting the cytoskeleton, leading to cell cycle arrest.[22]
-
-
Receptor Binding Assays: If the indole derivative is designed to target a specific cell surface or nuclear receptor, binding assays are essential.
-
Causality Behind Experimental Choice: These assays quantify the affinity of a drug candidate for its target receptor.[23] A common format is the competitive binding assay, where the indole compound competes with a known, radiolabeled ligand for binding to the receptor.[24] The amount of radioligand displaced is proportional to the affinity of the test compound, allowing for the calculation of the inhibition constant (Ki).
-
In Vitro Data Summary
Effective data presentation is key to comparing candidates. A summary table allows for a quick, objective assessment of multiple compounds across various parameters.
| Indole Candidate | Target | MCF-7 IC50 (µM) [6][25] | A549 IC50 (µM) [1][26] | HCT116 IC50 (µM) [26][27] | Target IC50 (µM) |
| Indole-A | EGFR Kinase | 0.52 ± 0.08 | 0.95 ± 0.11 | 1.20 ± 0.15 | 0.04 ± 0.01 |
| Indole-B | Tubulin | 1.15 ± 0.13 | 1.40 ± 0.20 | 0.88 ± 0.09 | 0.37 ± 0.07[22] |
| Indole-C | PI3K Kinase | 8.20 ± 0.90 | 12.5 ± 1.8 | 15.4 ± 2.1 | 5.60 ± 0.75 |
| Doxorubicin (Control) | Topoisomerase II | 0.06 ± 0.01 | 0.08 ± 0.01 | 0.05 ± 0.01 | N/A |
Table 1: Comparative in vitro efficacy of hypothetical indole-based drug candidates. Data represents mean ± standard deviation from triplicate experiments.
Part 2: The Real-World Test: In Vivo Efficacy Assessment
A compound that excels in vitro is not guaranteed to succeed in a living organism.[8][10] The body's complex systems of absorption, distribution, metabolism, and excretion (ADME), along with potential toxicities, can render an otherwise potent compound ineffective.[10][11] In vivo studies, typically in rodent models, are therefore an indispensable step to evaluate true therapeutic potential.[28][29]
Key In Vivo Methodologies
1. Xenograft Tumor Models
The most widely used preclinical models in oncology are xenografts, where human cancer cells are implanted into immunodeficient mice.[28][29][30] This allows researchers to observe the effect of a drug on a human tumor growing in a living system.
-
Causality Behind Experimental Choice: Xenograft models bridge the gap between cell culture and human patients.[29][30]
-
Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines (e.g., MCF-7, A549). CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening of lead candidates.[30]
-
Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a human patient. PDX models better preserve the genetic diversity and architecture of the original tumor, making them more clinically relevant and predictive of patient response.[30][31]
-
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Suspend human cancer cells (e.g., 5 million A549 cells) in a solution like Matrigel and inject them subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of initial tumor volumes. Groups will include a vehicle control and one or more doses of the indole drug candidate.
-
Drug Administration: Administer the drug candidate via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers two to three times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Weigh the animals regularly as an indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
Clinical Observations: Monitor animals for any other signs of distress or toxicity.
-
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study. Other endpoints can include tumor growth delay and survival analysis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, blood and tumor tissue can be collected to measure drug concentration (PK) and target modulation (PD), such as the inhibition of a specific phosphorylated protein for a kinase inhibitor.
In Vivo Data Summary
Translating complex in vivo results into a clear, comparative format is crucial for decision-making.
| Indole Candidate | Dose & Schedule | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) | Plasma Half-Life (h) |
| Indole-A | 50 mg/kg, oral, QD | 35% | -18% (toxic) | 1.5 |
| Indole-B | 100 mg/kg, IP, QD | 78% | -4% | 8.2 |
| Indole-C | 100 mg/kg, oral, QD | 15% | -2% | 0.8 |
| Vehicle Control | N/A | 0% | +1% | N/A |
Table 2: Comparative in vivo efficacy of indole candidates in an A549 xenograft model. TGI is measured at Day 21.
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to find a candidate that is potent in vitro and effective and safe in vivo. The data from our hypothetical tables provides a classic example of the challenges in drug development.
-
Indole-A: This compound was the most potent in vitro, especially against its target kinase. However, in the in vivo model, it showed only modest efficacy and significant toxicity. The short plasma half-life suggests poor pharmacokinetic properties, meaning the drug is cleared from the body too quickly to have a sustained effect on the tumor. This highlights that potent target inhibition does not always translate to in vivo success if the drug cannot be delivered to the tumor at a sufficient concentration and for a sufficient duration without causing unacceptable side effects.[10][19]
-
Indole-B: While less potent than Indole-A in cell-based assays, this compound demonstrated excellent tumor growth inhibition in vivo with minimal toxicity. Its longer half-life indicates a much better pharmacokinetic profile, allowing for sustained exposure of the tumor to the drug. This is a prime example of how a favorable ADME profile can make a moderately potent compound a superior drug candidate.
-
Indole-C: This candidate was the least potent in vitro and, unsurprisingly, showed poor efficacy in vivo. The extremely short half-life further confirms that the compound is not viable. This demonstrates the importance of the initial in vitro screen to weed out inactive compounds early.
This comparative analysis underscores that a successful drug candidate requires a balance of properties. High in vitro potency is a prerequisite, but it must be paired with drug-like properties that allow it to function effectively and safely in a complex biological system.
Visualizing the Process and Pathways
To better understand the relationships between concepts, we can use diagrams.
Caption: Workflow from initial in vitro screening to in vivo evaluation.
Caption: Logical relationship between preclinical data and in vivo efficacy.
Conclusion
The evaluation of indole-based drug candidates, like any therapeutic agent, is a story told in two parts: the controlled, precise world of in vitro testing and the complex, dynamic environment of in vivo models. Success in the first chapter does not guarantee a happy ending, but it is an essential prerequisite. In vitro assays efficiently identify potent compounds and confirm their mechanisms, while in vivo studies are the ultimate arbiter of whether that potency can be translated into a safe and effective therapeutic effect in a living system.
By systematically applying the methodologies described in this guide—from cell viability screens to xenograft efficacy trials—and by critically analyzing the correlation between the datasets, researchers can build a robust preclinical package. This logical, evidence-based approach is paramount for identifying those few indole derivatives with the right balance of potency, selectivity, and drug-like properties to advance toward the clinic and, ultimately, benefit patients.
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A Senior Application Scientist's Guide to Validating Target Engagement for 3-Aminoindole-Based Inhibitors
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the 3-aminoindole scaffold has emerged as a privileged structure. Its unique geometry and hydrogen bonding capabilities allow for potent and often selective interactions within the ATP-binding pocket of protein kinases. However, demonstrating that a novel 3-aminoindole-based inhibitor directly binds to and engages its intended target within the complex milieu of a living cell is a critical, non-trivial step in preclinical validation.[1] An observed cellular phenotype is meaningless without robust evidence that it is a direct consequence of on-target activity.
This guide provides an in-depth comparison of state-of-the-art methodologies for validating target engagement. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, detailing why certain methods are better suited for specific research questions and how to design self-validating experimental workflows. Our focus is to equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to confidently assess the cellular activity of their 3-aminoindole-based compounds.
I. The Core Challenge: Moving from In Vitro Potency to In Cello Proof of Engagement
A common pitfall in early-stage drug discovery is relying solely on biochemical assays with purified, recombinant proteins. While these are invaluable for determining initial potency (e.g., IC50), they fail to account for the complexities of the cellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, compound stability, and the presence of thousands of potential off-target proteins can drastically alter a compound's activity profile.[2] Therefore, direct measurement of target binding in a physiological context is paramount.
This guide is structured around two principal categories of target engagement validation: direct measurement of binding in intact cells and biochemical/biophysical confirmation methods that, while often performed in vitro, provide quantitative data crucial for a comprehensive understanding.
II. Direct, Real-Time Target Engagement in Live Cells
These methods are the gold standard as they provide evidence of binding in the most physiologically relevant context.
A. Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA is founded on the biophysical principle that the binding of a ligand, such as a 3-aminoindole inhibitor, stabilizes its target protein.[3] This increased stability manifests as a higher resistance to heat-induced denaturation. When treated cells are heated, unbound proteins will unfold and aggregate at a specific temperature, while inhibitor-bound proteins will remain soluble at higher temperatures.[4][5]
Experimental Workflow:
Detailed Protocol (Western Blot Readout):
-
Cell Plating: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the 3-aminoindole inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow cell penetration and binding (typically 1 hour).
-
Heating Step: Harvest and resuspend cells in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration. Analyze the amount of the target protein in each sample by SDS-PAGE and Western Blotting.
-
Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control against the corresponding temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control confirms target engagement.[3][7]
Why it's a Self-Validating System: The inclusion of a full temperature curve for both vehicle and inhibitor-treated cells is critical. A positive result is not just a change at one temperature, but a rightward shift of the entire melting profile, providing a robust, internally controlled validation of ligand-induced stabilization.
B. Bioluminescence Resonance Energy Transfer (BRET)
Principle of Causality: BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[8] The method relies on energy transfer from a bioluminescent donor (like NanoLuc® Luciferase) fused to the target protein to a fluorescent acceptor (a fluorescently labeled tracer that binds the target).[9][10] When an unlabeled inhibitor binds to the target, it competes with and displaces the fluorescent tracer, leading to a decrease in the BRET signal.[11]
Experimental Workflow:
Why it's a Self-Validating System: The assay directly measures competitive displacement at the target protein. The specificity is ensured by the genetic fusion of the donor luciferase to the target of interest, and the tight distance requirement for BRET minimizes spurious signals.[11] Dose-response curves allow for the calculation of intracellular IC50 or affinity (Ki), providing quantitative validation.[10]
III. Target Identification and Downstream Pathway Analysis
These methods confirm target engagement by identifying the protein(s) a compound binds to or by measuring the functional consequences of that binding.
A. Affinity Chromatography / Chemical Proteomics (e.g., Kinobeads)
Principle of Causality: This technique uses an immobilized version of a broad-spectrum or specific inhibitor to "fish" for its binding partners from a complex cell lysate.[12] For 3-aminoindole inhibitors, a derivative of the compound is synthesized with a linker and attached to beads. When a cell lysate is passed over these beads, kinases that bind the inhibitor are captured.[13] Target engagement of a soluble (non-immobilized) test compound is then measured by its ability to compete with the beads for binding to the target kinases, reducing their capture.[14][15]
Experimental Workflow:
Why it's a Self-Validating System: The competitive nature of the experiment is key. A protein is only considered a true target if its binding to the beads is specifically and dose-dependently reduced by the free inhibitor in solution. This quantitative LC-MS/MS approach allows for the simultaneous profiling of hundreds of kinases, providing both on-target validation and off-target selectivity information in a single experiment.[16][17]
B. Quantitative Phosphoproteomics
Principle of Causality: For kinase inhibitors, target engagement should lead to a functional consequence: a decrease in the phosphorylation of the kinase's direct substrates.[18] By using mass spectrometry to globally and quantitatively measure phosphorylation changes across the proteome after inhibitor treatment, one can validate target engagement by observing the expected downstream signaling effects.[19][20]
Why it's a Self-Validating System: This method validates the entire signaling axis. Observing a dose-dependent decrease in phosphorylation on known substrates of the target kinase provides strong, functional evidence of target engagement. Furthermore, by analyzing thousands of phosphorylation sites, this approach can simultaneously reveal unexpected off-target effects or network-level responses to the inhibitor, offering a systems-level validation of its mechanism of action.[21][22]
IV. Biophysical Confirmation of Direct Binding (In Vitro)
While not cellular methods, these techniques are essential for providing unambiguous, quantitative data on the direct physical interaction between the 3-aminoindole inhibitor and a purified target protein. They are critical for validating hits from cellular assays and for detailed structure-activity relationship (SAR) studies.
A. Isothermal Titration Calorimetry (ITC)
Principle of Causality: ITC directly measures the heat released or absorbed during a binding event.[23] By titrating the inhibitor into a solution containing the purified target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[24][25][26]
B. Surface Plasmon Resonance (SPR)
Principle of Causality: SPR is an optical technique that detects binding events in real-time on a sensor surface.[27][28] The target protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured and plotted on a sensorgram.[29][30] This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) is calculated (KD = kd/ka).[27]
V. Comparative Analysis of Methodologies
To aid in experimental design, the following table summarizes and compares the key attributes of the discussed techniques.
| Method | Principle | Context | Throughput | Key Strengths | Considerations for 3-Aminoindoles |
| CETSA | Ligand-induced thermal stabilization | Live Cells, Lysates, Tissues | Low to High | Label-free; uses endogenous protein; applicable in vivo.[4] | Requires a specific antibody or MS protocol for detection. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer | Live Cells | High | Real-time kinetics; quantitative affinity in cells; high sensitivity.[9][31] | Requires genetic modification (luciferase fusion); needs a specific fluorescent tracer. |
| Affinity Proteomics | Competitive capture on immobilized inhibitor beads | Cell/Tissue Lysates | Medium | Identifies on- and off-targets simultaneously; unbiased.[14][32] | Requires chemical synthesis of an immobilized probe; performed in lysate, not intact cells. |
| Phosphoproteomics | Measures downstream signaling output | Live Cells, Tissues | Low | Provides functional validation of engagement; systems-level view.[20] | Indirect measure of binding; complex data analysis. |
| ITC | Measures heat change upon binding | In Vitro (Purified) | Low | Gold standard for thermodynamics; label-free; direct binding.[33] | Requires large amounts of pure, stable protein; low throughput. |
| SPR | Measures mass change on a sensor surface | In Vitro (Purified) | Medium | Real-time kinetics (on/off rates); high sensitivity; label-free.[27][29] | Requires protein immobilization which could affect activity; potential for mass transport artifacts. |
VI. Conclusion and Recommended Strategy
Validating target engagement for 3-aminoindole-based inhibitors requires a multi-faceted, evidence-based approach. No single method is sufficient. A robust validation strategy should be orthogonal, combining techniques that measure engagement in different contexts.
A recommended workflow is as follows:
-
Primary Validation (In Cello): Use a high-throughput cellular method like NanoBRET™ or a medium-throughput method like CETSA (with a Western blot or high-throughput readout[4]) to confirm that the 3-aminoindole compound engages its intended target in intact cells.
-
Selectivity Profiling: Employ a chemical proteomics approach like Kinobeads to simultaneously confirm the on-target interaction in a competitive format and to proactively identify potential off-targets across the kinome.[14]
-
Functional Validation: Use quantitative phosphoproteomics to demonstrate that target engagement leads to the expected modulation of downstream signaling pathways.
-
Biophysical Confirmation: Finally, use SPR or ITC with purified protein to obtain precise, quantitative kinetic and thermodynamic data of the direct inhibitor-target interaction, which is crucial for confirming the binding mechanism and guiding further medicinal chemistry optimization.
By layering evidence from these complementary methods, researchers can build an unassailable case for the on-target activity of their 3-aminoindole inhibitors, ensuring that subsequent development efforts are built on a solid, validated foundation.
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A Researcher's Guide to Navigating the Selectivity Landscape of Substituted Indole-2-Carboxamides
For researchers, scientists, and drug development professionals, the indole-2-carboxamide scaffold represents a privileged structure, a versatile starting point for designing potent modulators of a wide array of biological targets. From cannabinoid receptors in the central nervous system to essential enzymes in pathogenic bacteria, this chemical motif has given rise to numerous promising therapeutic candidates. However, as with any potent chemical entity, the journey from a promising hit to a safe and effective drug is fraught with the peril of off-target interactions. This guide provides an in-depth comparison of cross-reactivity profiling strategies for substituted indole-2-carboxamides, offering both field-proven insights and detailed experimental frameworks to empower your drug discovery programs.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
In the complex biological milieu, a drug candidate rarely interacts with only its intended target. Unforeseen interactions with other proteins, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. High selectivity, the ability of a drug to preferentially bind its intended target, is therefore a cornerstone of modern drug design.[1] For the indole-2-carboxamide class, which has shown activity across diverse target families, a proactive and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental aspect of risk mitigation and lead optimization.[2] Early identification of potential liabilities allows for data-driven decisions, enabling medicinal chemists to design out unwanted activities while preserving on-target potency.
This guide will compare and contrast the cross-reactivity profiles of three distinct, representative substituted indole-2-carboxamides, each aimed at a different primary target. Through this comparative lens, we will explore the methodologies, interpret the data, and understand the structural nuances that govern selectivity.
Our Exemplar Compounds:
-
Compound 1 (ORG27569): A prototypical allosteric modulator of the Cannabinoid CB1 receptor.
-
Compound 2 (NITD-349 Analogue): A potent anti-tuberculosis agent targeting the mycobacterial MmpL3 transporter.
-
Compound 3 (Adamantyl Analogue): An indole-2-carboxamide with anti-tuberculosis and potential cannabinoid receptor activity.
Strategic Approaches to Uncovering Off-Target Interactions
A robust cross-reactivity profiling cascade integrates both in vitro experimental assays and in silico predictive models. This dual approach provides a comprehensive view of a compound's interaction landscape, from broad, early-stage screening to more focused, mechanistic studies.
The Workflow: A Tiered Strategy for De-risking
A logical and efficient approach to safety pharmacology involves a tiered screening cascade. This allows for the early and cost-effective elimination of compounds with significant liabilities, while dedicating more resource-intensive assays to the most promising candidates.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Cross-Reactivity Data: An Illustrative Analysis
To demonstrate the impact of substitution on the selectivity profile of the indole-2-carboxamide scaffold, the following table presents a synthesized compilation of cross-reactivity data for our three exemplar compounds. This data is illustrative, drawing from published findings and representative results from standard safety screening panels like the Eurofins SafetyScreen44™ or Reaction Biology's InVEST™ panel.[2][3][4][5][6][7][8][9]
Table 1: Illustrative Cross-Reactivity Profiles of Substituted Indole-2-Carboxamides
| Target Class | Target | Assay Type | Compound 1 (ORG27569) | Compound 2 (NITD-349 Analogue) | Compound 3 (Adamantyl Analogue) |
| Primary Target | Cannabinoid CB1 | Allosteric Modulation | Potent NAM | No significant activity | Weak Modulator |
| MmpL3 (M. tb) | Growth Inhibition | No significant activity | MIC: ~0.05 µM | MIC: ~0.68 µM | |
| GPCRs | Cannabinoid CB2 | Radioligand Binding | No significant activity[10] | Not Reported | Weak Agonist (EC50 > 1 µM)[11] |
| Dopamine D2 | Radioligand Binding | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | |
| Serotonin 5-HT2A | Radioligand Binding | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | 35% Inhibition @ 10 µM | |
| Adrenergic α1A | Radioligand Binding | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | |
| Ion Channels | hERG (KCNH2) | Patch Clamp | IC50 > 30 µM | No Inhibition [12][13] | IC50 > 20 µM |
| CaV1.2 | Radioligand Binding | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | |
| NaV1.5 | Radioligand Binding | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | |
| Enzymes | COX-1 | Enzymatic | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM |
| COX-2 | Enzymatic | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | <25% Inhibition @ 10 µM | |
| CYP450 Panel | Enzymatic | Not Reported | No Inhibition [12][13] | Not Reported | |
| Cytotoxicity | Vero Cells | Cell Viability | Not Reported | Not Reported | IC50 > 40 µM (SI > 128) [11] |
Data presented as % inhibition at 10 µM or IC50/EC50/MIC values. This table is a synthesized representation for illustrative purposes based on available literature.
Analysis of the Data: Structure-Selectivity Relationships
The data, though illustrative, reveals key principles in the structure-selectivity relationship of indole-2-carboxamides:
-
Compound 1 (ORG27569): The phenethyl-piperidine moiety is crucial for its potent allosteric modulation of the CB1 receptor. The relative lack of activity at other screened GPCRs suggests a high degree of selectivity within this target class. Its complex signaling, inhibiting G-protein coupling while activating ERK pathways, highlights the need for functional assays beyond simple binding to understand its full pharmacological profile.[14][15]
-
Compound 2 (NITD-349 Analogue): The bulky, lipophilic bicyclo[3.1.1]heptan group is optimized for binding to the mycobacterial MmpL3 transporter.[16][17] The key finding is its clean profile against hERG and CYP450 enzymes, two of the most critical off-targets in drug development.[12][13] This suggests that the substitutions on both the indole core (4,6-difluoro) and the carboxamide nitrogen confer a high degree of safety and selectivity against common human off-targets.
-
Compound 3 (Adamantyl Analogue): The adamantyl group, another bulky lipophilic moiety, also confers anti-mycobacterial activity, though less potent than Compound 2. Interestingly, this substitution pattern can also lead to weak interactions with the CB2 receptor.[11] The high selectivity index (SI) against Vero cells indicates minimal general cytotoxicity, a crucial parameter for any anti-infective agent.[11]
Experimental Deep Dive: Key Methodologies and Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity data, it is essential to employ robust and well-validated experimental protocols. Here, we detail the methodologies for two of the most common and critical assays in safety pharmacology.
Radioligand Binding Assays for GPCRs
This technique is the gold standard for assessing a compound's affinity for a specific receptor. It relies on the competition between the test compound and a radiolabeled ligand with known high affinity for the target receptor.
Step-by-Step Protocol:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-CP55,940 for CB1), and varying concentrations of the test indole-2-carboxamide.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which the test compound inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
Caption: Workflow for a radioligand binding assay.
Radiometric Kinase Assays
For indole-2-carboxamides that may have activity against protein kinases, a radiometric kinase assay provides a direct and sensitive measure of enzyme inhibition.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, a specific peptide or protein substrate, and the test indole-2-carboxamide in a kinase reaction buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or SDS-PAGE loading buffer.
-
Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted radiolabeled ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a dilute phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at different concentrations of the test compound to determine the IC50 value.
The Role of In Silico Profiling: Predicting Liabilities Before Synthesis
Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective way to predict potential off-target interactions.[18] For the indole-2-carboxamide scaffold, various in silico techniques can be employed:
-
Pharmacophore Modeling: This method uses the 3D arrangement of chemical features of known active ligands to screen virtual libraries for compounds with similar features, which may bind to the same off-target.
-
Molecular Docking: By using the 3D structure of an off-target protein, this technique can predict the binding pose and affinity of an indole-2-carboxamide in the protein's binding site.
-
Machine Learning and AI: Advanced models trained on large datasets of compound-target interactions can predict the probability of a novel indole-2-carboxamide binding to a wide range of off-targets, even without a known 3D structure.[19]
These computational tools can be used prospectively to flag potential liabilities and guide the design of more selective compounds, or retrospectively to help rationalize observed off-target activities.
Conclusion: A Proactive Path to Safer Medicines
The indole-2-carboxamide scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. However, realizing its full potential requires a deep and early understanding of the cross-reactivity profile of any new analogue. By integrating broad in vitro safety panels with targeted functional assays and predictive in silico modeling, researchers can navigate the complex selectivity landscape with confidence. This proactive, data-driven approach to cross-reactivity profiling is not merely a process of elimination; it is a strategic imperative that de-risks development, conserves resources, and ultimately paves the way for the creation of safer, more effective medicines for patients in need.
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benchmarking new 3-aminoindole derivatives against known standards
Introduction: The Therapeutic Potential of 3-Aminoindole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its diverse derivatives, the 3-aminoindole moiety has garnered significant attention for its broad spectrum of pharmacological activities. These compounds have shown promise as potent inhibitors of various protein kinases, cytotoxic agents against cancer cell lines, and novel antimicrobial agents.[3][4][5] The development of new 3-aminoindole derivatives necessitates rigorous evaluation to understand their potential and position them relative to existing standards.
This guide provides a comprehensive framework for benchmarking new 3-aminoindole derivatives against well-established standards in three key therapeutic areas: kinase inhibition, cytotoxicity, and antimicrobial activity. By employing standardized assays and comparing performance against known benchmarks, researchers can effectively assess the potency and potential of their novel compounds.
I. Benchmarking Against Kinase Inhibitors: The Staurosporine Standard
Many 3-aminoindole derivatives have been identified as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[3] Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a broad-spectrum protein kinase inhibitor and serves as a valuable, albeit non-selective, benchmark for new kinase inhibitors.[6][7][8] Its potent activity across a wide range of kinases provides a high bar for comparison.
Comparative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. The following table presents a selection of IC50 values for Staurosporine against various protein kinases, providing a reference for evaluating new 3-aminoindole derivatives.
| Kinase Target | Staurosporine IC50 (nM) | New 3-Aminoindole Derivative (Hypothetical) IC50 (nM) |
| Protein Kinase A (PKA) | 7 | Insert Experimental Data |
| Protein Kinase C (PKC) | 3 | Insert Experimental Data |
| p60v-src Tyrosine Kinase | 6 | Insert Experimental Data |
| CaM Kinase II | 20 | Insert Experimental Data |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and sensitive method suitable for high-throughput screening and IC50 determination.
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity and broad applicability to different kinases. The luminescent signal is directly proportional to the ADP produced, which in turn is a direct measure of kinase activity. The two-step process of first depleting unused ATP and then converting ADP to a detectable signal minimizes background and enhances accuracy.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Reaction Buffer, ATP, and substrate solutions as per the manufacturer's instructions.[11][12] Prepare serial dilutions of the new 3-aminoindole derivative and Staurosporine in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound solution (or vehicle control).
-
Enzyme and Substrate Addition: Add 5 µL of the kinase and substrate solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the ATP solution. Incubate for 1 hour at room temperature.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Benchmarking Against Cytotoxic Agents: The Doxorubicin Standard
The evaluation of cytotoxicity is a critical step in drug discovery, particularly for potential anti-cancer agents. Doxorubicin, a widely used chemotherapeutic drug, serves as a robust positive control for cytotoxicity assays due to its well-characterized mechanism of inducing cell death in a variety of cancer cell lines.[14][15][16]
Comparative Data: IC50 Values
The following table provides a range of reported IC50 values for Doxorubicin against common cancer cell lines, which can be used for comparison with new 3-aminoindole derivatives.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | New 3-Aminoindole Derivative (Hypothetical) IC50 (µM) |
| HeLa | Cervical Cancer | 2.9[14] | Insert Experimental Data |
| MCF-7 | Breast Cancer | 2.5[14] - 8.3[16] | Insert Experimental Data |
| A549 | Lung Cancer | > 20[14] | Insert Experimental Data |
| HepG2 | Liver Cancer | 12.2[14] | Insert Experimental Data |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method for assessing cytotoxicity. It provides a quantitative measure of cell viability by probing the metabolic activity of the mitochondria, a key indicator of cellular health. The solubilization of the formazan crystals allows for easy quantification using a standard plate reader.[18][19]
Experimental Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the new 3-aminoindole derivative and Doxorubicin in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Benchmarking Against Antimicrobial Agents: The Vancomycin and Gentamicin Standards
The emergence of antimicrobial resistance is a major global health threat, driving the search for new classes of antibiotics. 3-Aminoindole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. To properly evaluate their potential, it is essential to benchmark them against clinically relevant antibiotics such as Vancomycin (for Gram-positive bacteria) and Gentamicin (for Gram-negative bacteria).
Comparative Data: Minimum Inhibitory Concentration (MIC) Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of a new antimicrobial compound.
| Microorganism | Standard Antibiotic | MIC (µg/mL) | New 3-Aminoindole Derivative (Hypothetical) MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Vancomycin | 0.5 - 2[20] | Insert Experimental Data |
| Escherichia coli (Gram-negative) | Gentamicin | ≤2 - 64[21] | Insert Experimental Data |
Experimental Protocol: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines to ensure the accuracy and reproducibility of this assay.[2][22][23]
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for MIC determination due to its quantitative nature and the ability to test multiple concentrations simultaneously. Following CLSI guidelines is crucial for ensuring that the results are comparable across different laboratories and studies. This method provides a direct measure of the concentration required to inhibit microbial growth.[24][25]
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the new 3-aminoindole derivative, Vancomycin, and Gentamicin. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Data Recording: Record the MIC value for each compound against the tested microorganism.
IV. Considerations for Experimental Design and Data Interpretation
When benchmarking new 3-aminoindole derivatives, several factors must be considered to ensure the integrity and reliability of the data:
-
Compound Solubility and Stability: The solubility of the test compounds in the assay buffer is critical. It is advisable to first assess the solubility of the 3-aminoindole derivatives and use a co-solvent like DMSO if necessary, ensuring the final concentration of the solvent does not affect the assay performance.[6]
-
Purity of the Compounds: The purity of the synthesized 3-aminoindole derivatives should be determined using appropriate analytical techniques (e.g., HPLC, NMR) to ensure that the observed activity is not due to impurities.
-
Appropriate Controls: The inclusion of positive and negative controls in each assay is essential for data validation.
-
Statistical Analysis: All experiments should be performed in replicate (e.g., triplicate) to ensure the reproducibility of the results. Statistical analysis should be used to determine the significance of the observed differences between the new compounds and the standards.
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial benchmarking of new 3-aminoindole derivatives. By systematically evaluating their performance against established standards in kinase inhibition, cytotoxicity, and antimicrobial assays, researchers can gain valuable insights into the therapeutic potential of their novel compounds. Adherence to standardized protocols and careful data interpretation are paramount for making informed decisions in the drug discovery and development process.
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A Senior Application Scientist's Guide to the Pharmacokinetics of Indole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Its versatile structure allows for modification at multiple positions, leading to compounds with diverse pharmacological activities, from anticancer agents like the vinca alkaloids to anti-migraine triptans and nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1][3][4] However, the journey from a promising indole-based compound to a clinically successful drug is critically dependent on its pharmacokinetic profile—what the body does to the drug.
This guide provides a comparative analysis of the pharmacokinetic properties of key indole analog classes. Moving beyond a simple data sheet, we will explore the causal relationships behind experimental choices, detail the self-validating protocols used to generate this data, and provide a field-proven perspective on interpreting these results for successful drug development.
Comparative Pharmacokinetic Overview of Representative Indole Analogs
The pharmacokinetic behavior of indole analogs varies dramatically based on their specific structures, influencing their therapeutic application and dosing regimens. The table below summarizes key parameters for several classes of indole-containing drugs, providing a snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Indole Analog | Therapeutic Class | Oral Bioavailability (%) | Tmax (oral, h) | Elimination Half-life (t½, h) | Major Metabolic Enzymes | Primary Excretion Route | Supporting Sources |
| Vinblastine/Vincristine | Anticancer (Vinca Alkaloid) | Poor/Variable (Not administered orally) | N/A | Long and variable (e.g., ~23-40 h) | CYP3A4 | Fecal/Biliary | [5][6][7][8] |
| Sumatriptan | Anti-migraine (Triptan) | ~14% | ~2 | ~2 | Monoamine Oxidase A (MAO-A) | Renal (as metabolites) | [4] |
| Frovatriptan | Anti-migraine (Triptan) | ~25% | ~2-4 | ~25 | CYP1A2 | Renal and Fecal | [4] |
| Melatonin | Hormone / Sleep Aid | 9-33% (highly variable) | ~0.75-0.83 | ~0.75 | CYP1A2, CYP2C19 | Renal (as metabolites) | [9][10][11] |
| Indomethacin | NSAID | ~100% | ~2 | ~4.5 | UGT, CYP2C9 | Renal and Biliary | [1] |
This table represents typical values; significant inter-individual variability exists.
The ADME Journey of an Indole Analog: Core Mechanistic Principles
Understanding the data in the table requires a deeper dive into the four pillars of pharmacokinetics.
Absorption: Crossing the Barrier
The absorption of an indole analog dictates its ability to enter the bloodstream, particularly after oral administration.
-
Bioavailability: This is a critical parameter, representing the fraction of an administered dose that reaches systemic circulation. As seen with triptans and melatonin, many indole analogs suffer from low oral bioavailability.[4][9] This is often due to two primary factors: incomplete absorption across the gut wall and extensive "first-pass metabolism" in the liver, where the drug is metabolized before it can circulate throughout the body.[11][12] For instance, melatonin's bioavailability is notoriously low and variable, which has prompted research into alternative delivery routes like intranasal or sublingual administration to bypass the liver.[10][13]
-
Permeability: The ability of a compound to passively diffuse across the intestinal epithelium is a key determinant of absorption. In vitro assays like the Caco-2 permeability assay are essential early screens to predict this behavior.[14][15]
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. Key factors for indole analogs include:
-
Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd, as seen with vinca alkaloids, indicates that the drug distributes extensively into tissues rather than remaining in the bloodstream.[5][7]
-
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound ("free") fraction is pharmacologically active and available to be metabolized or excreted. High PPB can limit a drug's distribution and clearance. Standard in vitro methods like equilibrium dialysis are used to quantify this.[15][16]
Metabolism: The Central Role of Cytochrome P450
Metabolism is arguably the most critical and complex phase for indole analogs. The indole nucleus is a prime substrate for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[17][18][19]
-
Key CYP Enzymes: Several CYP isozymes are responsible for metabolizing indole rings.
-
CYP3A4 is heavily involved in the biotransformation of large, complex indole alkaloids like vinblastine.[5][8] Its involvement is a major source of potential drug-drug interactions (DDIs).[7]
-
CYP1A2 and CYP2C19 are primary enzymes in the metabolism of melatonin.[11]
-
CYP2A6 and CYP2E1 have also been shown to oxidize the basic indole structure into various products like indoxyl, oxindole, and hydroxyindoles.[19][20]
-
-
Metabolic Pathways: The metabolism of indole can be a double-edged sword. While often a detoxification pathway, it can also lead to bioactivation, forming reactive electrophilic intermediates. For example, 3-substituted indoles can be dehydrogenated by P450s to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and cause toxicity.[17][18]
The central role of CYP enzymes makes it imperative to conduct in vitro CYP inhibition and reaction phenotyping studies early in development to predict clinical DDI risks.[16][21]
Excretion: The Final Exit
The body eliminates drugs and their metabolites primarily through the kidneys (urine) or the liver (bile/feces).
-
Vinca Alkaloids: Due to their large size and extensive metabolism, they are mainly eliminated via fecal excretion.[5][7] Urinary excretion is generally low.[5][6]
-
Smaller Analogs: Smaller molecules like melatonin and triptans are extensively metabolized, and their more water-soluble metabolites are primarily excreted in the urine.[4][11]
Visualizing the Pharmacokinetic Workflow & Metabolic Pathway
To systematically evaluate an indole analog, a tiered experimental approach is employed. This workflow ensures that resources are used efficiently, with cost-effective in vitro screens preceding more complex in vivo studies.
Caption: Standard workflow for pharmacokinetic evaluation of new chemical entities.
The metabolic fate of an indole analog is often complex. The following diagram illustrates the pivotal role of CYP450 enzymes in this process.
Caption: Central role of CYP450 in the oxidative metabolism of indole analogs.
Self-Validating Experimental Protocols
Scientific integrity demands that our protocols are robust and self-validating. Here are methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay is a foundational screen to predict hepatic clearance.[22][23] A compound that is rapidly metabolized in HLM is likely to have a short half-life in vivo, potentially requiring frequent dosing. This experiment validates itself through the inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound).
Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) and a 2X NADPH-regenerating system solution on ice.
-
Incubation Mixture: In a 96-well plate, add the test indole analog (e.g., at 1 µM final concentration) to a pre-warmed buffer solution containing HLM (e.g., 0.5 mg/mL final concentration).
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. This provides the necessary cofactors for CYP450 enzyme activity.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: The plate is centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is transferred for analysis.
-
Analysis: The concentration of the parent drug at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Causality: While in vitro assays are predictive, an in vivo study is the gold standard for understanding a drug's disposition in a whole organism.[24][25][26] It integrates absorption, distribution, metabolism, and excretion simultaneously. The protocol's validity is ensured by careful dose preparation analysis, precise sample timing, and robust bioanalytical methods.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress.[27]
-
Dose Administration: The indole analog is formulated in a suitable vehicle. A cohort of rats receives the drug via intravenous (IV) injection (to determine clearance and volume of distribution), while another cohort receives it via oral gavage (to determine oral bioavailability).[28]
-
Blood Sampling: Blood samples (~100 µL) are collected from the cannula at pre-defined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[28] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is harvested and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the indole analog in the plasma samples is determined using a validated LC-MS/MS method.[29][30][31][32] This method must be sensitive, specific, and reproducible.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters calculated include:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Conclusion: Integrating PK for Successful Drug Design
The indole nucleus provides a privileged scaffold for drug discovery, but its pharmacokinetic properties are far from uniform. Analogs can range from rapidly cleared, orally available small molecules to large, poorly absorbed biologics with long half-lives. A thorough understanding of their ADME profiles is not just an academic exercise; it is a critical, predictive science essential for designing effective and safe medicines.
By employing a systematic and integrated approach—combining predictive in vitro assays with definitive in vivo studies—drug development teams can identify liabilities early, optimize molecular properties, and select candidates with the highest probability of clinical success. The causality-driven experimental designs and robust analytical methods described herein form the foundation of modern DMPK (Drug Metabolism and Pharmacokinetics) science, enabling the translation of promising indole analogs from the laboratory to the clinic.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Amino-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of methyl 3-amino-1H-indole-2-carboxylate, grounding every recommendation in the principles of safety, regulatory compliance, and environmental stewardship.
Foundational Principle: Hazard Assessment Before Handling
Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Indole derivatives can cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, a conservative approach, assuming the compound is hazardous, is the only responsible course of action.
| Hazard Category | Inferred Risk & Rationale | Primary Precautionary Statement Codes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Based on data for analogous aminoindoles and primary aromatic amines.[1][7] | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation. A common property of indole and amine derivatives.[4][5][6] | H315 |
| Eye Damage/Irritation | Causes serious eye irritation. Expected based on data for similar functionalized heterocycles.[4][5][6] | H319 |
| Respiratory Irritation | May cause respiratory irritation. Likely to be an irritant if handled as a fine powder or dust.[4][5][6] | H335 |
| Long-Term Exposure | Suspected of causing genetic defects or cancer. A conservative assumption based on the broader class of aromatic amines.[1][2] | H341, H351 |
| Environmental Hazard | Potentially toxic to aquatic life. Aromatic amines can be harmful to aquatic ecosystems.[1][2] | H411 |
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).
-
EPA (RCRA): This framework mandates a "cradle-to-grave" management system for hazardous waste. A core requirement is for the waste generator (the laboratory) to determine if their waste is hazardous.[8] Given the inferred hazard profile, this compound waste must be managed as hazardous waste.
-
OSHA: The Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP). This plan must outline specific procedures for safe handling and waste removal for hazardous substances. The protocol described below should be incorporated into your institution's CHP.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound, from residual amounts in empty containers to contaminated labware, is handled safely and in compliance with regulations.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves before use.[9]
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved respirator.
Step 2: Waste Segregation at the Point of Generation Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials (gloves, wipes, etc.) grossly contaminated with it.
-
Causality: Never mix this waste with other streams like acids, bases, or oxidizers.[10] Aromatic amines can react violently with strong oxidizing agents.
Step 3: Containerization The choice of container is dictated by the need for chemical compatibility and safety.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of leaks or external contamination.
-
Causality: The container must be compatible with the chemical to prevent degradation and leaks. The lid must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.
Step 4: Labeling Accurate labeling is a cornerstone of the RCRA regulations and ensures safe handling throughout the disposal chain.
-
Action: Immediately label the waste container with the words "HAZARDOUS WASTE" .
-
Content: The label must also include:
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Causality: This information is vital for your institution's Environmental Health & Safety (EHS) office and the ultimate disposal facility to manage the waste correctly.
Step 5: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled container in a secondary containment bin within the SAA, which should be located at or near the point of generation.
-
Causality: Secondary containment captures any potential leaks. Storing near the point of generation minimizes the risk of spills during transport within the lab. The SAA must be under the control of the laboratory personnel.
Step 6: Arranging for Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.
-
Action: Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Final disposal of hazardous waste must be performed by a licensed professional service.[8] Methods like chemical incineration are often used to destroy the compound safely.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, ensuring a self-validating system from waste generation to final removal.
Caption: Workflow for the compliant disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-1H-indole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation must be built upon an unwavering commitment to safety. This guide provides a detailed operational and safety framework for handling Methyl 3-amino-1H-indole-2-carboxylate, a compound of interest in synthetic chemistry. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect both the researcher and the integrity of the experiment.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards of a chemical is the critical first step in developing a robust safety plan. While comprehensive toxicological data for this compound may be limited, its structure as an indole derivative and an aromatic amine provides a strong basis for a conservative hazard assessment. Structurally similar compounds frequently exhibit the following hazardous properties:
-
Skin Irritation: Aromatic amines and indole derivatives can cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation.[2][3][4][5][6]
Given these potential risks, the primary safety objective is to prevent all routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). Adherence to these protocols is mandatory for ensuring a safe laboratory environment.[7][8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale & Key Standards |
| Eye & Face Protection | Tightly-fitting safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash risk (e.g., bulk transfers). | Protects against splashes, dust, and aerosols.[9][10] Equipment must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[1][3][11][12] |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or handling larger quantities, consider double-gloving. | Provides a barrier against incidental skin contact.[9][11] Gloves must be inspected for integrity before use and changed immediately upon contamination.[12][13] |
| Body Protection | A long-sleeved, knee-length laboratory coat. | Protects skin and personal clothing from contamination.[7][14][11] Fire-resistant lab coats are recommended when working with flammable solvents.[10] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. For weighing powders outside of a ventilated enclosure or if dust generation is unavoidable, a NIOSH-approved N95 respirator is mandatory. | Minimizes the risk of inhaling fine particles.[14][13] The use of respirators must be in accordance with a formal respiratory protection program.[15] |
Procedural Blueprint: From Receiving to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Pre-Operational Checks:
-
Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for the compound and all relevant institutional Standard Operating Procedures (SOPs).[7][16]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The work area should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including spill cleanup materials, before introducing the chemical to the work area.
-
-
Donning PPE:
-
The sequence is critical to ensure proper coverage.
-
First, put on the laboratory coat.
-
Next, put on safety goggles.
-
Finally, don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Safe Handling Operations:
-
Weighing: Handle the solid material carefully to avoid creating dust.[14] All weighing operations should be performed within a chemical fume hood or a ventilated balance enclosure.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container opening pointed away from your breathing zone.
-
Transfers: Use appropriate tools like pipettes or spatulas to minimize direct contact and prevent spills.[7]
-
-
Doffing PPE and Decontamination:
-
This process is designed to prevent the transfer of contaminants from the PPE to your skin or personal clothing.
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any residue.
-
Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothing.
-
Eye Protection: Remove goggles last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][4]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][4] Seek immediate medical attention.
-
Spill: For small spills, alert colleagues, contain the spill with absorbent material, and clean the area following your institution's guidelines. For large spills, evacuate the area and contact your institution's emergency response team.
-
Waste Management and Disposal
Proper disposal is a critical component of the chemical handling lifecycle.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[7][16]
-
Liquid Waste: Unused solutions and reaction mixtures must be disposed of in a designated hazardous chemical waste container.[2] Never pour chemical waste down the drain.[3][16]
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (the rinsate collected as hazardous waste) before disposal according to institutional policy.
By integrating these safety protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the valuable research you conduct.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
